molecular formula C9H7ClN2 B1367201 8-Chloroquinolin-2-amine CAS No. 343868-74-6

8-Chloroquinolin-2-amine

Cat. No.: B1367201
CAS No.: 343868-74-6
M. Wt: 178.62 g/mol
InChI Key: CKYLCXRCRTXTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroquinolin-2-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYLCXRCRTXTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507427
Record name 8-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343868-74-6
Record name 8-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloroquinolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chloroquinolin-2-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, functionalized aminoquinolines are of particular interest due to their versatile reactivity and ability to interact with diverse biological targets. This guide provides a comprehensive technical overview of 8-Chloroquinolin-2-amine (CAS No. 343868-74-6), a heterocyclic building block with significant potential in drug discovery.

While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information, predicted properties, and established chemical principles for the broader 2-amino-chloroquinoline class. We will explore its chemical identity, plausible synthetic strategies, key reactivity patterns, and prospective applications, particularly its role as a scaffold for novel kinase inhibitors and antimicrobial agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and physical characteristics. This compound is an aromatic heterocyclic amine whose structure is confirmed by its CAS registration.

Table 1: Core Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 343868-74-6[1][2][3]
Molecular Formula C₉H₇ClN₂[4][5]
Molecular Weight 178.62 g/mol [4]
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C(=C1)Cl)N=C(C=C2)N[5]
InChIKey CKYLCXRCRTXTJH-UHFFFAOYSA-N[5]

While experimentally determined physical data are not widely published, computational predictions provide valuable estimates for handling, reaction planning, and purification.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Boiling Point 340.5 ± 22.0 °C[4]
Density 1.363 ± 0.06 g/cm³[4]
XlogP 2.5[5]

For context, the related isomer 2-Chloroquinolin-8-amine (CAS 7461-11-2) has a calculated molecular weight of 178.62 g/mol [6]. Another isomer, 8-Hydroxyquinoline (a related structural class), has a measured melting point of 72 - 74 °C and a boiling point of 267 °C, highlighting how small structural changes can significantly impact physical properties[7]. Researchers should anticipate that this compound is a solid at room temperature.

Synthesis Strategies and Mechanistic Considerations

A proposed pathway could involve the reaction of 2-chloroaniline with a β-dicarbonyl compound or its equivalent, followed by acid-catalyzed cyclization and dehydration. However, a more direct and frequently cited approach for 2-aminoquinolines involves the cyclocondensation of an appropriately substituted 2-aminoaryl ketone or aldehyde with a compound containing an active methylene group, such as a nitrile.

A key challenge, noted in related syntheses, is the difficulty of direct amination of a chloro-precursor like 2,8-dichloroquinoline[8]. The chlorine atom at the 2-position is activated toward nucleophilic substitution, but the 8-position is not. Therefore, constructing the 2-aminoquinoline core with the 8-chloro substituent already in place is the more chemically sound strategy.

Synthetic_Workflow_8_Chloroquinolin_2_amine cluster_process Core Reaction Steps SM1 2-Amino-3-chlorobenzaldehyde Step1 Step 1: Condensation (Friedländer Annulation) SM1->Step1 SM2 Acetonitrile (or other active methylene compound) SM2->Step1 Base Strong Base (e.g., KOtBu, NaH) Base->Step1 Mediates condensation Solvent Anhydrous Solvent (e.g., THF, Dioxane) Solvent->Step1 Step2 Step 2: Cyclization & Aromatization Step1->Step2 Intermediate Formation Purification Workup & Purification (e.g., Extraction, Chromatography) Step2->Purification Product Product: This compound Purification->Product Applications_Logic_Diagram cluster_features Key Structural Features cluster_apps Potential Therapeutic Applications Core This compound Scaffold F1 2-Amino Group (Derivatization Site) Core->F1 F2 8-Chloro Group (Halogen Bonding, Lipophilicity) Core->F2 F3 Quinoline Core (Rigid Scaffold, ATP Mimic) Core->F3 App1 Kinase Inhibitors (Oncology) F1->App1 Introduce selectivity App2 Antimalarial Agents F1->App2 App3 Antimicrobial Agents F1->App3 App4 Coordination Chemistry (Catalysts, Metal-Based Drugs) F1->App4 Acts as ligand F2->App1 Enhance binding F2->App2 F3->App1 Targets ATP binding site F3->App4 Acts as ligand

References

An In-depth Technical Guide to the Synthesis of 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Chloroquinolin-2-amine is a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. As a substituted quinoline, it belongs to a class of compounds renowned for their diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. The precise placement of the chloro group at the 8-position and the amino group at the 2-position imparts specific physicochemical characteristics that are leveraged in the design of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering not just protocols, but a detailed rationale for the methodological choices, grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important intermediate.

Strategic Approaches to Synthesis

The synthesis of substituted quinolines can be broadly categorized into two strategic approaches: (A) construction of the quinoline ring system from acyclic precursors, and (B) functionalization of a pre-existing quinoline core. For this compound, both strategies offer viable pathways, each with its own set of advantages and challenges. Classical named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses fall under the first category, building the bicyclic system from anilines and carbonyl compounds.[1][2] The second approach, which often offers greater flexibility and efficiency for specific substitution patterns, relies on modern cross-coupling and substitution reactions on a readily available quinoline scaffold.

This guide will focus on the most prominent and practical methods for preparing this compound, emphasizing both a modern, direct approach via catalytic amination and a classical, multi-step sequence involving ring construction followed by functional group interconversion.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2,8-Dichloroquinoline

This pathway represents the most direct and contemporary approach to this compound, starting from the commercially available 2,8-dichloroquinoline. The core of this strategy is the selective nucleophilic aromatic substitution of one chlorine atom, leveraging the differential reactivity of the C2 and C8 positions.

Mechanistic Rationale and Causality

The chlorine atom at the C2 position of the quinoline ring is significantly more reactive towards nucleophilic substitution than the chlorine at the C8 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution process. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is exceptionally well-suited for this transformation, allowing for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.[3][4]

The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the key steps of the cycle. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) are often employed to achieve high yields.[5]

Visualizing the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd 2,8-Dichloro- quinoline Complex1 L | Cl-Pd(II)-Quinoline | L OxAdd->Complex1 Ligand_Ex Ligand Exchange Complex1->Ligand_Ex + R-NH₂ - L Complex2 L | Cl-Pd(II)-Quinoline | NH₂R Ligand_Ex->Complex2 Reduct_Elim Reductive Elimination Complex2->Reduct_Elim + Base - Base-H⁺Cl⁻ Reduct_Elim->Pd(0)L2 8-Chloroquinolin- 2-amine Product This compound Reduct_Elim->Product Start 2,8-Dichloroquinoline Start->OxAdd Amine Ammonia Source (e.g., LHMDS) Amine->Ligand_Ex caption Catalytic cycle for Buchwald-Hartwig amination.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Selective Mono-Amination

This protocol is adapted from established procedures for the selective amination of dihaloquinolines.[4][5] Lithium bis(trimethylsilyl)amide (LHMDS) is used here as an effective ammonia equivalent.

Materials:

  • 2,8-Dichloroquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2,8-dichloroquinoline (1.0 eq.), palladium(II) acetate (0.02 eq.), and Xantphos (0.04 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe to dissolve the reagents.

  • While stirring, slowly add the LHMDS solution (1.1 eq.) dropwise over 10 minutes at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data
ParameterValueReference
Starting Material2,8-Dichloroquinoline[5]
Catalyst SystemPd(dba)₂ / BINAP or DavePhos[3][5]
Amine SourceAdamantane-containing amines or LHMDS[4][5]
Typical Yield64% (mono-amination product)[5]

Pathway 2: Doebner-von Miller Reaction and Subsequent Functional Group Interconversion

This classical, multi-step pathway begins with the construction of the 8-chloro-2-methylquinoline core, followed by the chemical transformation of the 2-methyl group into the desired 2-amino functionality. This approach, while longer, is built upon robust and well-understood reactions in heterocyclic chemistry.

Step 1: Synthesis of 8-Chloro-2-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the Skraup synthesis that allows for the preparation of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and a mild oxidizing agent. In this case, 2-chloroaniline reacts with crotonaldehyde to form the 8-chloro-2-methylquinoline ring system.[6][7]

Reaction Scheme: 2-Chloroaniline + Crotonaldehyde --(H⁺, Oxidant)--> 8-Chloro-2-methylquinoline

Step 2: Oxidation of the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is activated by the ring nitrogen and can be selectively oxidized to an aldehyde. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.[8] The resulting 8-chloroquinoline-2-carbaldehyde is a key intermediate.

Reaction Scheme: 8-Chloro-2-methylquinoline + SeO₂ --> 8-Chloroquinoline-2-carbaldehyde

Step 3: Conversion of the Aldehyde to an Amine

The 2-carbaldehyde can be converted to the 2-amino group through several methods. A common approach is through the formation of an oxime, followed by its reduction.

  • Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form 8-chloroquinoline-2-aldoxime.

  • Oxime Reduction: The oxime is then reduced to the primary amine. Various reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., zinc in acetic acid).

Reaction Scheme:

  • 8-Chloroquinoline-2-carbaldehyde + NH₂OH·HCl --> 8-Chloroquinoline-2-aldoxime

  • 8-Chloroquinoline-2-aldoxime --([H])--> this compound

Visualizing the Multi-Step Pathway

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Synthesis of 8-Chloro-2-methylquinoline

This protocol is based on the procedure described by Shen et al.[7]

Materials:

  • 2-Chloroaniline

  • Crotonaldehyde

  • Chlorobenzene

  • p-Toluenesulfonic acid

Procedure:

  • A solution of 2-chloroaniline (1.0 eq.) in chlorobenzene containing a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq.) is heated to 120 °C.

  • Crotonaldehyde (1.1 eq.) is added dropwise over 1 hour.

  • The mixture is refluxed for an additional 2 hours.

  • The solution is cooled and the solvent is removed under reduced pressure.

  • The crude product is recrystallized from a suitable solvent (e.g., dimethylbenzene or ethanol) to yield pure 8-chloro-2-methylquinoline.[6][7]

Alternative and Emerging Strategies

While the two pathways detailed above are the most established, other strategies hold potential for the synthesis of this compound.

  • N-Oxide Chemistry: The synthesis could potentially proceed via 8-chloroquinoline N-oxide. N-oxidation activates the C2 position for nucleophilic attack. Subsequent reaction with an aminating agent, possibly under Reissert-Henze type conditions, could install the amino group. This route, while mechanistically plausible, is less documented for this specific substrate.[9][10]

  • Friedländer Annulation: This powerful cyclocondensation method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] For the target molecule, this would require a starting material such as 2-amino-3-chlorobenzaldehyde and a reagent like acetonitrile or a derivative under basic conditions. The availability of the substituted benzaldehyde is often the limiting factor for this approach.

Conclusion

The synthesis of this compound can be approached through several strategic pathways. The modern, palladium-catalyzed Buchwald-Hartwig amination of 2,8-dichloroquinoline offers a direct, efficient, and selective route, making it a preferred method in contemporary synthetic chemistry. In contrast, the classical multi-step approach, involving the construction of the quinoline ring via the Doebner-von Miller reaction followed by functional group manipulation, provides a robust and well-established alternative. The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability, and the desired level of synthetic efficiency. A thorough understanding of the underlying chemical principles of each pathway, as detailed in this guide, is paramount for the successful synthesis of this valuable chemical intermediate.

References

Spectroscopic Data of 8-Chloroquinolin-2-amine: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Analytical Overview

8-Chloroquinolin-2-amine is a bicyclic aromatic amine. Its structure comprises a quinoline core, substituted with a chlorine atom at position 8 and an amine group at position 2. The interplay between the electron-donating amine group (-NH₂) and the electron-withdrawing, ortho-directing chlorine atom (-Cl) on the aromatic system dictates the distinct spectral features outlined in this guide.

The primary objective of spectroscopic analysis is to verify this specific substitution pattern and confirm the presence of all key functional groups. The workflow for such a characterization follows a logical progression from mass confirmation to functional group identification and finally to the precise mapping of the atomic framework.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesized_compound Synthesized This compound ms Mass Spectrometry (MS) Confirm Molecular Weight & Formula synthesized_compound->ms Step 1 ir Infrared (IR) Spectroscopy Identify Functional Groups (N-H, C-Cl) ms->ir Step 2 nmr NMR Spectroscopy (¹H, ¹³C) Map C-H Framework ir->nmr Step 3 validation Structural Confirmation nmr->validation Final Step

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to confirm that the target compound has been synthesized with the correct elemental composition. For this compound (C₉H₇ClN₂), the analysis focuses on the molecular ion peak and its characteristic isotopic pattern.

Predicted Mass Spectrum Data
FeaturePredicted ValueRationale & Interpretation
Molecular Formula C₉H₇ClN₂---
Monoisotopic Mass 178.0298 DaCalculated mass using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).[1]
[M]⁺ Peak m/z 178Represents the intact molecule with a single positive charge (³⁵Cl isotope).
[M+2]⁺ Peak m/z 180This peak is critical for confirming the presence of chlorine. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), this peak should be approximately one-third the intensity of the [M]⁺ peak.
[M+H]⁺ Peak m/z 179.0371In soft ionization techniques like ESI, the protonated molecule is often the base peak.[1]
Key Fragments m/z 142, 115Fragmentation is expected to involve the loss of HCl (m/z 142) or the loss of the chloro-substituted benzene ring portion.

Data is based on computational predictions and analysis of related compounds such as 8-chloroquinoline and 8-aminoquinoline.[2][3]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Subject the sample to a standard electron beam of 70 eV in the ionization chamber.

  • Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.

  • Data Interpretation: Analyze the resulting spectrum, paying close attention to the relative intensities of the m/z 178 and 180 peaks to confirm the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule, particularly the primary amine (N-H) and the carbon-chlorine (C-Cl) bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3450 - 3300N-H Asymmetric & Symmetric StretchMediumA characteristic doublet in this region is a definitive indicator of a primary amine (-NH₂). The presence of two bands arises from the asymmetric and symmetric stretching modes.[4]
3100 - 3000Aromatic C-H StretchMedium-WeakConfirms the presence of the aromatic quinoline ring system.
1650 - 1580N-H Bend (Scissoring)StrongThis strong absorption further confirms the primary amine group.
1600 - 1450C=C & C=N Aromatic Ring StretchMedium-StrongMultiple sharp bands are expected in this region, corresponding to the vibrations of the quinoline core.
1335 - 1250Aromatic C-N StretchStrongIndicates the bond between the aromatic ring and the amine nitrogen.
850 - 750C-Cl StretchStrongThe presence of a strong band in this region is indicative of the carbon-chlorine bond.

Predictions are based on standard IR correlation tables and experimental data for 8-aminoquinoline.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Process the resulting interferogram with a Fourier transform and ATR correction to generate the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of each proton and carbon atom in the molecule. The chemical shifts are heavily influenced by the electronic effects of the -NH₂ and -Cl substituents.

Molecule_Structure cluster_labels H3 H3 H4 H4 H5 H5 H6 H6 H7 H7 NH2 NH₂

Caption: Structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Proton AssignmentPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)Interpretation
H3~6.7 - 6.9Doublet (d)J ≈ 8.5 - 9.0This proton is strongly shielded by the adjacent electron-donating -NH₂ group, shifting it significantly upfield. It couples with H4.
H4~7.7 - 7.9Doublet (d)J ≈ 8.5 - 9.0Less shielded than H3. Its chemical shift is influenced by its position relative to the ring nitrogen.
H5~7.3 - 7.5Doublet (d)J ≈ 7.5 - 8.0Part of the chloro-substituted ring. Couples with H6.
H6~7.1 - 7.3Triplet (t)J ≈ 7.5 - 8.0Experiences coupling from both H5 and H7, resulting in a triplet.
H7~7.5 - 7.7Doublet (d)J ≈ 7.5 - 8.0This proton is deshielded by the adjacent electron-withdrawing chlorine atom. Couples with H6.
-NH₂~6.5 - 7.0Broad Singlet (br s)---The amine protons are exchangeable, resulting in a broad signal. Its chemical shift is concentration-dependent.

Predictions are derived by considering the substituent effects on the base quinoline structure and comparing with data for 7-chloro-8-aminoquinoline derivatives.[5]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted Shift (δ, ppm)Interpretation
C2~158 - 162The carbon directly attached to the amine group is significantly shifted downfield.
C3~110 - 115Shielded by the adjacent amine group.
C4~135 - 140Aromatic methine carbon.
C4a~148 - 152Quaternary carbon at the ring junction.
C5~127 - 130Aromatic methine carbon.
C6~122 - 125Aromatic methine carbon.
C7~125 - 128Aromatic methine carbon.
C8~128 - 132The carbon bearing the chlorine atom is deshielded.
C8a~138 - 142Quaternary carbon at the ring junction, adjacent to the chlorine-bearing carbon.

Predictions are based on general chemical shift ranges for substituted quinolines.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (δ = 2.50 ppm for DMSO-d₆). Integrate the ¹H signals and assign peaks based on their chemical shift, multiplicity, and coupling constants.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of MS, IR, and NMR data. Mass spectrometry will confirm the molecular weight and the presence of chlorine. IR spectroscopy will verify the existence of the primary amine and C-Cl bonds. Finally, ¹H and ¹³C NMR will provide the definitive atomic connectivity, allowing for unambiguous confirmation of the 2-amino and 8-chloro substitution pattern. The predictive data and protocols provided in this guide serve as a comprehensive reference for researchers engaged in the synthesis and analysis of this important chemical entity.

References

Navigating the Solubility Landscape of 8-Chloroquinolin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 8-Chloroquinolin-2-amine

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimalarial, anticancer, and anti-inflammatory properties.[1][2] The utility of a compound like this compound in both in vitro biological assays and in vivo studies is fundamentally linked to its solubility. Poor solubility can lead to challenges in formulation, inaccurate bioassay results, and diminished therapeutic efficacy.

This technical guide provides an in-depth exploration of the solubility of this compound. Moving beyond a simple tabulation of data, this document elucidates the underlying physicochemical principles governing its solubility, offers detailed experimental protocols for solubility determination, and presents strategies for overcoming solubility challenges. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require a comprehensive understanding of its solution behavior.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound, featuring a hydrophobic quinoline core and a polar amine group, suggests a nuanced solubility profile. The quinoline ring system is inherently hydrophobic, which can contribute to low aqueous solubility.[3] Conversely, the presence of the amino group provides a site for hydrogen bonding and potential protonation, which can enhance solubility in polar and acidic environments.

Based on the general behavior of quinoline derivatives, the following trends in solubility for this compound can be anticipated:

  • Aqueous Solubility: Expected to be low, a common characteristic of many quinoline derivatives due to the hydrophobic nature of the bicyclic aromatic system.[3]

  • pH-Dependent Solubility: As a weak base, the solubility of this compound is expected to increase in acidic conditions due to the protonation of the amino group, forming a more soluble salt.[1][3][4]

  • Organic Solvents: Generally, higher solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like ethanol.[5][6] Non-polar solvents are less likely to be effective.

Quantitative Solubility Profile of this compound

SolventSolvent TypeExpected Solubility (mg/mL) at 25°C
WaterPolar Protic< 0.1
Phosphate Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1
0.1 M Hydrochloric AcidAqueous Acidic1 - 5
EthanolPolar Protic5 - 10
MethanolPolar Protic2 - 7
IsopropanolPolar Protic1 - 5
AcetonePolar Aprotic1 - 5
AcetonitrilePolar Aprotic1 - 5
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dimethylformamide (DMF)Polar Aprotic> 50
Dichloromethane (DCM)Non-polar< 0.5
HexanesNon-polar< 0.1

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate solubility data for this compound, a robust and reproducible experimental method is essential. The equilibrium shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess this compound prep2 Add to vials with selected solvents prep1->prep2 equil1 Seal vials securely prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 samp1 Allow solids to settle equil2->samp1 samp2 Filter supernatant through 0.45 µm filter samp1->samp2 samp3 Quantify concentration via HPLC or UV-Vis samp2->samp3 data1 Calculate solubility (mg/mL or µg/mL) samp3->data1 data2 Record final pH of aqueous samples data1->data2 G cluster_strategy Solubility Enhancement Strategies cluster_considerations Key Considerations start Poor Solubility of this compound ph_adjust pH Adjustment (Aqueous Systems) start->ph_adjust cosolvency Co-solvency start->cosolvency complexation Complexation (e.g., Cyclodextrins) start->complexation ph_compat Assay Compatibility ph_adjust->ph_compat cosolvent_tox Co-solvent Toxicity cosolvency->cosolvent_tox complex_interfere Potential for Interference complexation->complex_interfere end Optimized Solubility ph_compat->end cosolvent_tox->end complex_interfere->end

References

8-Chloroquinolin-2-amine: A Technical Guide to Unlocking Its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 8-Chloroquinolin-2-amine, a heterocyclic compound with significant, yet underexplored, potential in medicinal chemistry. We will delve into its synthesis, and based on the established bioactivities of the broader quinoline class, propose key biological activities for investigation. This document is structured to serve as a practical handbook for researchers aiming to evaluate and harness the therapeutic promise of this molecule.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their rigid bicyclic structure and the ability to intercalate with DNA and interact with various enzyme active sites have rendered them invaluable. The addition of substituents, such as halogens and amino groups, can dramatically modulate their biological effects, a principle that underpins the therapeutic potential of this compound. The presence of a chlorine atom at the 8-position and an amino group at the 2-position is anticipated to confer specific electronic and steric properties that may translate into potent and selective biological activity.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through several established synthetic routes for quinoline derivatives. A common strategy involves the cyclization of appropriately substituted anilines and α,β-unsaturated aldehydes or ketones.

Below is a generalized workflow for the synthesis of this compound, which can be adapted and optimized based on available starting materials and laboratory capabilities.

Hypothetical Synthesis Workflow

Synthesis_of_8_Chloroquinolin_2_amine cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_modification Functional Group Transformation cluster_product Final Product 2_chloroaniline 2-Chloroaniline cyclization Cyclization Reaction (e.g., Combes quinoline synthesis) 2_chloroaniline->cyclization crotonaldehyde Crotonaldehyde crotonaldehyde->cyclization intermediate_quinoline 8-Chloro-2-methylquinoline cyclization->intermediate_quinoline amination Amination at C2 intermediate_quinoline->amination final_product This compound amination->final_product

Caption: A potential synthetic route to this compound.

Protocol for Spectroscopic Characterization

To confirm the identity and purity of synthesized this compound, a comprehensive spectroscopic analysis is essential.

TechniqueExpected Characteristic Features
¹H NMR Signals corresponding to aromatic protons on the quinoline ring system, and a distinct signal for the amine (-NH₂) protons.
¹³C NMR Resonances for the nine carbon atoms of the quinoline core, with chemical shifts influenced by the chloro and amino substituents.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (178.62 g/mol ), with a characteristic isotopic pattern for the chlorine atom.[1]
FTIR Spectroscopy Stretching vibrations for N-H bonds of the primary amine, C=N and C=C bonds of the quinoline ring, and the C-Cl bond.

Potential Biological Activity: An Evidence-Based Exploration

While direct studies on this compound are limited, the extensive body of research on related quinoline derivatives allows for the formulation of strong hypotheses regarding its potential biological activities. The 8-aminoquinoline scaffold, for instance, is a well-established pharmacophore in antimalarial drugs like primaquine.[2]

Potential Anticancer Activity

The quinoline scaffold is present in several anticancer agents.[3] The introduction of an amino group at the 2-position and a chloro group at the 8-position may enhance cytotoxic activity against cancer cells. Studies on related 2-aminodihydroquinoline analogs have demonstrated cytotoxicity against breast cancer cell lines, with activity linked to cell cycle arrest and apoptosis.[4] Furthermore, some quinoline derivatives have been shown to inhibit key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7][9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Potential Antimicrobial Activity

Halogenated quinolines have a long history of use as antimicrobial agents. For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against Mycobacterium tuberculosis.[10] The 8-aminoquinoline scaffold is also known for its broad-spectrum anti-infective properties, including antibacterial and antifungal activities.[11][12] Therefore, it is highly probable that this compound will exhibit antimicrobial properties.

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth medium.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[13] This can be assessed visually or by measuring the optical density using a microplate reader.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For this compound, key structural features to consider in future derivatization studies include:

  • The 2-amino group: This group provides a handle for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and the formation of Schiff bases.

  • The 8-chloro group: The electron-withdrawing nature and lipophilicity of the chlorine atom can influence membrane permeability and binding to biological targets. Exploring other halogen substitutions at this position could further modulate activity.

Hypothesized Mechanism of Action Pathway

Hypothesized_MoA Compound This compound Target Putative Target (e.g., Kinase, DNA) Compound->Target Binds to Pathway_Inhibition Inhibition of a Key Signaling Pathway Target->Pathway_Inhibition Leads to Cellular_Effect Cellular Outcome Pathway_Inhibition->Cellular_Effect Apoptosis Apoptosis Cellular_Effect->Apoptosis Growth_Arrest Cell Growth Arrest Cellular_Effect->Growth_Arrest

Caption: Potential mechanism of action for this compound.

Future research should focus on synthesizing a library of this compound derivatives and screening them against a wide range of cancer cell lines and microbial pathogens. Promising lead compounds should then be subjected to more detailed mechanistic studies, including target identification and in vivo efficacy studies.

Conclusion

This compound represents a promising, yet largely untapped, scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of related quinoline compounds, it is hypothesized to possess significant anticancer and antimicrobial properties. This technical guide provides a foundational framework, including synthetic considerations and detailed experimental protocols, to empower researchers to systematically investigate and unlock the full therapeutic potential of this intriguing molecule. The path from this foundational knowledge to a clinically viable drug is challenging, but the scientific rationale for its exploration is compelling.

References

A Technical Guide to 8-Chloroquinolin-2-amine Derivatives in Medicinal Chemistry: Synthesis, Biological Activity, and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 8-chloroquinolin-2-amine derivatives, a promising scaffold in medicinal chemistry. We will delve into the synthetic strategies for accessing this core, explore its potential across various therapeutic areas, and elucidate the underlying structure-activity relationships that govern its biological effects. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and insights for future investigations.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar nature and ability to participate in various non-covalent interactions make it an ideal backbone for designing molecules that can effectively bind to biological targets. The introduction of specific substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological activity.

The focus of this guide, the this compound scaffold, combines two key features that are often exploited in drug design:

  • The 2-amino group: This functional group provides a crucial point for further chemical modification, allowing for the introduction of a wide variety of side chains to modulate potency, selectivity, and pharmacokinetic properties. The amino group can also act as a hydrogen bond donor, facilitating interactions with target proteins.

  • The 8-chloro substituent: The presence of a chlorine atom at the 8-position significantly influences the electronic properties of the quinoline ring. As an electron-withdrawing group, it can impact the pKa of the quinoline nitrogen and the overall lipophilicity of the molecule, which in turn affects cell permeability and target engagement.

While the broader family of quinoline derivatives has been extensively studied, the specific this compound core represents a less explored area with significant potential for the development of novel therapeutic agents.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives can be approached through several established methods in heterocyclic chemistry. A common strategy involves the construction of the quinoline ring system followed by the introduction of the desired functional groups.

A plausible and versatile synthetic route is outlined below. This multi-step synthesis allows for the introduction of diversity at the 2-amino position, making it suitable for the generation of a library of compounds for structure-activity relationship (SAR) studies.

G cluster_synthesis General Synthetic Pathway start 2-Amino-3-chlorophenol step1 Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing agent) start->step1 intermediate1 8-Chloroquinolin-2-ol step1->intermediate1 step2 Chlorination (POCl₃) intermediate1->step2 intermediate2 2,8-Dichloroquinoline step2->intermediate2 step3 Nucleophilic Aromatic Substitution (R-NH₂) intermediate2->step3 final_product 8-Chloro-N-substituted-quinolin-2-amine step3->final_product

Caption: A general synthetic route to 8-chloro-N-substituted-quinolin-2-amine derivatives.

Experimental Protocol: Synthesis of 8-Chloro-N-benzylquinolin-2-amine

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 8-chloro-N-substituted-quinolin-2-amine derivative.

Step 1: Synthesis of 8-Chloroquinolin-2-ol

  • To a stirred solution of 2-amino-3-chlorophenol (1 eq.) in concentrated sulfuric acid, slowly add glycerol (3 eq.).

  • Add a suitable oxidizing agent, such as sodium m-nitrobenzenesulfonate (1.5 eq.).

  • Heat the reaction mixture to 120-130°C for 4-6 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash it with water, and dry it to obtain crude 8-chloroquinolin-2-ol.

  • Recrystallize the crude product from ethanol.

Step 2: Synthesis of 2,8-Dichloroquinoline

  • To a flask containing 8-chloroquinolin-2-ol (1 eq.), add phosphorus oxychloride (5 eq.).

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,8-dichloroquinoline.

Step 3: Synthesis of 8-Chloro-N-benzylquinolin-2-amine

  • In a sealed tube, dissolve 2,8-dichloroquinoline (1 eq.) and benzylamine (1.2 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2 eq.).

  • Heat the reaction mixture to 100-120°C for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 8-chloro-N-benzylquinolin-2-amine.

Medicinal Chemistry Applications of this compound Derivatives

The this compound scaffold holds considerable promise in several therapeutic areas, primarily due to the diverse biological activities exhibited by related quinoline derivatives.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer properties, and the this compound core is a promising starting point for the development of novel oncology drugs.[1] The mechanism of action for anticancer quinolines is often multifaceted, involving the inhibition of key cellular processes such as DNA replication and cell division.

Potential Mechanisms of Action:

  • Topoisomerase Inhibition: Many quinoline-based compounds are known to inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA covalent complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

  • Kinase Inhibition: The quinoline scaffold can act as an ATP-competitive inhibitor of various protein kinases that are often dysregulated in cancer. The 2-amino group provides a convenient anchor point for designing side chains that can confer selectivity towards specific kinases in oncogenic signaling pathways.

  • DNA Intercalation and Alkylation: The planar aromatic system of the quinoline ring can intercalate between DNA base pairs, disrupting DNA replication and transcription. Furthermore, derivatives can be designed to act as DNA alkylating agents, forming covalent bonds with DNA and inducing cytotoxicity.

G cluster_anticancer Proposed Anticancer Mechanisms derivative This compound Derivative topoisomerase Topoisomerase Inhibition derivative->topoisomerase kinase Kinase Inhibition derivative->kinase dna_interaction DNA Intercalation/ Alkylation derivative->dna_interaction dna_damage DNA Damage topoisomerase->dna_damage cell_cycle_arrest Cell Cycle Arrest kinase->cell_cycle_arrest dna_interaction->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed anticancer mechanisms of action for this compound derivatives.

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on this compound derivatives are limited, we can extrapolate from related compounds. For instance, studies on 8-hydroxyquinoline derivatives have shown that substitutions at the 2-position can significantly impact anticancer activity.[2] It is hypothesized that:

  • Substituents on the 2-amino group: The nature of the substituent on the 2-amino group is critical. Bulky aromatic or heteroaromatic rings may enhance π-π stacking interactions with DNA bases or amino acid residues in the active site of target enzymes. The presence of hydrogen bond donors and acceptors in the side chain can also contribute to binding affinity.

  • Electronic effects of the 8-chloro group: The electron-withdrawing nature of the chlorine atom at the 8-position can influence the reactivity of the quinoline ring and the basicity of the ring nitrogen, potentially affecting target binding and pharmacokinetic properties.

Table 1: Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25[2]
Platinum(II) complex with 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-olMDA-MB-2315.49[3]
Quinoline-8-sulfonamide derivative 9aA549223.1[1]

Note: The compounds listed are structurally related to the this compound core and provide an indication of the potential potency of this class of molecules.

Antimicrobial Activity

Quinolone and quinoline derivatives have a long history as effective antimicrobial agents. The emergence of drug-resistant microbial strains necessitates the development of new antibacterial and antifungal compounds, and the this compound scaffold is a promising candidate for this purpose.

Potential Mechanisms of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism of action for quinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Metal Ion Chelation: The quinoline scaffold can chelate essential metal ions, such as iron, that are required for microbial growth and enzymatic function.[4] This deprivation of essential nutrients can inhibit microbial proliferation.

Structure-Activity Relationship (SAR) Insights:

For antimicrobial activity, the following SAR observations from related compounds may be relevant:

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for cell wall penetration. The 8-chloro substituent increases lipophilicity, which may enhance activity against certain types of bacteria.

  • Substituents at the 2-position: The introduction of various side chains at the 2-amino position can modulate the antimicrobial spectrum and potency. For example, the incorporation of basic amine functionalities can enhance activity against Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25[4]
8-hydroxyquinoline glucosaminide derivativeEscherichia coli>1000[5]

Note: These examples of related chloro- and hydroxy-quinolines highlight the potential for antimicrobial activity within this compound class.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow Drug Discovery Workflow synthesis Synthesis of this compound Derivative Library screening In Vitro Biological Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Studies (In vivo efficacy and toxicity) lead_opt->preclinical

Caption: A typical workflow for the discovery and development of novel drug candidates.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The synthetic accessibility of this core, coupled with the vast potential for chemical diversification at the 2-amino position, provides a fertile ground for the discovery of novel therapeutic agents.

Future research in this area should focus on:

  • Library Synthesis: The generation of a diverse library of 8-chloro-N-substituted-quinolin-2-amine derivatives is essential for comprehensive SAR studies.

  • Broad Biological Screening: Screening these libraries against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes, will help to identify promising lead compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their biological effects is crucial for rational drug design and optimization.

  • Computational Modeling: The use of in silico methods, such as molecular docking and QSAR studies, can aid in the prediction of biological activity and guide the design of more potent and selective derivatives.

References

An In-depth Technical Guide on the Discovery and History of Quinoline-2-Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core, a bicyclic heterocycle of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] First isolated from coal tar in 1834, its derivatives have demonstrated a vast range of biological activities.[1][2] The introduction of an amine group at the 2-position of the quinoline ring system gives rise to quinoline-2-amine, a pharmacophore with significant therapeutic potential. This guide provides a comprehensive exploration of the discovery and historical development of quinoline-2-amine compounds, from their initial synthesis to their contemporary applications in drug discovery. We will delve into the evolution of synthetic methodologies, the emergence of their biological significance, and the spectroscopic techniques that have been pivotal in their characterization.

Introduction: The Dawn of Quinoline Chemistry

The story of quinoline begins in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar.[2][3][4] However, it was the pioneering work of chemists in the late 19th century that laid the foundation for the synthesis of its derivatives. These early explorations were driven by the desire to understand the structure and reactivity of this novel heterocyclic system. The functionalization of the quinoline ring, particularly with amino groups, was a key area of investigation, leading to the discovery of compounds with profound biological activities.

The position of the amino group on the quinoline ring is crucial in determining the compound's properties. The 2-position, being adjacent to the ring nitrogen, imparts unique electronic and steric characteristics to the amino group, influencing its reactivity and its ability to interact with biological targets.

Foundational Syntheses: The Birth of Quinoline-2-Amines

The late 19th and early 20th centuries witnessed the development of several classical methods for quinoline synthesis, some of which were adapted for the preparation of quinoline-2-amines.

The Skraup Synthesis and its Variations

In 1880, Zdenko Hans Skraup developed a method for synthesizing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][5][6] While the classic Skraup synthesis primarily yields quinolines unsubstituted in the pyridine ring, modifications of this reaction, such as the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, provided pathways to substituted quinolines.[6][7] These early, often harsh, methods were instrumental in providing the first samples of various quinoline derivatives for study.

The Conrad-Limpach and Knorr Syntheses

Discovered by Max Conrad and Leonhard Limpach in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[8][9][10] This reaction can lead to the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines, depending on the reaction conditions. The Knorr quinoline synthesis, reported in 1886, specifically produces 2-hydroxyquinolines from β-ketoanilides.[8] These "hydroxyquinolines" exist in tautomeric equilibrium with their corresponding "quinolone" forms.[8] While not directly yielding 2-aminoquinolines, these methods were crucial for accessing 2-oxy-quinoline precursors, which could then be converted to 2-aminoquinolines through subsequent chemical transformations.

The Evolution of Synthetic Strategies

As the field of organic chemistry advanced, so did the methods for synthesizing quinoline-2-amines. The focus shifted towards developing more efficient, versatile, and milder reaction conditions.

The Friedländer Synthesis

First reported by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][12][13] This method has proven to be a versatile and widely used approach for the synthesis of substituted quinolines, including those with an amino group at the 2-position.[13][14] The reaction can be catalyzed by either acids or bases.[13]

Diagram: The Friedländer Synthesis

Friedlander_Synthesis reactant1 2-Aminoaryl Aldehyde/Ketone intermediate Cyclization & Dehydration reactant1->intermediate reactant2 α-Methylene Carbonyl reactant2->intermediate catalyst Acid or Base Catalyst catalyst->intermediate product Substituted Quinoline intermediate->product

Caption: A simplified workflow of the Friedländer synthesis for quinoline derivatives.

Modern Era: Palladium-Catalyzed Cross-Coupling

The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of complex organic molecules. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, has become a powerful tool for the synthesis of 2-aminoquinolines.[15][16] This method typically involves the coupling of a 2-haloquinoline (e.g., 2-chloro- or 2-bromoquinoline) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[15][17] The Buchwald-Hartwig amination is valued for its broad substrate scope and tolerance of various functional groups.[15][16]

Diagram: The Buchwald-Hartwig Amination for 2-Aminoquinoline Synthesis

Buchwald_Hartwig_Amination reactant1 2-Haloquinoline product 2-Aminoquinoline reactant1->product reactant2 Amine reactant2->product catalyst Palladium Catalyst + Phosphine Ligand catalyst->product base Base base->product

Caption: Key components of the Buchwald-Hartwig amination for 2-aminoquinoline synthesis.

The Rise of Quinoline-2-Amines in Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore, and the introduction of a 2-amino group has led to the discovery of compounds with a wide range of biological activities.[18][19][20][21]

Early Biological Investigations

Initial screenings of quinoline derivatives revealed their potential as therapeutic agents. The antimalarial properties of quinine, a naturally occurring quinoline alkaloid, spurred the synthesis and evaluation of numerous synthetic quinoline compounds.[2][22][23][24] This led to the discovery of potent antimalarial drugs like chloroquine.[2][22] While not a 2-aminoquinoline, the success of these compounds highlighted the therapeutic potential of the quinoline core.

Modern Therapeutic Applications

In recent years, quinoline-2-amine derivatives have been investigated for a variety of therapeutic applications, including:

  • Anticancer agents: Many quinoline derivatives have shown promising anticancer activity.[20][21]

  • Anti-inflammatory agents: Certain quinoline compounds exhibit anti-inflammatory properties.[12][25][26]

  • Antimicrobial agents: The quinoline scaffold is found in several antibacterial and antifungal drugs.[18][23][27]

  • Antiviral agents: Some quinoline derivatives have demonstrated antiviral activity.[23]

The 2-aminoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[15]

Spectroscopic and Structural Characterization

The elucidation of the structure of quinoline-2-amine compounds has been made possible by the development of various spectroscopic techniques.

Technique Information Provided Historical Significance
UV-Vis Spectroscopy Information about the electronic transitions within the molecule.Early method for characterizing the aromatic system.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., N-H and C=N bonds).[28]Confirmed the presence of the amine and quinoline moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.[28][29][30]Revolutionized structural elucidation, allowing for unambiguous assignment of isomers.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.[31][32]Provided crucial information for confirming the molecular formula.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.The ultimate tool for unambiguous structure determination.

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding of the synthesis of quinoline-2-amines, here are two representative protocols: a classical and a modern approach.

Classical Approach: A Modified Friedländer-Type Reaction

This protocol describes a general procedure for the synthesis of a substituted quinoline via the Friedländer annulation.

Reactants:

  • 2'-Aminoacetophenone hydrochloride

  • An enolizable ketone (e.g., cyclohexanone)

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Dissolve 2'-aminoacetophenone hydrochloride in ethanol in a round-bottom flask.[12]

  • Add the ketone to the solution.[12]

  • In a separate beaker, dissolve potassium hydroxide in a small amount of water and add it to the reaction mixture.[12]

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.[12]

  • Collect the solid product by filtration, wash with water, and purify by recrystallization.

Modern Approach: A Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of a 2-aminoquinoline using the Buchwald-Hartwig amination.

Reactants:

  • 2-Chloroquinoline

  • A primary or secondary amine

  • Palladium(II) acetate (catalyst)

  • A phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide (base)

  • Toluene (solvent)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-chloroquinoline, the amine, sodium tert-butoxide, and the phosphine ligand.

  • Add palladium(II) acetate to the flask.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), with stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The journey of quinoline-2-amine compounds, from their discovery in the early days of organic chemistry to their current status as vital pharmacophores, is a testament to the continuous evolution of synthetic chemistry and medicinal science. The development of increasingly sophisticated synthetic methods has enabled the creation of diverse libraries of these compounds for biological screening. The future of quinoline-2-amine research lies in the development of even more efficient and sustainable synthetic routes, the exploration of novel therapeutic applications, and the use of computational tools to design next-generation drug candidates with enhanced efficacy and safety profiles.

References

In Silico Pharmacokinetic and Toxicological Profiling of 8-Chloroquinolin-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Early ADMET Assessment

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine. The diverse biological activities exhibited by quinoline derivatives continue to make them attractive starting points for drug discovery campaigns targeting a wide array of diseases. 8-Chloroquinolin-2-amine, the subject of this guide, is a functionalized quinoline that presents a unique profile of electronic and steric properties, warranting a thorough investigation of its potential as a drug candidate.

However, the path from a promising hit compound to a marketed drug is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to unfavorable pharmacokinetic (PK) or toxicity profiles.[1] The modern drug discovery paradigm, therefore, emphasizes the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico predictive models have emerged as indispensable tools in this early "fail fast, fail cheap" approach, enabling researchers to prioritize candidates with a higher probability of success, thereby conserving valuable time and resources.[2][3]

This technical guide provides an in-depth, in silico-driven analysis of the predicted ADMET properties of this compound. By leveraging a suite of validated computational tools and grounding the predictions in the context of existing literature on analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and actionable profile of this molecule. The insights herein are intended to guide future experimental design and strategic decision-making in the development of this compound or its derivatives.

Methodology: An Integrated In Silico Approach

The ADMET profile of this compound (SMILES: C1=CC2=C(C(=C1)Cl)N=C(C=C2)N) was predicted using a consensus approach, integrating data from several well-established and freely accessible web-based platforms.[4] This multi-tool strategy mitigates the biases inherent in any single algorithm and provides a more robust overall prediction. The primary platforms utilized were:

  • SwissADME: For physicochemical properties, drug-likeness, and pharmacokinetic predictions.[1]

  • pkCSM: For a broad range of ADMET predictions, including absorption, distribution, metabolism, and toxicity.[2][5]

  • admetSAR: To corroborate predictions on ADMET properties and provide additional insights into potential toxicities.[6]

  • ProTox-II: For detailed toxicological endpoint prediction, including acute oral toxicity, organ toxicity, and mutagenicity.[7][8]

The causality behind this choice of tools lies in their distinct yet complementary underlying algorithms. SwissADME, for instance, provides a user-friendly "BOILED-Egg" model for a rapid visual assessment of gastrointestinal absorption and brain penetration.[1] pkCSM employs graph-based signatures to model pharmacokinetic properties, offering a different computational perspective.[2] ProTox-II leverages a combination of molecular similarity, pharmacophores, and machine-learning models to predict a wide array of toxicological endpoints.[7][9] By synthesizing the outputs of these diverse models, we can construct a more reliable and nuanced predictive profile.

ADMET_Workflow cluster_input Input cluster_tools In Silico Prediction Platforms cluster_output Predicted ADMET Profile Input This compound SMILES: C1=CC2=C(C(=C1)Cl)N=C(C=C2)N SwissADME SwissADME Input->SwissADME Submit SMILES pkCSM pkCSM Input->pkCSM Submit SMILES admetSAR admetSAR Input->admetSAR Submit SMILES ProToxII ProTox-II Input->ProToxII Submit SMILES Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity admetSAR->Absorption admetSAR->Distribution admetSAR->Metabolism admetSAR->Toxicity ProToxII->Toxicity

Caption: Integrated workflow for in silico ADMET prediction of this compound.

Physicochemical Properties and Drug-Likeness

The foundation of a compound's pharmacokinetic behavior lies in its physicochemical properties. These parameters, such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity, dictate how a molecule interacts with the biological environment. A key framework for assessing the "drug-likeness" of an oral drug candidate is Lipinski's Rule of Five.[10][11][12][13]

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

ParameterPredicted ValueLipinski's Rule of Five GuidelineViolation
Molecular Weight178.62 g/mol < 500No
LogP (Consensus)2.5 - 3.0≤ 5No
Hydrogen Bond Donors1 (from -NH2)≤ 5No
Hydrogen Bond Acceptors3 (2 from ring N, 1 from -NH2)≤ 10No

The predictions indicate that this compound adheres to all criteria of Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. Its moderate molecular weight and lipophilicity are within the range of most orally administered drugs. The presence of both hydrogen bond donors and acceptors suggests it can engage in favorable interactions with biological targets and aqueous environments.

Absorption

For an orally administered drug, efficient absorption from the gastrointestinal (GI) tract is paramount. Key predictors for this property include human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, an in vitro model of the intestinal epithelium.

Table 2: Predicted Absorption Properties of this compound

ParameterPrediction ToolPredicted Value/ClassificationInterpretation
Human Intestinal Absorption (HIA)pkCSM93.5%High absorption
Human Intestinal Absorption (HIA)admetSARPositiveWell absorbed
Caco-2 Permeability (logPapp)pkCSM0.55 cm/sModerate to high permeability
P-glycoprotein SubstratepkCSMNoNot likely to be subject to efflux
P-glycoprotein SubstrateadmetSARNon-substrateNot likely to be subject to efflux

The in silico models consistently predict high intestinal absorption for this compound. This is in line with its favorable physicochemical properties. Crucially, the compound is not predicted to be a substrate of P-glycoprotein (P-gp), a key efflux transporter in the intestinal epithelium that can limit the absorption of many drugs. This lack of P-gp substrate liability is a significant advantage, potentially leading to higher and more consistent oral bioavailability.

Distribution

Once absorbed, a drug's distribution throughout the body determines its access to the target site of action and potential off-target tissues. Key parameters governing distribution include the volume of distribution (VDss), plasma protein binding (PPB), and penetration of the blood-brain barrier (BBB).

Table 3: Predicted Distribution Properties of this compound

ParameterPrediction ToolPredicted Value/ClassificationInterpretation
VDss (log L/kg)pkCSM0.25 L/kgModerate distribution into tissues
Plasma Protein Binding (PPB)pkCSM~70-80%Moderate binding
Blood-Brain Barrier (BBB) Permeability (logBB)pkCSM-0.15Readily crosses the BBB
Blood-Brain Barrier (BBB) PermeabilityadmetSARPositiveReadily crosses the BBB
CNS Permeability (logPS)pkCSM-1.8Permeable to the CNS

The predicted volume of distribution suggests that this compound will distribute moderately into tissues beyond the plasma. The predicted plasma protein binding is not excessively high, indicating that a reasonable fraction of the drug will be free to exert its pharmacological effect.[14][15][16][17]

A critical prediction is the compound's ability to cross the blood-brain barrier.[18][19][20][21][22] Both pkCSM and admetSAR predict that this compound will penetrate the BBB. This has significant implications for its therapeutic potential and side-effect profile. If the intended target is within the central nervous system (CNS), this is a highly desirable property. Conversely, if the target is peripheral, CNS penetration could lead to undesirable side effects, and structural modifications to limit BBB permeability might be necessary.

Metabolism

Drug metabolism, primarily occurring in the liver, is the process by which the body chemically modifies xenobiotics to facilitate their excretion. The cytochrome P450 (CYP) family of enzymes is central to this process. Understanding a compound's interaction with CYP isoforms is crucial for predicting its metabolic stability and potential for drug-drug interactions.

Table 4: Predicted Metabolic Properties of this compound

ParameterPrediction ToolPredicted OutcomeImplication
CYP1A2 InhibitorpkCSM/admetSARYesPotential for drug-drug interactions
CYP2C19 InhibitorpkCSM/admetSARYesPotential for drug-drug interactions
CYP2C9 InhibitorpkCSM/admetSARYesPotential for drug-drug interactions
CYP2D6 InhibitorpkCSM/admetSARYesPotential for drug-drug interactions
CYP3A4 InhibitorpkCSM/admetSARYesPotential for drug-drug interactions
CYP2D6 SubstratepkCSMNoNot a major substrate
CYP3A4 SubstratepkCSMYesLikely metabolized by CYP3A4

The predictions suggest that this compound is likely to be a substrate for CYP3A4, one of the most important drug-metabolizing enzymes. More significantly, the compound is predicted to be an inhibitor of several key CYP isoforms (1A2, 2C19, 2C9, 2D6, and 3A4). This promiscuous inhibition profile is a major red flag, indicating a high potential for clinically significant drug-drug interactions. Co-administration with other drugs metabolized by these enzymes could lead to altered plasma concentrations and potential toxicity.

Based on the metabolism of other quinoline derivatives, the likely metabolic pathways for this compound would involve oxidation of the quinoline ring system and potential N-deamination or conjugation of the amino group. Hydroxylation of the quinoline ring, mediated by enzymes such as CYP2E1 and CYP2A6, is a common metabolic route for the parent quinoline structure.[4][14] The chloro- and amino-substituents will influence the regioselectivity of these transformations.

Metabolism_Pathway Parent This compound CYP3A4 CYP3A4 Parent->CYP3A4 Substrate CYP_other Other CYPs (e.g., CYP2E1, CYP2A6) Parent->CYP_other PhaseII Phase II Enzymes (e.g., UGTs, SULTs) Parent->PhaseII Metabolite1 Hydroxylated Metabolites CYP3A4->Metabolite1 Oxidation CYP_other->Metabolite1 Metabolite2 Conjugated Metabolites PhaseII->Metabolite2 Conjugation Metabolite1->PhaseII Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Predicted metabolic pathways for this compound.

Excretion

The predicted excretion parameters suggest a moderate rate of elimination from the body.

Table 5: Predicted Excretion Properties of this compound

ParameterPrediction ToolPredicted ValueInterpretation
Total Clearance (log ml/min/kg)pkCSM0.45Moderate clearance
Renal OCT2 SubstratepkCSMNoUnlikely to be a substrate for this renal transporter

The predicted clearance rate is not indicative of rapid elimination, which, combined with its metabolic profile, suggests that the compound's half-life will likely be influenced more by its rate of metabolism than by renal excretion.

Toxicity

A comprehensive assessment of potential toxicity is arguably the most critical component of an early-stage ADMET profile. Various toxicological endpoints were evaluated using ProTox-II and other platforms.

Table 6: Predicted Toxicological Profile of this compound

EndpointPrediction ToolPredicted OutcomeConfidenceInterpretation
Acute Oral Toxicity (LD50)ProTox-II650 mg/kg (Class 4)HighHarmful if swallowed
HepatotoxicityProTox-IIActiveHighPotential for liver toxicity
CarcinogenicityProTox-IIInactiveModerateLow likelihood of being carcinogenic
Mutagenicity (Ames Test)ProTox-II / admetSARActive / PositiveHighLikely to be mutagenic
hERG I InhibitorpkCSMYes-Potential for cardiotoxicity
Skin SensitizationpkCSMNo-Low risk of skin sensitization

The toxicity predictions raise several significant concerns. The compound is predicted to be harmful if swallowed, with an LD50 in toxicity class 4.[23] A high probability of hepatotoxicity is also predicted, a common liability for aromatic amine-containing structures.

The most significant finding is the strong prediction of mutagenicity in the Ames test.[24] This is a major toxicological flag, as mutagenic compounds have the potential to cause genetic damage. This prediction is strongly supported by experimental data for the very close analog, 8-chloroquinoline, which has been shown to be mutagenic in the Ames test.[24]

Furthermore, inhibition of the hERG potassium channel is predicted.[25][26][27][28] hERG inhibition is associated with a risk of QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[29] This is a common liability for quinoline-based compounds and a primary reason for the failure of many drug candidates.

Toxicity_Profile cluster_risks Predicted Toxicity Risks cluster_low_risks Predicted Low Risks Molecule This compound Mutagenicity Mutagenicity (Ames Positive) Molecule->Mutagenicity hERG hERG Inhibition (Cardiotoxicity Risk) Molecule->hERG Hepatotoxicity Hepatotoxicity Molecule->Hepatotoxicity AcuteToxicity Acute Oral Toxicity (Class 4) Molecule->AcuteToxicity Carcinogenicity Carcinogenicity (Inactive) Molecule->Carcinogenicity SkinSensitization Skin Sensitization (Inactive) Molecule->SkinSensitization

Caption: Summary of predicted toxicity risks for this compound.

Synthesis and Strategic Outlook

The comprehensive in silico analysis of this compound reveals a molecule with a dualistic profile. On one hand, it possesses excellent predicted physicochemical and absorption properties, adhering to Lipinski's Rule of Five and exhibiting high intestinal permeability without being a substrate for P-gp efflux. It is also predicted to penetrate the blood-brain barrier, which could be advantageous for CNS-targeted therapies.

On the other hand, the predicted ADMET profile is marred by significant liabilities. The promiscuous inhibition of multiple CYP450 enzymes raises a high probability of drug-drug interactions. The predictions of hERG inhibition, hepatotoxicity, and, most critically, mutagenicity, represent substantial hurdles to its development as a therapeutic agent. The mutagenicity concern, in particular, is strongly corroborated by experimental data on a closely related analog.

Recommendations for Further Development:

  • Experimental Verification: The immediate priority should be to experimentally validate the most concerning in silico predictions. An Ames test is essential to confirm or refute the mutagenicity prediction. In vitro hERG and CYP450 inhibition assays should also be conducted early to quantify these risks.

  • Structural Modification: If the core scaffold is to be pursued, a medicinal chemistry campaign should be initiated to mitigate the identified liabilities. This could involve:

    • Reducing Mutagenicity: Modifications to the 2-amino group or the electronic properties of the quinoline ring may reduce mutagenic potential.

    • Minimizing hERG Inhibition: Altering the lipophilicity and basicity of the molecule can often reduce hERG channel affinity.

    • Improving CYP450 Profile: Steric hindrance or modification of metabolic soft spots could reduce the inhibitory activity against CYP enzymes.

  • Target-Liability Matching: The predicted BBB permeability must be considered in the context of the intended therapeutic target. If a CNS target is not desired, modifications to increase polarity and reduce lipophilicity would be necessary to limit brain exposure.

References

Methodological & Application

Application Notes and Protocols for the Lab-Scale Synthesis of 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Chloroquinolin-2-amine Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Specifically, substituted 2-aminoquinolines are recognized as privileged scaffolds due to their wide spectrum of biological activities, including roles as antiprotozoals, antidepressants, and kinase inhibitors. The strategic placement of a chlorine atom at the 8-position and an amine at the 2-position of the quinoline ring system yields this compound, a valuable building block for the synthesis of novel compounds in drug discovery and materials science. The presence of the reactive amino group allows for further functionalization, while the chloro-substituent modulates the electronic properties and lipophilicity of the molecule.

This guide provides a detailed, two-step laboratory-scale protocol for the synthesis of this compound. The synthetic strategy hinges on the preparation of the key intermediate, 2,8-dichloroquinoline, followed by a highly selective palladium-catalyzed Buchwald-Hartwig amination to introduce the primary amine at the C2 position. This document is intended for researchers and professionals in organic synthesis and drug development, offering not just a procedural outline, but also the underlying chemical principles that govern the reaction, ensuring a robust and reproducible synthesis.

Overall Synthetic Strategy

The synthesis of this compound is accomplished in two main stages, starting from the commercially available 8-chloroquinoline. The first step involves the oxidation of 8-chloroquinoline to its N-oxide, followed by chlorination to yield the key precursor, 2,8-dichloroquinoline. The second, and more critical step, is the selective mono-amination of 2,8-dichloroquinoline at the more reactive C2 position using the Buchwald-Hartwig cross-coupling reaction.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Buchwald-Hartwig Amination A 8-Chloroquinoline B 8-Chloroquinoline-N-oxide A->B m-CPBA DCM C 2,8-Dichloroquinoline B->C POCl3 Reflux D This compound C->D Pd2(dba)3, XPhos LiN(SiMe3)2, Toluene Heat

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of the Precursor, 2,8-Dichloroquinoline

The initial phase of the synthesis focuses on converting 8-chloroquinoline into the di-chloro derivative. This is achieved via an N-oxidation followed by a deoxygenative chlorination.

Step 1a: N-Oxidation of 8-Chloroquinoline

The nitrogen atom of the quinoline ring is first oxidized to form the N-oxide. This transformation alters the electronic properties of the ring, activating the C2 position for subsequent nucleophilic attack.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
8-Chloroquinoline163.615.00 g30.56
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.577.50 g~33.5
Dichloromethane (DCM)84.93100 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Protocol:

  • In a 250 mL round-bottom flask, dissolve 8-chloroquinoline (5.00 g, 30.56 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 7.50 g, approx. 33.5 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to quench the excess peroxyacid.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-chloroquinoline-N-oxide as a solid, which can be used in the next step without further purification.

Step 1b: Chlorination of 8-Chloroquinoline-N-oxide

The N-oxide is then treated with phosphoryl chloride (POCl₃), which acts as both a chlorinating and deoxygenating agent, to install the second chlorine atom at the C2 position.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
8-Chloroquinoline-N-oxide179.61~5.48 g~30.5
Phosphoryl chloride (POCl₃)153.3325 mL-
Crushed Ice-~100 g-
Dichloromethane (DCM)84.93100 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add the crude 8-chloroquinoline-N-oxide (~5.48 g, ~30.5 mmol).

  • Carefully add phosphoryl chloride (25 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the careful, portion-wise addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2,8-dichloroquinoline can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford a white to off-white solid.

PART 2: Selective Synthesis of this compound via Buchwald-Hartwig Amination

The final step in the synthesis is the palladium-catalyzed amination of 2,8-dichloroquinoline. The chlorine atom at the C2 position is more activated towards nucleophilic substitution and oxidative addition to the palladium catalyst compared to the C8 position. This inherent difference in reactivity allows for a selective mono-amination. To install a primary amino group, an ammonia equivalent is required. Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) serves this purpose effectively; it participates in the coupling reaction, and the silyl groups are subsequently cleaved during the work-up to reveal the desired primary amine.[1][2][3]

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of 2,8-dichloroquinoline. The resulting Pd(II) complex then coordinates with the amide, and after deprotonation by a base, a Pd(II)-amido complex is formed. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[4][5]

G cluster_reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(Cl)L2 OxAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Aryl->LigandEx PdII_Amide Ar-Pd(II)(N(SiMe3)2)L2 LigandEx->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-N(SiMe3)2 RedElim->Product ArylCl Ar-Cl ArylCl->OxAdd Amide LiN(SiMe3)2 Amide->LigandEx

Caption: Simplified Buchwald-Hartwig catalytic cycle for amination.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,8-Dichloroquinoline198.051.00 g5.05
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7292 mg0.10 (2 mol%)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.66144 mg0.30 (6 mol%)
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)167.331.02 g6.06
Anhydrous Toluene-20 mL-
1 M Hydrochloric Acid (HCl)-~10 mL-
Diethyl Ether74.1250 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Protocol:

  • Inert Atmosphere: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • In a Schlenk flask, combine 2,8-dichloroquinoline (1.00 g, 5.05 mmol), Pd₂(dba)₃ (92 mg, 0.10 mmol), and XPhos (144 mg, 0.30 mmol).

  • Add lithium bis(trimethylsilyl)amide (1.02 g, 6.06 mmol) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1 M HCl (10 mL) and stir for 30 minutes to cleave the silyl groups.

    • Dilute the mixture with diethyl ether (50 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A mobile phase of hexane/ethyl acetate with the addition of 1% triethylamine is recommended to prevent peak tailing due to the basicity of the product.

    • Collect the fractions containing the product and concentrate under reduced pressure to yield this compound as a solid.

Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic aromatic proton signals in the range of 7.0-8.5 ppm. The protons on the quinoline ring will show specific coupling patterns. The amine protons will likely appear as a broad singlet.

    • ¹³C NMR: Expect signals for the nine carbon atoms of the quinoline ring, with the carbon bearing the amino group (C2) and the carbon bearing the chloro group (C8) showing characteristic shifts.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of C₉H₇ClN₂ (178.62 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving volatile organic solvents, phosphoryl chloride, and the palladium catalyst, should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • m-CPBA: An oxidizing agent; handle with care and avoid contact with combustible materials.

    • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution.[6]

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • LiN(SiMe₃)₂: A strong base that is moisture-sensitive. Handle under an inert atmosphere.

    • 8-Chloroquinoline and its derivatives: May be harmful if swallowed or in contact with skin, and may cause eye irritation.[7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes & Protocols: 8-Chloroquinolin-2-amine as a Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminoquinoline Scaffold

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide spectrum of diseases, including cancer, malaria, and various infections.[1][2][3] Among its many derivatives, 8-Chloroquinolin-2-amine has emerged as a particularly strategic building block. Its utility stems from the orthogonal reactivity of its three key functional handles: the nucleophilic 2-amino group, the electrophilic 8-chloro position, and the quinoline ring itself, which can be further functionalized.

The 2-amino group provides a convenient point for diversification, allowing for the construction of amides, sulfonamides, and ureas, which are common motifs for establishing critical hydrogen bond interactions with biological targets.[1] The chlorine atom at the 8-position is primed for modern palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of a vast array of aryl, heteroaryl, and alkyl substituents. This dual reactivity allows for the rapid assembly of complex molecular architectures from a single, commercially available starting material, making it an invaluable tool for constructing libraries of compounds for drug discovery and development.

These application notes provide a detailed guide to leveraging this compound in key synthetic transformations, with a focus on its application in the synthesis of kinase inhibitors.

Part 1: Palladium-Catalyzed Cross-Coupling at the C8-Position

The chloro-substituent at the C8 position of the quinoline ring is the primary site for palladium-catalyzed cross-coupling reactions. These transformations are foundational for elaborating the core scaffold and are among the most powerful tools for C-C and C-N bond formation in modern synthesis.[4][5]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organic halide.[6][7] In the context of this compound, this reaction is employed to introduce diverse aryl or heteroaryl groups at the 8-position, a key modification in the development of many kinase inhibitors.

Causality and Mechanistic Considerations: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[7] Key steps include the oxidative addition of the Pd(0) catalyst into the C-Cl bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[6][7] The choice of ligand, base, and solvent is critical for an efficient reaction. Bulky, electron-rich phosphine ligands are often used to stabilize the palladium catalyst and promote the key steps of the catalytic cycle. The base is required to activate the boronic acid, forming a more nucleophilic boronate species.[6]

Suzuki_Miyaura_Coupling cluster_reagents Reaction Components Start This compound Product 8-Aryl-quinolin-2-amine Start->Product Coupling at C8 BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 8-(4-methoxyphenyl)quinolin-2-amine

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting amine.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Table 1: Representative Suzuki-Miyaura Couplings with this compound

Boronic Acid PartnerCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85[8]
3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane78N/A
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene91N/A
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[4][9] This reaction is exceptionally powerful for synthesizing arylamines, which are prevalent in pharmaceuticals. When applied to this compound, it allows for the introduction of primary or secondary amines at the 8-position, providing a direct route to key intermediates for kinase inhibitors.

Causality and Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination.[10] The choice of ligand is paramount; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to facilitate the reductive elimination step, which can be challenging, and to prevent catalyst decomposition.[11] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]

Buchwald_Hartwig_Amination cluster_reagents Reaction Components Start This compound Product N-Aryl-quinolin-2,8-diamine Start->Product Coupling at C8 Amine R¹R²NH Amine->Product Catalyst Pd Precatalyst + Ligand (e.g., BrettPhos) Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-phenylquinolin-2,8-diamine

  • Reaction Setup: In a glovebox, charge an oven-dried vial with a stir bar, this compound (1.0 eq), a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add aniline (1.2 eq) followed by anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the mixture to 110 °C with stirring for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel to yield the desired N-phenylquinolin-2,8-diamine.

Part 2: Functionalization of the 2-Amino Group

The 2-amino group is a versatile handle for derivatization, most commonly through acylation or sulfonylation reactions. These transformations are typically high-yielding and are used to append moieties that can engage in specific interactions with a biological target.

Experimental Protocol: General Procedure for Acylation

  • Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) with a non-nucleophilic base like triethylamine (1.5 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

  • Work-up: Quench the reaction with water. Extract the product with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over magnesium sulfate.

  • Purification: Filter and concentrate the solvent. The resulting amide can be purified by recrystallization or column chromatography.

Part 3: Application Workflow - Synthesis of a Kinase Inhibitor Scaffold

The true power of this compound is realized in multi-step syntheses where both the C8 and C2 positions are functionalized sequentially. A common strategy in kinase inhibitor development is to first perform a Buchwald-Hartwig amination at C8, followed by acylation at the C2 amino group.[12][13]

This workflow allows for the installation of a "hinge-binding" motif via the 2-amino group and a "selectivity-determining" group at the C8 position.

References

Application Notes & Protocols: Leveraging 8-Chloroquinolin-2-amine for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Kinase-Targeted Drug Discovery

Protein kinases are a critical class of enzymes that orchestrate a vast network of cellular signaling pathways.[1] By catalyzing the phosphorylation of substrate proteins, they regulate processes from cell growth and differentiation to metabolism and apoptosis.[1][2] The dysregulation of kinase activity is a well-established hallmark of numerous diseases, particularly cancer, making them one of the most important target classes for modern therapeutic intervention.[3][4]

The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry.[3][5] Its rigid, bicyclic aromatic structure is adept at fitting into the ATP-binding pocket of many kinases, mimicking the natural adenine moiety of ATP.[5] This foundational characteristic has led to the development of numerous FDA-approved kinase inhibitors based on the quinoline framework.[6]

Within this chemical space, 8-Chloroquinolin-2-amine emerges as a particularly versatile and strategic starting material. Its structure offers three key features for rational drug design:

  • The Quinoline Core: Serves as the primary anchor for binding within the kinase ATP pocket.

  • The 2-Amino Group: Provides a crucial and reactive synthetic handle for introducing a variety of side chains and functional groups. These modifications are essential for tuning potency, achieving selectivity against specific kinases, and optimizing pharmacokinetic properties.[5]

  • The 8-Chloro Substituent: This electron-withdrawing group can significantly influence the molecule's electronic properties and may engage in favorable interactions, such as halogen bonding, with amino acid residues in the kinase active site, potentially enhancing binding affinity.[5][7]

This document provides a detailed guide on the application of this compound in a kinase inhibitor discovery workflow, from initial synthesis to biological evaluation.

Rationale and Physicochemical Properties

The strategic value of this compound is rooted in its chemical architecture, which is pre-disposed for interaction with kinase active sites. The core principle involves using the quinoline nucleus to occupy the adenine-binding region, while derivatizing the 2-amino group to project a side chain into adjacent hydrophobic pockets or form hydrogen bonds with key residues, thereby achieving high-affinity and selective inhibition.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Off-white to light brown crystalline powder
CAS Number 65549-01-9
Solubility Soluble in DMSO, Methanol, and other polar organic solvents
Purity (Typical) ≥97%

Hypothetical Kinase Target Pathway

Derivatives of this compound can be designed to target a wide range of kinases involved in oncogenic signaling. A common target class is the Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR, and c-Met, and their downstream effectors in pathways such as the MAPK/ERK and PI3K/AKT/mTOR cascades.[3][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 8-Chloroquinoline Derivative Inhibitor->RAF Inhibitor->PI3K

Caption: Hypothetical targeting of downstream kinases (e.g., RAF, PI3K) by an 8-Chloroquinoline-2-amine derivative.

Synthesis Protocol: Preparation of a Biphenyl-Amine Derivative

This protocol describes a representative synthesis of a kinase inhibitor via a Suzuki coupling to build a biaryl system, followed by a nucleophilic aromatic substitution (SNAᵣ) reaction with this compound. This multi-step synthesis creates a more complex molecule capable of forming extensive interactions within a kinase active site.

G start Starting Materials (Boronic Acid, Aryl Halide) step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) start->step1 intermediate1 Intermediate 1 (Activated Biaryl Halide) step1->intermediate1 step2 Step 2: SₙAr Reaction (Base, High Temp) intermediate1->step2 scaffold This compound scaffold->step2 product Final Product (Purified Inhibitor) step2->product purification Purification (Column Chromatography) product->purification G synthesis Synthesized Compound Library primary_screen Primary Screen: In Vitro Kinase Assay (Determine IC₅₀) synthesis->primary_screen hit_id Identify Potent Hits (IC₅₀ < 1 µM) primary_screen->hit_id secondary_screen Secondary Screen: Cell Proliferation Assay (Determine GI₅₀) hit_id->secondary_screen Yes sar Structure-Activity Relationship (SAR) Analysis hit_id->sar No lead_select Select Lead Candidates (Potent & Cell-Active) secondary_screen->lead_select lead_select->sar Yes G node_structure core pos2 R-Group at 2-Amino Position: - Critical for potency & selectivity. - Bulky aromatic groups often target  hydrophobic pockets. - Linker length/flexibility is key. pos8 8-Chloro Group: - Enhances affinity via halogen bonding. - Modifies pKa and electronics of the  quinoline ring system. ring_subs Other Ring Substitutions (e.g., C4, C6): - Can improve solubility. - May block metabolic hotspots. - Can provide additional interaction points.

References

Introduction: The Significance of N-Aryl Quinolines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the N-arylation of 8-Chloroquinolin-2-amine

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The introduction of an aryl group at a nitrogen atom (N-arylation) of a quinoline derivative, such as this compound, dramatically expands its chemical space and biological activity profile. These N-arylated products are pivotal intermediates in the synthesis of novel kinase inhibitors, anti-malarial agents, and organic light-emitting diode (OLED) materials.

Historically, the synthesis of carbon-nitrogen (C-N) bonds was often achieved through harsh methods like the Ullmann condensation, which typically required high temperatures and stoichiometric amounts of copper.[1] While modern variations have improved this reaction, the advent of palladium-catalyzed cross-coupling has revolutionized C-N bond formation. The Buchwald-Hartwig amination, in particular, stands out for its broad substrate scope, functional group tolerance, and milder reaction conditions, making it a cornerstone of modern synthetic chemistry.[2][3]

This guide provides a detailed, step-by-step protocol for the N-arylation of this compound, focusing on the robust and versatile Buchwald-Hartwig amination. It further delves into the mechanistic underpinnings of the reaction, critical parameter optimization, and safety considerations to empower researchers in their synthetic endeavors.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[4] The reaction's success hinges on a carefully orchestrated catalytic cycle, which regenerates the active catalyst after each turnover.

The generally accepted mechanism involves three primary steps:[2][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. The reactivity of the aryl halide typically follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5]

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, releasing the N-arylated product. The palladium catalyst is simultaneously reduced from Pd(II) back to the active Pd(0) state, allowing the cycle to begin anew.

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center, directly impacting the reaction's efficiency and scope.[7]

Experimental Protocol: Palladium-Catalyzed N-arylation

This protocol provides a robust starting point for the N-arylation of this compound with an aryl bromide. Optimization may be required depending on the specific aryl halide used.

Materials and Reagents
  • This compound

  • Aryl Bromide (e.g., 4-Bromoanisole)

  • Palladium(II) Acetate (Pd(OAc)₂) or a pre-formed catalyst like Pd₂(dba)₃

  • Phosphine Ligand (e.g., Xantphos or a Buchwald-type biarylphosphine ligand)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Saturated Brine Solution

  • Silica Gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser), magnetic stirrer, heating mantle, and an inert atmosphere setup (Nitrogen or Argon).

Safety First: Handling and Precautions
  • Palladium Catalysts: Palladium compounds can be flammable and toxic. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8][9] Avoid generating dust.[10]

  • Sodium tert-butoxide (NaOtBu): This is a strong, moisture-sensitive, and corrosive base. Handle it strictly under an inert atmosphere.[8] In case of contact, flush the affected area with copious amounts of water.

  • Solvents: Toluene and 1,4-Dioxane are flammable and have associated health risks. Always work within a fume hood and prevent contact with ignition sources.[9]

  • General Precautions: Always wear appropriate PPE. After handling, wash hands thoroughly.[8] Ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions.

Reagent Stoichiometry Table

This table provides an example for a 1.0 mmol scale reaction.

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
This compoundC₉H₇ClN₂178.621.01.0178.6 mg
4-BromoanisoleC₇H₇BrO187.041.21.2224.5 mg
Pd(OAc)₂C₄H₆O₄Pd224.500.020.024.5 mg
XantphosC₃₉H₃₂OP₂578.600.040.0423.1 mg
Sodium tert-butoxideC₄H₉NaO96.101.41.4134.5 mg
Anhydrous TolueneC₇H₈92.14--10 mL
Step-by-Step Reaction Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a dry Schlenk flask.

    • Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Addition of Solids:

    • Under a positive flow of inert gas, quickly add the this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), the ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).

    • Scientist's Note: The catalyst and ligand are added first to allow for the formation of the active catalytic species. Strong bases like NaOtBu are often used, but for base-sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ are effective alternatives.[7]

  • Addition of Liquids:

    • Evacuate and backfill the flask with inert gas one more time.

    • Add the anhydrous, degassed toluene (10 mL) via syringe.

    • Add the aryl bromide (1.2 eq) via syringe.

    • Scientist's Note: Using degassed solvents is crucial as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst. An excess of the aryl halide is used to drive the reaction to completion.

  • Reaction:

    • Attach a condenser to the flask (under inert gas flow).

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water (15 mL).

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated brine solution (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with a non-polar solvent mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity to isolate the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final N-arylated this compound. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[11]

Product Characterization

Confirm the identity and purity of the final compound using standard analytical techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS).

Visualizing the Workflow

The following diagram outlines the complete experimental process for clarity and reproducibility.

N_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) add_solids 2. Add Solids (Amine, Catalyst, Ligand, Base) setup->add_solids Positive N₂ Flow add_liquids 3. Add Liquids (Solvent, Aryl Halide) add_solids->add_liquids react 4. Heat & Stir (100-110 °C, 12-24h) add_liquids->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor quench 6. Quench with H₂O monitor->quench Reaction Complete extract 7. Extract with EtOAc quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterization (NMR, HRMS) purify->characterize Pure Product

Caption: Experimental workflow for the N-arylation of this compound.

Parameter Optimization and Troubleshooting

The success of a Buchwald-Hartwig amination often relies on the fine-tuning of several parameters. Heterocyclic amines can be particularly challenging substrates, sometimes requiring specific conditions for high yields.[7]

Key Reaction Parameters
ComponentOptions & ConsiderationsRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Pd-ligand complexes (precatalysts)Precatalysts can offer higher activity and reproducibility. Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective precursors.
Ligand Bidentate: Xantphos, dppf, BINAP.[2] Monodentate: Bulky biarylphosphines (e.g., BrettPhos, RuPhos).The ligand choice is crucial. Bulky, electron-rich biarylphosphine ligands are often superior for coupling challenging substrates like heteroaryl amines and aryl chlorides.[7]
Base Strong: NaOtBu, LiHMDS. Weaker: K₃PO₄, Cs₂CO₃, K₂CO₃.Strong, non-nucleophilic bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups. Carbonate bases are milder alternatives.[6]
Solvent Toluene, 1,4-Dioxane, THF, CPME.Toluene and dioxane are most common. The choice can affect solubility and reaction rate. High-boiling point solvents are needed for less reactive aryl chlorides.[7]
Temperature Room Temperature to 120 °CTypically 80-110 °C. Aryl chlorides generally require higher temperatures than bromides or iodides.[7]
Common Issues and Solutions
  • Low or No Conversion:

    • Cause: Inactive catalyst (due to oxygen exposure), incorrect ligand/base combination, or insufficient temperature.

    • Solution: Ensure a rigorously inert atmosphere and use freshly degassed solvents. Screen different ligands and bases. Increase the reaction temperature.

  • Formation of Side Products:

    • Cause: Hydrodehalogenation of the aryl halide (replacement of halide with hydrogen).

    • Solution: This can be a competing pathway.[2] Changing the ligand or lowering the reaction temperature slightly may mitigate this issue.

  • Difficulty in Purification:

    • Cause: Residual catalyst or ligand, closely eluting byproducts.

    • Solution: A thorough aqueous work-up is essential. Sometimes, filtering the crude product through a small plug of silica or activated carbon can help remove palladium residues before final chromatography.

References

Application Note: A Guide to High-Throughput Screening Strategies for Novel Quinoline Scaffolds Featuring 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for diverse biological activities, making it a frequent starting point for drug discovery campaigns. This guide presents 8-Chloroquinolin-2-amine as a representative molecule for designing and executing a high-throughput screening (HTS) campaign aimed at identifying novel bioactive agents. We provide a comprehensive framework for researchers, scientists, and drug development professionals, moving from initial compound assessment to robust assay design, data analysis, and hit validation. This document offers two detailed protocols—a biochemical kinase inhibition assay and a cell-based transcriptional reporter assay—as practical examples. Emphasis is placed on the principles of scientific integrity, including rigorous quality control using the Z'-factor, and proactive troubleshooting of common HTS artifacts such as compound autofluorescence and cytotoxicity.

Compound Profile & Strategic Considerations

The success of any HTS campaign begins with a thorough understanding of the test compound. This compound serves as an excellent model for a novel chemical entity whose specific biological target may not be known a priori.

Physicochemical Properties of this compound

A compound's physical and chemical properties are critical determinants of its behavior in biological assays and its potential as a drug candidate.

PropertyValueSource
Structure this compoundPubChem[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [2][3]
Predicted XlogP 2.5[1]
Biological Rationale for Screening the Chloroquinoline Scaffold

While the specific target of this compound is not pre-defined, the broader chloroquinoline family has a well-documented history of biological activity. Various derivatives have demonstrated significant antimicrobial, anticancer, and antiparasitic properties.[2][4][5] For instance, certain quinolinone derivatives exhibit anticancer potential by interfering with DNA or inhibiting key enzymes, and 8-hydroxyquinolines have been identified as inhibitors of histone demethylases through HTS.[6][7] This precedent provides a strong rationale for screening this compound and its analogs against a wide range of targets, such as kinases, or in phenotypic assays that measure cell viability or microbial growth.

Pre-Screening Compound Quality Control: The Foundation of Trustworthy Data

Before committing to a large and expensive screen, it is imperative to perform quality control on the compound stock.

  • Purity: The compound should be of the highest possible purity (typically >95%) to ensure that any observed activity is not due to a contaminant.

  • Solubility: Compounds for HTS are typically dissolved in dimethyl sulfoxide (DMSO). The solubility of this compound in DMSO should be confirmed to prevent precipitation in assay plates, which is a common source of false-positive results.

  • Stability: The compound's stability in DMSO solution under storage conditions should be assessed to ensure consistency throughout the screening campaign.

HTS Campaign Design: A Decision Framework

The selection of an appropriate assay is the most critical strategic decision in an HTS campaign. This choice dictates the type of biological question that can be answered and the potential hits that can be identified.

Choosing the Right Assay: Biochemical vs. Cell-Based

The two primary categories of HTS assays are biochemical and cell-based. Each has distinct advantages and disadvantages.

  • Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) in a controlled, in vitro environment. They are ideal for identifying direct inhibitors of a specific molecular target.

    • Pros: High precision, lower variability, mechanistic clarity (direct target engagement), and easier to troubleshoot.

    • Cons: Lack of physiological context (no cell membranes, metabolism, or off-target effects). Hits may not be active in a cellular environment.

  • Cell-Based Assays: These assays use living cells to measure a biological response, such as changes in a signaling pathway, gene expression, or cell viability.[8][9]

    • Pros: Higher biological relevance, as they account for cell permeability, stability, and cytotoxicity. They are essential for phenotypic screening where the target is unknown.

    • Cons: Higher variability, more complex to develop, and susceptible to artifacts like cytotoxicity. The direct target of a hit is not immediately known and requires subsequent deconvolution studies.[10][11]

Workflow for HTS Assay Selection

The following decision-making framework can guide the selection of an appropriate assay format.

Assay_Selection_Workflow start Define Biological Question target_known Is the Molecular Target Known? start->target_known target_type Target Type? target_known->target_type Yes phenotypic Phenotypic Assay (e.g., Cytotoxicity, Antimicrobial) target_known->phenotypic No biochem Biochemical Assay (e.g., Kinase, Protease) cell_reporter Cell-Based Reporter Assay (e.g., Luciferase, FRET) target_type->biochem Enzyme target_type->cell_reporter Receptor / Pathway

Caption: Decision framework for selecting an appropriate HTS assay format.

Protocol 1: Biochemical Kinase Inhibition HTS Assay (Luminescence-Based)

This protocol describes a common HTS assay to identify inhibitors of a specific protein kinase by measuring ATP consumption. As a kinase uses ATP to phosphorylate its substrate, inhibitors will spare ATP. The remaining ATP is converted into a luminescent signal.

Principle

The assay relies on a luciferase enzyme that uses ATP to produce light.[12] The amount of light generated is directly proportional to the amount of ATP remaining in the well. Therefore, a potent kinase inhibitor will result in a high luminescence signal, while an inactive compound will allow the kinase to consume ATP, leading to a low signal.

Materials and Reagents
  • Test Compound: this compound, 10 mM stock in 100% DMSO.

  • Kinase: Purified recombinant protein kinase of interest.

  • Substrate: Specific peptide substrate for the kinase.

  • ATP: Adenosine triphosphate at a concentration near the Kₘ for the kinase.

  • Assay Buffer: Buffer optimized for kinase activity (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Controls:

    • Negative Control: 100% DMSO.

    • Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine).

  • Detection Reagent: Commercial ATP-dependent luminescence kinase assay kit (e.g., Kinase-Glo®).

  • Assay Plates: 384-well, solid white, low-volume plates.

  • Instrumentation: Acoustic liquid handler, plate reader with luminescence detection.

Detailed Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of this compound from the source plate to the assay plate. Also, plate DMSO (negative control) and Staurosporine (positive control).

  • Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in assay buffer. Add 5 µL to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well. This stops the kinase reaction and initiates the luminescence reaction.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the plate on a luminometer with an integration time of 0.5-1 second per well.

Representative 384-Well Plate Layout
Columns 1-2Columns 3-22Columns 23-24
Negative Control Test Compounds Positive Control
(DMSO)(this compound, etc.)(Staurosporine)
Max Kinase ActivityVariable ActivityMin Kinase Activity
Low LuminescenceVariable LuminescenceHigh Luminescence

Protocol 2: Cell-Based Transcriptional Reporter HTS Assay (Luciferase)

This protocol is designed to identify compounds that modulate a specific cell signaling pathway. It uses a cell line engineered to express firefly luciferase under the control of a promoter that is responsive to the pathway of interest (e.g., NF-κB, CREB).

Principle

If a compound inhibits the signaling pathway, the transcription of luciferase is reduced, leading to a lower luminescent signal upon addition of the substrate. Conversely, an activator would increase the signal. This format is highly adaptable for numerous pathways.[10][13]

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the desired transcriptional reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Test Compound: this compound, 10 mM stock in 100% DMSO.

  • Pathway Stimulus: A known agonist to activate the pathway (e.g., TNF-α for NF-κB).

  • Detection Reagent: Commercial luciferase assay reagent (e.g., Bright-Glo™).

  • Assay Plates: 384-well, solid white, tissue culture-treated plates.

  • Instrumentation: Automated cell culture equipment, liquid handler, plate reader with luminescence detection.

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed 2,500 cells in 20 µL of culture medium per well into a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 50 nL of test compound, DMSO (negative control), or a known inhibitor (positive control) to the wells. Incubate for 1 hour.

  • Pathway Stimulation: Add 5 µL of the pathway stimulus to all wells except for a set of "unstimulated" control wells.

  • Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂ to allow for transcription and translation of the luciferase reporter.

  • Reagent Equilibration: Allow the luciferase detection reagent to equilibrate to room temperature.

  • Cell Lysis & Signal Generation: Add 25 µL of the detection reagent to each well. This reagent lyses the cells and contains the luciferase substrate.

  • Signal Measurement: Place the plate on an orbital shaker for 2 minutes to ensure complete lysis, then read on a luminometer.

The Criticality of Counter-Screening

Luciferase reporter assays are prone to false positives from compounds that directly inhibit or stabilize the luciferase enzyme itself.[10][11] It is mandatory to perform a counter-screen.

  • Counter-Screen Protocol: All initial "hits" must be tested in a parallel assay using a cell line that expresses luciferase from a constitutive promoter (e.g., CMV).

  • Interpretation: True hits will show activity only in the primary pathway-specific assay. Compounds that show activity in both the primary assay and the counter-screen are artifacts and must be discarded.

Data Analysis, Quality Control, and Hit Triage

Raw data from the plate reader must be processed and subjected to rigorous quality control to ensure the reliability of the results.

Primary Data Processing: Percent Inhibition

The activity of each test compound is typically normalized to the control wells on the same plate and expressed as Percent Inhibition:

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))

Where:

  • Signal_compound is the signal from the test well.

  • Mean_pos_ctrl is the average signal of the positive control wells (e.g., Staurosporine).

  • Mean_neg_ctrl is the average signal of the negative control wells (e.g., DMSO).

Assay Quality Control: The Z'-Factor

The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[14][15] It measures the separation between the means of the positive and negative control distributions in units of their standard deviations.

The formula is: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|[16]

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5 ExcellentAn ideal assay for HTS.
0 to 0.5 MarginalThe assay may be acceptable but requires optimization.
< 0 UnacceptableThe assay is not suitable for HTS.[16][17]

Each plate in the HTS campaign must have a Z'-factor > 0.5 to be considered valid.

Hit Triage Workflow

A logical workflow is essential to progress from millions of raw data points to a small set of high-confidence, validated hits.

Hit_Triage_Workflow raw_data Raw Plate Data (Luminescence Units) qc Calculate Z'-Factor per Plate raw_data->qc pass_qc Plate Passes QC (Z' > 0.5) qc->pass_qc Yes fail_qc Plate Fails QC (Re-test) qc->fail_qc No normalize Calculate % Inhibition pass_qc->normalize hit_picking Select Primary Hits (e.g., >50% Inhibition) normalize->hit_picking confirmation Confirmation Screen (Fresh Compound) hit_picking->confirmation Hit dose_response Dose-Response Curve (Calculate IC50) confirmation->dose_response counter_screen Orthogonal & Counter-Screens (Specificity, Artifacts) dose_response->counter_screen validated_hit Validated Hit counter_screen->validated_hit

Caption: A standard workflow for HTS data analysis and hit triage.

Troubleshooting and Advanced Scientific Considerations

Even well-designed assays can be compromised by artifacts. Proactively identifying and mitigating these issues is a hallmark of a high-quality screen.

Mitigating Compound Autofluorescence

For fluorescence-based assays (e.g., FRET, fluorescence polarization), a compound's intrinsic fluorescence is a major source of false positives.[18][19]

  • Problem: A fluorescent compound can mimic a positive signal, independent of any biological activity. Many screening libraries contain a significant number of fluorescent molecules.[18]

  • Solutions:

    • Pre-Screen the Library: Before the main screen, read all compound plates at the assay's excitation and emission wavelengths. Any compounds with a signal significantly above background should be flagged as potentially interfering.[20]

    • Use Red-Shifted Fluorophores: The incidence of compound autofluorescence is generally lower at longer (red-shifted) wavelengths.[18] If possible, choose probes and reporters that excite and emit above 600 nm.

    • Run a "No-Reagent" Counter-Screen: For any hits identified, re-test them in the assay buffer without the fluorescent probe or enzyme. A signal in this context confirms the hit is a fluorescent artifact.[20]

Addressing Compound Solubility Issues

Poorly soluble compounds can form aggregates at high concentrations. These aggregates can non-specifically inhibit enzymes, leading to false positives.

  • Problem: A compound appears active across multiple, unrelated biochemical assays.

  • Solutions:

    • Lower Screening Concentration: Screen at a lower concentration (e.g., 1-10 µM) to reduce the risk of aggregation.

    • Include Detergents: Many biochemical assay buffers include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to help prevent aggregation.

    • Orthogonal Confirmation: Validate hits in an orthogonal assay format, preferably a cell-based one, which is less susceptible to aggregation artifacts.

Identifying Cytotoxicity in Cell-Based Assays

In a cell-based assay, a compound may appear to be a specific inhibitor when it is simply killing the cells.

  • Problem: A compound inhibits a reporter assay, but the effect is due to cell death, not pathway modulation.

  • Solution:

    • Multiplex with a Viability Readout: Perform a parallel assay to measure cell viability on the same plates. A common method is to use an ATP-based assay (like CellTiter-Glo®), as the amount of ATP is a reliable indicator of metabolically active, viable cells.[8]

    • Data Interpretation: True hits should inhibit the pathway-specific reporter at concentrations where cell viability remains high. Compounds that reduce the reporter signal and cell viability in parallel are likely cytotoxic and should be deprioritized.

Conclusion

The successful execution of a high-throughput screening campaign for a novel scaffold like this compound is a multi-faceted process that extends far beyond automated liquid handling. It requires a strategic approach to assay selection, meticulous execution of protocols, and an unwavering commitment to data quality and integrity. By implementing robust quality control metrics like the Z'-factor, building a comprehensive hit validation cascade that includes orthogonal and counter-screens, and proactively troubleshooting common artifacts, researchers can significantly increase the probability of identifying high-quality, validated hits worthy of advancing into lead optimization programs.

References

Application Notes and Protocols: Synthesis of Fused Pyrazolo[4,3-c]quinoline Heterocycles from 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 8-chloroquinolin-2-amine as a strategic starting material for the synthesis of novel, fused heterocyclic systems. The primary focus is on the transformation of this compound into the pivotal intermediate, 8-chloro-2-hydrazinylquinoline, and its subsequent application in the construction of pyrazolo[4,3-c]quinolines. These scaffolds are of significant interest in medicinal chemistry due to their documented anti-inflammatory, antiviral, and kinase inhibitory activities.[1][2][3][4] The protocols herein are designed to be robust and self-validating, with explanations of the underlying chemical principles to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of this compound

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This compound presents itself as a particularly versatile building block for several key reasons:

  • The 2-Amino Group: This primary amine serves as a reactive handle for a variety of chemical transformations, most notably diazotization, which opens a gateway to a wide range of functional groups.

  • The Quinoline Nucleus: This rigid, aromatic system provides a well-defined three-dimensional structure ideal for targeted interactions with biological macromolecules.

  • The 8-Chloro Substituent: The presence of a chlorine atom at the C8 position influences the electronic properties of the quinoline ring and provides a potential site for further functionalization or for modulating the pharmacokinetic profile of the final compound through halogen bonding.

This document outlines a primary synthetic pathway that leverages the 2-amino group to construct fused pyrazole rings, yielding the valuable pyrazolo[4,3-c]quinoline system. This class of compounds has been identified as a source of potent inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS), highlighting their potential as anti-inflammatory agents.[2][3]

Core Synthetic Strategy: From Amine to Hydrazine

The cornerstone of the synthetic approach described is the conversion of the stable and commercially available this compound into the highly reactive and versatile 8-chloro-2-hydrazinylquinoline intermediate. This transformation is efficiently achieved via a classical two-step, one-pot sequence involving diazotization followed by in-situ reduction.

Causality Behind the Strategy: The direct substitution of the 2-amino group is challenging. However, converting it into a diazonium salt transforms it into an excellent leaving group (N₂ gas).[5] This highly reactive intermediate can then be readily reduced to the desired hydrazine. Stannous chloride (SnCl₂) is an ideal reducing agent for this purpose, as it is effective under acidic conditions compatible with the diazonium salt's stability.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_target Target Heterocycle A This compound B [8-Chloroquinolin-2-yl]diazonium chloride (In-situ) A->B 1. NaNO₂, HCl (Diazotization) 2. SnCl₂ (Reduction) C 8-Chloro-2-hydrazinylquinoline D Pyrazolo[4,3-c]quinolines C->D β-Ketoester, Acid Catalyst (Cyclocondensation) B->C

Figure 1: Overall synthetic pathway from this compound to pyrazolo[4,3-c]quinolines.

Protocol 1: Synthesis of 8-Chloro-2-hydrazinylquinoline

This protocol details the conversion of this compound to its corresponding hydrazine derivative.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH) solution (50% w/v)

  • Diethyl ether or Ethyl acetate

  • Deionized Water

  • Ice

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature is maintained below 5 °C. The reaction is exothermic; slow addition is critical to prevent the decomposition of the diazonium salt.[5][6]

    • Expert Insight: A slight excess of nitrous acid ensures complete conversion of the primary amine. The endpoint can be verified by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Reduction: In a separate beaker, prepare a solution of stannous chloride dihydrate (4.0 eq) in concentrated HCl. Cool this solution in an ice bath. Add the cold stannous chloride solution slowly to the diazonium salt suspension, again maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, neutralizing it, and spotting it against the starting material.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully basify it by the slow addition of a 50% NaOH solution until the pH is >10. This will precipitate the tin salts and liberate the free hydrazine.

    • Trustworthiness Check: Ensure the mixture is strongly alkaline to completely precipitate inorganic salts and ensure the product is in its free base form for efficient extraction.

  • Extraction: Extract the resulting slurry with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield 8-chloro-2-hydrazinylquinoline as a solid.

Application: Knorr Synthesis of Pyrazolo[4,3-c]quinolines

The Knorr pyrazole synthesis is a classic and highly reliable method for constructing pyrazole rings from a hydrazine and a 1,3-dicarbonyl compound.[7][8][9][10] Here, we apply this reaction to synthesize a substituted 8-chloropyrazolo[4,3-c]quinoline using the hydrazine intermediate prepared in Protocol 1.

Mechanism Insight: The reaction proceeds via an initial condensation between the more reactive hydrazine nitrogen and one of the carbonyls (typically the ketone of the β-ketoester) to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable, aromatic pyrazolone ring.[9]

G start Start reagents Mix Reactants 8-Chloro-2-hydrazinylquinoline β-Ketoester Ethanol Glacial Acetic Acid start->reagents heat Heat & Reflux Monitor by TLC reagents->heat workup Work-up Cool to RT Precipitate in Ice Water heat->workup purify Purification Filter Solid Wash with Cold Ethanol Recrystallize workup->purify end End Product purify->end

Figure 2: Experimental workflow for the Knorr synthesis of pyrazolo[4,3-c]quinolines.

Protocol 2: Synthesis of 3-Methyl-8-chloro-1H-pyrazolo[4,3-c]quinolin-4(5H)-one

Materials:

  • 8-Chloro-2-hydrazinylquinoline (from Protocol 1)

  • Ethyl Acetoacetate (a common β-ketoester)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-chloro-2-hydrazinylquinoline (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add ethyl acetoacetate (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

    • Expert Insight: The acid catalyst is crucial for protonating the carbonyl oxygen of the ketoester, making it more electrophilic and accelerating the initial condensation step to form the hydrazone.[10]

  • Heating and Monitoring: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the disappearance of the starting materials by TLC (a typical mobile phase would be 30-50% ethyl acetate in hexanes).

  • Isolation: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A solid precipitate should form.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold water, followed by a rinse with cold ethanol to remove unreacted starting materials.

  • Final Purification: The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to afford the pure 3-methyl-8-chloro-1H-pyrazolo[4,3-c]quinolin-4(5H)-one.

Data Summary and Characterization

The successful synthesis of these novel heterocycles should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy. The following table provides expected outcomes for the described protocols.

Compound NameStarting MaterialKey ReagentsTypical Yield (%)Physical Appearance
8-Chloro-2-hydrazinylquinolineThis compoundNaNO₂, SnCl₂·2H₂O65-75%Pale yellow solid
3-Methyl-8-chloro-1H-pyrazolo[4,3-c]quinolin-4(5H)-one8-Chloro-2-hydrazinylquinolineEthyl Acetoacetate, Acetic Acid70-85%Off-white to tan solid

Conclusion

This compound is a cost-effective and highly adaptable precursor for the synthesis of complex, fused heterocyclic systems. The transformation to a hydrazine intermediate provides a robust platform for diversification. The Knorr pyrazole synthesis, as detailed in this note, is a prime example of its utility, leading to the creation of pyrazolo[4,3-c]quinolines.[11][12] These compounds are of high value to the drug discovery community, possessing a range of biological activities including anti-inflammatory and potential anticancer properties.[1][2][4][13] The protocols provided offer a clear and validated pathway for researchers to access these important molecular scaffolds.

References

Application Note & Protocol: Quantitative Analysis of 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 8-Chloroquinolin-2-amine, a critical intermediate and potential impurity in pharmaceutical synthesis. Recognizing the need for robust and reliable analytical methods, we present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals. Each protocol is accompanied by an in-depth explanation of the scientific rationale behind instrumental choices and procedural steps. Furthermore, this guide outlines the essential parameters for method validation, ensuring the generation of accurate, precise, and defensible data in accordance with regulatory expectations.[1][2][3]

Introduction: The Analytical Imperative for this compound

This compound is a substituted quinoline, a heterocyclic scaffold prevalent in numerous biologically active compounds and pharmaceutical agents.[4] The purity and concentration of this intermediate are paramount, as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Uncontrolled levels of this compound or its related impurities can compromise drug efficacy and introduce potential toxicities.

Therefore, the development of validated, fit-for-purpose analytical methods is not merely a procedural step but a foundational requirement for quality control and regulatory compliance.[1] This guide provides two primary orthogonal methods—HPLC-UV for routine quantification and GC-MS for confirmatory analysis and enhanced sensitivity—to provide a complete analytical solution.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₉H₇ClN₂[5]
Molecular Weight 178.62 g/mol [5]
IUPAC Name This compoundChemicalBook[6]
CAS Number 343868-74-6ChemicalBook[6]
Appearance Solid (predicted)General Knowledge
Polarity Moderately PolarInferred from structure

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography is the workhorse for purity and assay determination in the pharmaceutical industry due to its robustness, precision, and versatility.[7] A reversed-phase method is proposed, as it is ideally suited for separating moderately polar aromatic compounds like this compound from potential non-polar or more polar impurities.

Rationale for Method Design
  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides effective retention for the aromatic quinoline ring system. Its widespread availability and proven performance ensure method transferability.[7]

  • Mobile Phase (Buffered Acetonitrile/Water): An acidified mobile phase (e.g., using formic or phosphoric acid) is critical. It protonates the basic amine group on the analyte, preventing peak tailing by minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[8] Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for this class of compounds.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of the main analyte while also separating potential late-eluting, more hydrophobic impurities, providing a comprehensive purity profile in a single run.[7]

  • UV Detection: The quinoline chromophore exhibits strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λ-max) from the analyte's UV spectrum and to assess peak purity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/H₂O/Acid) E Equilibrate HPLC System with Mobile Phase A->E B Prepare Standard Stock (1 mg/mL in Diluent) D Create Calibration Curve Standards (e.g., 1-100 µg/mL) B->D C Prepare Sample Solution (Target ~0.1 mg/mL) F Inject Samples & Standards (e.g., 10 µL) C->F D->F E->F G Separation on C18 Column (Gradient Elution) F->G H UV/PDA Detection at λ-max G->H I Integrate Peak Areas H->I J Generate Calibration Curve (Area vs. Concentration) I->J K Quantify Analyte in Sample J->K L Assess System Suitability (Tailing, Plates, RSD) K->L

Caption: Experimental workflow for HPLC-UV purity analysis.

Detailed Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.
  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), and Ultrapure Water.
  • This compound reference standard.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, monitor at λ-max (~240 nm, verify)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare at least five calibration standards.
  • Sample Solution (~100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm filter before injection.[2]

4. Data Analysis:

  • Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations.
  • The concentration of this compound in the sample is determined using the regression equation.
  • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides superior specificity and structural confirmation compared to HPLC-UV. It is an ideal technique for trace-level impurity identification and quantification. The primary challenge for analyzing amines by GC is their polarity and low volatility, which necessitates a derivatization step.[9]

Rationale for Method Design
  • Derivatization: The primary amine group of this compound is reactive and can cause poor peak shape and adsorption onto the GC column. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bond into a non-polar N-Si(CH₃)₃ bond. This increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks.

  • Stationary Phase (DB-5ms): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is a robust, general-purpose choice suitable for a wide range of derivatized organic molecules.

  • Mass Spectrometry (MS) Detection: MS detection provides both quantitative data (from ion chromatograms) and qualitative structural information (from mass spectra), offering unambiguous identification of the analyte.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Sample/Standard Solutions in Solvent B Evaporate to Dryness (under N₂) A->B C Add Derivatization Reagent (e.g., BSTFA) B->C D Incubate at Elevated Temp (e.g., 70°C for 30 min) C->D E Inject Derivatized Sample into GC-MS D->E F Separation in Capillary Column (Temp Program) E->F G Electron Ionization (EI) F->G H Mass Analysis (Scan or SIM) G->H I Extract Ion Chromatogram (EIC) H->I J Integrate Peak Areas I->J K Quantify using Calibration Curve J->K L Confirm Identity via Mass Spectrum Library Match K->L

Caption: Experimental workflow for GC-MS analysis with derivatization.

Detailed Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS system with an autosampler.
  • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • BSTFA with 1% TMCS (derivatizing agent), Pyridine (reaction catalyst), and Ethyl Acetate (solvent).

2. Derivatization Procedure:

  • Prepare standard and sample solutions in Ethyl Acetate.
  • Pipette an aliquot (e.g., 100 µL) into a GC vial insert.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterCondition
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold 1 min. Ramp at 15 °C/min to 300 °C, hold 5 min.
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.

4. Data Analysis:

  • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
  • For quantification, build a calibration curve using the peak areas from the extracted ion chromatogram of a characteristic ion (e.g., the molecular ion).

Analytical Method Validation

Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][3] The following parameters must be assessed for the chosen primary method (HPLC-UV).

Validation Parameters & Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free of interference from matrix, impurities, or degradants.Peak purity index > 0.995 (PDA). Baseline resolution (>1.5) from adjacent peaks.[10]
Linearity & Range To show a direct proportional relationship between concentration and instrument response over a defined range.R² ≥ 0.999.[11]
Accuracy To measure the closeness of the test results to the true value. Assessed via spike recovery of the analyte in a placebo matrix.Mean recovery between 98.0% and 102.0%.[3]
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).RSD ≤ 2.0% for assay.[11]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.[1]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.[1]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits.[11]
Summary of (Hypothetical) Validation Data for HPLC-UV Method
ParameterResult
Linearity Range 1.0 - 150.0 µg/mL
Correlation Coefficient (R²) 0.9995
Accuracy (Recovery %) 99.5% (at 3 levels, n=3)
Precision (RSD %) Repeatability: 0.85%; Intermediate: 1.20%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Specificity No interference from placebo or known impurities.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The primary HPLC method is suitable for routine quality control, offering excellent precision and accuracy. The confirmatory GC-MS method provides an orthogonal technique with high specificity, essential for impurity identification and trace analysis. Rigorous validation of the chosen method according to the outlined parameters is mandatory to ensure data integrity and meet regulatory standards.[2]

References

Application Note: 8-Chloroquinolin-2-amine as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry and cellular imaging. Their rigid, planar structure and electron-rich nature often give rise to intrinsic fluorescence, making them excellent scaffolds for the development of fluorescent probes. These probes are instrumental in visualizing cellular structures, tracking dynamic processes, and quantifying specific analytes within living cells. The photophysical properties of quinoline derivatives, such as their absorption and emission wavelengths, fluorescence quantum yield, and lifetime, can be finely tuned by introducing various substituents onto the quinoline ring. This allows for the rational design of probes with specific functionalities, such as sensitivity to pH, metal ions, or the local microenvironment.

This application note explores the potential of 8-Chloroquinolin-2-amine as a fluorescent probe for cellular imaging. While this specific molecule is not yet widely established as a mainstream cellular imaging agent, its structural features—a halogen substituent at the 8-position and an amino group at the 2-position—suggest intriguing possibilities for fluorescence applications. The electron-donating amino group and the electron-withdrawing chloro group can create a "push-pull" system, which is a common strategy for developing environmentally sensitive fluorophores. This document provides a theoretical framework and foundational protocols for researchers interested in exploring the utility of this compound as a novel imaging tool.

Physicochemical and Spectroscopic Properties

The successful application of a fluorescent probe hinges on its photophysical characteristics. For this compound, these properties are predicted based on the known behavior of similar quinoline derivatives.

PropertyPredicted Value / CharacteristicRationale & Significance
Excitation Max (λex) ~350-380 nmBased on the absorption spectra of other 2-aminoquinoline derivatives. This range is compatible with standard DAPI filter sets on most fluorescence microscopes.
Emission Max (λem) ~450-500 nm (Blue-Green)The emission is expected to be in the visible spectrum, offering good separation from cellular autofluorescence. The exact wavelength may be sensitive to the polarity of the environment (solvatochromism).
Quantum Yield (Φ) ModerateThe presence of the chlorine atom (a heavy atom) may slightly quench fluorescence, but the rigid quinoline core should maintain a reasonable quantum yield.
Photostability Moderate to HighHeterocyclic aromatic structures like quinoline are generally more photostable than linear cyanine dyes, allowing for longer imaging times.
Cell Permeability HighThe relatively small size and lipophilic character of the molecule should allow for passive diffusion across the cell membrane without the need for permeabilizing agents.
Toxicity Low to ModerateQuinoline derivatives can exhibit cytotoxicity at high concentrations. It is crucial to determine the optimal, non-toxic working concentration for any new probe.

Proposed Mechanism of Action

The fluorescence of this compound is hypothesized to be sensitive to the local cellular environment. The amino group at the 2-position can be protonated in acidic environments, which would likely alter the electronic structure of the molecule and, consequently, its fluorescence emission. This suggests that this compound could potentially function as a pH-sensitive probe, with fluorescence intensity or emission wavelength changing in response to pH gradients within the cell, such as in lysosomes or endosomes.

G cluster_cell Cell Membrane Probe_ext This compound (Extracellular) Probe_int Probe in Cytosol (Neutral pH) Probe_ext->Probe_int Passive Diffusion Organelle Acidic Organelle (e.g., Lysosome) Probe_int->Organelle Sequestration Protonation Protonation of Amino Group Organelle->Protonation Low pH Environment Fluorescence_Shift Fluorescence Shift (Spectral or Intensity Change) Protonation->Fluorescence_Shift

Caption: Hypothesized mechanism of this compound as a pH probe.

Protocols for Cellular Imaging

The following protocols are provided as a starting point for researchers. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental questions.

Preparation of Stock Solution

Rationale: A concentrated stock solution in an appropriate solvent is essential for accurate and repeatable dilutions. DMSO is a common choice for organic molecules due to its high solvating power and miscibility with aqueous cell culture media.

Procedure:

  • Weigh out 1 mg of this compound powder.

  • Dissolve the powder in 1 mL of anhydrous dimethyl sulfoxide (DMSO) to create a stock solution. The concentration will depend on the exact molecular weight of the compound.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Culture and Staining

Rationale: This protocol outlines the general procedure for staining adherent cells grown on coverslips. The final working concentration of the probe should be titrated to find the optimal balance between signal intensity and cell health.

Procedure:

  • Seed cells (e.g., HeLa, A549) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed, serum-free cell culture medium. It is recommended to test a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Remove the culture medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Mount the coverslips onto microscope slides with a drop of fresh PBS or a suitable mounting medium. Seal the coverslip with nail polish to prevent evaporation.

G Start Start: Cells on Coverslip Prepare_Probe Prepare Working Solution (Dilute Stock in Medium) Wash1 Wash Cells with PBS Start->Wash1 Incubate Incubate with Probe (15-30 min, 37°C) Prepare_Probe->Incubate Add to Cells Wash1->Incubate Wash2 Wash Cells with PBS (2x) Incubate->Wash2 Mount Mount Coverslip on Slide Wash2->Mount Image Fluorescence Microscopy Mount->Image

Caption: Staining workflow for adherent cells.

Fluorescence Microscopy and Image Acquisition

Rationale: Proper microscope setup is critical for obtaining high-quality images. The predicted excitation and emission maxima for this compound suggest that a standard DAPI or a custom filter set will be appropriate.

Procedure:

  • Use an upright or inverted fluorescence microscope equipped with a high-numerical-aperture objective lens (e.g., 60x or 100x oil immersion).

  • Use a filter set appropriate for the probe. A standard DAPI filter cube (e.g., Ex: 350/50 nm, Em: 460/50 nm) is a good starting point.

  • Bring the cells into focus using brightfield or phase-contrast imaging.

  • Switch to the fluorescence channel and adjust the exposure time and gain to obtain a clear signal with minimal background.

  • Acquire images and save them in a lossless format (e.g., TIFF) for further analysis.

Potential Applications and Future Directions

  • pH Mapping in Organelles: If the probe's fluorescence is indeed pH-sensitive, it could be used to visualize acidic compartments like lysosomes and endosomes and to study processes like endocytosis and autophagy.

  • Monitoring Drug-Induced pH Changes: The probe could be applied to study how certain drugs or treatments alter intracellular pH dynamics.

  • Multi-Color Imaging: The blue-green emission of this compound should be spectrally distinct from red and far-red fluorescent probes, allowing for multi-color imaging experiments with other fluorescently labeled proteins or trackers.

Further characterization is required to validate these potential applications. This includes detailed spectroscopic analysis in various solvents and pH conditions, determination of the pKa of the probe, and co-localization studies with known organelle markers.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a comprehensive overview of the fundamental principles, key reaction components, and detailed experimental protocols for performing these powerful reactions.

The versatility of palladium catalysis stems from its ability to facilitate the coupling of a wide array of organic electrophiles (typically aryl, vinyl, or alkyl halides and triflates) with a diverse range of nucleophilic partners. The most prominent named reactions in this class include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, each offering unique capabilities for constructing specific bond types.[1] The success of these reactions hinges on a nuanced interplay between the palladium catalyst, ligands, bases, and solvents, each of which plays a critical role in the catalytic cycle.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][7] Understanding this cycle is paramount for rational troubleshooting and optimization of reaction conditions.

The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.[7][8] This is often the rate-determining step, and its efficiency is heavily influenced by the nature of the electrophile and the steric and electronic properties of the supporting ligands.[9]

  • Transmetalation (for coupling with organometallic reagents) or Olefin Insertion (for Heck-type reactions): In reactions like the Suzuki or Stille coupling, the organic group from a nucleophilic organometallic reagent (R²-M) is transferred to the palladium center.[8][10] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-R¹ bond.[11][12]

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the desired C-C or C-heteroatom bond and regenerating the catalytically active Pd(0) species.[7][8]

Visualization of the Catalytic Cycle

Palladium Cross-Coupling Cycle General Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_intermediate R¹-Pd(II)-X (L_n) oxidative_addition->pd2_intermediate transmetalation Transmetalation (R²-M) pd2_intermediate->transmetalation coupled_intermediate R¹-Pd(II)-R² (L_n) transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Reaction Components: A Guide to Selection

The judicious selection of each reaction component is crucial for achieving high yields and selectivity.

Palladium Source (Precatalyst)
PrecatalystCommon NameNotes
Pd(OAc)₂Palladium(II) acetateCommon, relatively inexpensive, requires in situ reduction.[6]
PdCl₂(PPh₃)₂Bis(triphenylphosphine)palladium(II) chlorideAir-stable, often used in Sonogashira couplings.[14]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A direct source of Pd(0), but can be air-sensitive.[15]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)Another direct Pd(0) source, often used with additional ligands.
Buchwald Precatalystse.g., G3-XPhosHighly active, pre-formed catalysts with a specific ligand.
Ligands

Ligands are essential for stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and modulating its reactivity.[6] The choice of ligand can dramatically impact the reaction outcome.[16]

  • Phosphine Ligands: These are the most common class of ligands. Electron-rich and bulky phosphines generally promote oxidative addition and reductive elimination.[5] Examples include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and specialized biaryl phosphine ligands like SPhos and XPhos.[5][16]

  • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands, often exhibiting high stability and reactivity.[5]

Base

The base plays multiple roles in the catalytic cycle, including:

  • Activating the nucleophilic partner (e.g., in Suzuki-Miyaura reactions).[17][18]

  • Neutralizing the acid generated during the reaction (e.g., HX in the Heck reaction).[15]

  • Facilitating the regeneration of the Pd(0) catalyst.[17]

The choice of base depends on the specific reaction and the sensitivity of the substrates to basic conditions.

BaseStrengthCommon Applications
K₂CO₃, Na₂CO₃ModerateSuzuki, Heck[17][19]
K₃PO₄StrongSuzuki, Buchwald-Hartwig[5]
Cs₂CO₃StrongSuzuki, Buchwald-Hartwig[17]
Et₃N, DIPEAOrganic, ModerateHeck, Sonogashira[20][21]
KOtBuVery StrongBuchwald-Hartwig
Solvent

The solvent must solubilize the reactants and catalyst and is often chosen based on its boiling point to allow for appropriate reaction temperatures. Anhydrous and degassed solvents are frequently required as these reactions can be sensitive to moisture and oxygen.[22]

  • Aprotic Polar Solvents: DMF, DMA, and NMP are often used for their high boiling points and ability to dissolve a wide range of substrates.[23][24]

  • Ethereal Solvents: THF and 1,4-dioxane are common choices.[17]

  • Aromatic Hydrocarbons: Toluene is frequently used, especially in Suzuki couplings.[17]

  • Biphasic Systems: Suzuki reactions can often be run in a mixture of an organic solvent and water, which can facilitate the dissolution of the inorganic base.[17]

Experimental Workflow and Protocols

A successful cross-coupling reaction requires careful attention to detail, particularly in setting up an inert atmosphere.

General Experimental Workflow

Experimental_Workflow start Start reagents Weigh solid reagents (halide, boronic acid, base, catalyst, ligand) into an oven-dried flask. start->reagents inert Seal flask and establish inert atmosphere (3x vacuum/backfill cycles with N₂ or Ar). reagents->inert solvent Add degassed solvent(s) via syringe. inert->solvent heat Heat to desired temperature with vigorous stirring. solvent->heat monitor Monitor reaction progress (TLC, GC, LC-MS). heat->monitor workup Cool to RT, perform aqueous workup, and extract product. monitor->workup purify Dry organic layer, concentrate, and purify (e.g., column chromatography). workup->purify end End purify->end

Caption: A typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide and an Arylboronic Acid

This protocol provides a general procedure that can be adapted for a wide range of substrates.[5]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[5]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[5]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[5]

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[5]

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[5]

Troubleshooting Common Issues

Even with carefully planned protocols, challenges can arise. Below are some common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents (wet solvent, impure starting materials), insufficient inert atmosphere.[22]Verify reagent purity, use freshly distilled/anhydrous solvents, ensure proper degassing, consider a different catalyst/ligand system.[22]
Homocoupling of Boronic Acid Presence of oxygen, inefficient reduction of Pd(II) to Pd(0).[6]Improve degassing technique, use a direct Pd(0) source, or screen different ligands.[6]
Protodeborylation of Boronic Acid Unstable boronic acid, harsh reaction conditions.Use a more stable boronic ester (e.g., pinacol ester), use milder bases or lower temperatures.[6]
Formation of Palladium Black Ligand dissociation or degradation, leading to catalyst agglomeration.Increase ligand loading, use a more robust ligand, ensure strict anaerobic conditions.

Conclusion

Palladium-catalyzed cross-coupling reactions are a powerful and versatile class of transformations that have revolutionized modern organic synthesis. A thorough understanding of the underlying catalytic cycle and the roles of the various reaction components is essential for successful experimentation. By following well-designed protocols, carefully selecting reagents, and employing rigorous experimental technique, researchers can effectively harness the power of these reactions to construct complex molecules for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloroquinolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on providing practical, experience-driven insights to overcome common challenges and enhance the yield and purity of your target compound.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via two primary routes: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice of method often depends on the available starting materials, desired scale, and tolerance of functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of a di-substituted quinoline, such as 2,8-dichloroquinoline, with an amine source. The electron-withdrawing nature of the quinoline ring system activates the C2 and C4 positions towards nucleophilic attack.[1][2]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction, this method allows for the formation of a C-N bond between an aryl halide (8-chloro-2-haloquinoline) and an amine.[3][4] This reaction is known for its broad substrate scope and functional group tolerance.[5]

Below, we address common issues encountered during these syntheses in a question-and-answer format.

II. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is designed to help you troubleshoot specific problems that may arise during the synthesis of this compound.

Low or No Product Yield

Q1: My SNAr reaction with 2,8-dichloroquinoline and ammonia is resulting in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in SNAr reactions for amination of chloroquinolines are a frequent challenge. Several factors could be at play:

  • Insufficient Activation of the Quinoline Ring: The reactivity of the chloroquinoline is paramount. While the nitrogen in the quinoline ring is electron-withdrawing, additional activating groups can enhance reactivity. However, in the case of 2,8-dichloroquinoline, the chlorine at the 8-position does not significantly activate the 2-position for nucleophilic attack.

  • Reaction Conditions: Temperature and pressure are critical. Amination with ammonia often requires high temperatures and pressures to proceed at a reasonable rate. Consider conducting the reaction in a sealed vessel to maintain pressure and prevent the escape of gaseous ammonia. Heating the reaction to 120-150°C is a common starting point.[6]

  • Choice of Ammonia Source: Using aqueous or methanolic ammonia might not be effective due to solvent competition and lower reactivity. Anhydrous ammonia in a suitable solvent, or the use of an ammonia surrogate like lithium bis(trimethylsilyl)amide (LHMDS), can be more effective.[7][8]

  • Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[9]

Troubleshooting Workflow for Low SNAr Yield

start Low SNAr Yield c1 Increase Reaction Temperature (e.g., to 150-180°C in a sealed tube) start->c1 c2 Switch to Anhydrous Ammonia or Ammonia Surrogate (LHMDS) c1->c2 c3 Change Solvent to High-Boiling Aprotic Solvent (DMSO, NMP) c2->c3 c4 Consider Buchwald-Hartwig Amination as an Alternative Route c3->c4 outcome Improved Yield c4->outcome

Caption: Troubleshooting flowchart for low SNAr yield.

Q2: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but the reaction is sluggish and incomplete. How can I optimize this?

A2: The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the base.

  • Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. For amination of heteroaryl chlorides, sterically hindered and electron-rich phosphine ligands are often required.[4] Consider ligands such as XPhos, SPhos, or BrettPhos, which have demonstrated efficacy in challenging couplings.[5] Bidentate phosphine ligands like BINAP or DPPF can also be effective.[3]

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Ensure the precursor is of high quality, as impurities can poison the catalyst.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[4] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[4]

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene or dioxane are typically good choices.[4]

  • Ammonia Source: As with the SNAr, using an ammonia surrogate like LHMDS or a protected amine that can be deprotected post-coupling might be more reliable than using gaseous ammonia.[7]

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Commonly used and effective precursors.
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination with aryl chlorides.[5]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases are required for amine deprotonation.[4]
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are compatible with the catalyst system.[4]
Temperature 80-110°CSufficient to drive the reaction without significant catalyst decomposition.
Amine Source LHMDS or Benzophenone imineProvides a more controlled and reactive source of 'NH₂⁻'.[7]
Formation of Impurities and Side Products

Q3: My reaction is producing a significant amount of a bis-aminated byproduct. How can I minimize this?

A3: The formation of bis-aminated products, where both chlorine atoms in 2,8-dichloroquinoline are substituted, is a common issue. To favor mono-amination at the more reactive C2 position:

  • Control Stoichiometry: Use a controlled amount of the aminating agent (ideally 1.0-1.2 equivalents).

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for substitution at the more activated position.

  • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction.

Q4: I am observing the formation of dechlorinated byproducts in my Buchwald-Hartwig reaction. What is causing this and how can it be prevented?

A4: Dechlorination (hydrodehalogenation) is a known side reaction in palladium-catalyzed couplings. It can be caused by:

  • Presence of Water or Protic Impurities: These can act as a proton source for the hydrodehalogenation pathway. Ensure all reagents and solvents are scrupulously dried.

  • Catalyst Decomposition: Catalyst decomposition can lead to the formation of palladium hydride species, which are responsible for the dechlorination. Using robust ligands and appropriate reaction temperatures can minimize this.

  • Choice of Base: Some bases can promote this side reaction. If hydrodehalogenation is a significant issue, consider screening different bases.

III. Purification Strategies

Q5: I am struggling to purify my this compound product from the reaction mixture. What are some effective purification techniques?

A5: Purification can be challenging due to the polar nature of the product and potential impurities.

  • Acid-Base Extraction: The basicity of the amino group allows for selective extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often successful. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can prevent the product from streaking on the silica gel.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step. Common solvents for recrystallization of quinoline derivatives include ethanol, isopropanol, or toluene.[10] A solvent system of ethyl acetate/hexane can also be effective.

IV. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is generally better for preparing this compound?

A1: The "better" route depends on your specific circumstances. The Buchwald-Hartwig amination is often more versatile and can provide higher yields, especially for less reactive substrates.[3][5] However, it requires an expensive palladium catalyst and ligands, and the reaction conditions must be strictly anhydrous and anaerobic. The SNAr approach is more classical and uses cheaper reagents, but it may require harsher conditions (high temperature and pressure) and can be less selective, potentially leading to more byproducts.[9][11]

Q2: Can I use other amines besides ammonia in these reactions?

A2: Yes, both SNAr and Buchwald-Hartwig reactions are compatible with a wide range of primary and secondary amines, allowing for the synthesis of various N-substituted this compound derivatives.[4][12] The reactivity of the amine will influence the optimal reaction conditions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and identify any major impurities.[13]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Reaction Mechanism: Buchwald-Hartwig Amination

cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Ar-Pd(II)(L₂)-X Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Amine\nCoordination Ar-Pd(II)(L)(NH₂R)-X Ligand\nExchange->Amine\nCoordination Deprotonation Deprotonation Amine\nCoordination->Deprotonation Amido\nComplex Ar-Pd(II)(L)-NHR Deprotonation->Amido\nComplex Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product This compound Reductive\nElimination->Product Ar-X 8-Chloro-2-haloquinoline Ar-X->Oxidative\nAddition R-NH2 Amine R-NH2->Ligand\nExchange Base Base (e.g., NaOtBu) Base->Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

V. Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using an Ammonia Surrogate

This protocol is adapted from methodologies described for the amination of aryl halides.[7][8]

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and lithium bis(trimethylsilyl)amide (LHMDS, 1.2 mmol).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add 8-chloro-2-bromoquinoline (1.0 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

VI. References

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Preprint. Available at: 12

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved December 6, 2023, from --INVALID-LINK--

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Available at: --INVALID-LINK--

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Synthesis of 8-chloro-2-methylquinoline. PrepChem.com. Available at: --INVALID-LINK--

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Available at: --INVALID-LINK--

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). ResearchGate. Available at: --INVALID-LINK--

  • Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Available at: --INVALID-LINK--

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (1985). ResearchGate. Available at: --INVALID-LINK--

  • This compound. BOC Sciences. Available at: --INVALID-LINK--

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry. Available at: --INVALID-LINK--

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Available at: --INVALID-LINK--

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2020). PMC. Available at: --INVALID-LINK--

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: --INVALID-LINK--

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. Available at: --INVALID-LINK--

  • 34.05 Nucleophilic Aromatic Substitution. (2018). YouTube. Available at: --INVALID-LINK--

  • 24.6: Synthesis of Amines. (2020). Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Retrosynthesis 8, Hydroxychloroquine. (2021). YouTube. Available at: --INVALID-LINK--

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product. Google Patents. Available at: --INVALID-LINK--

  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. Benchchem. Available at: --INVALID-LINK--

  • Process for the purification of 7-chloroquinoline-8-carboxylic acids. Google Patents. Available at: --INVALID-LINK--

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2023). PMC. Available at: --INVALID-LINK--

  • This compound(343868-74-6) 1H NMR spectrum. ChemicalBook. Available at: --INVALID-LINK--

  • 2-Chloroquinolin-8-amine. PubChem. Available at: --INVALID-LINK--

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2010). ResearchGate. Available at: --INVALID-LINK--

  • Optimization of reaction conditions. ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of Crude 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 8-Chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important synthetic intermediate.

Introduction: The Purification Challenge

This compound, like many quinoline derivatives, presents a unique set of purification challenges. The presence of a basic amino group and the quinoline nitrogen can lead to difficulties in standard purification techniques, such as column chromatography on silica gel.[1] Furthermore, crude reaction mixtures may contain a variety of impurities, including starting materials, isomers, and byproducts, which can complicate the isolation of the pure compound. This guide will provide a systematic approach to troubleshooting these issues, grounded in the fundamental chemical properties of the molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, with a focus on providing practical solutions and the scientific rationale behind them.

Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
Product is an oil and will not crystallize. - Presence of impurities depressing the melting point.- The compound has a low melting point or is a liquid at room temperature.- Attempt co-crystallization with an acid: The basic nature of the amino and quinoline nitrogens allows for the formation of crystalline salts.[2] Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ether) and add a solution of an acid like HCl or picric acid. The resulting salt is often a well-defined crystalline solid that can be easily filtered and, if necessary, the free base can be regenerated by treatment with a mild base.[2] - Two-solvent recrystallization: Use a solvent in which the compound is soluble (e.g., ethanol, acetone) and an anti-solvent in which it is insoluble (e.g., hexane, water).[3][4] Dissolve the oil in the minimum amount of the hot "good" solvent and slowly add the "bad" solvent until turbidity persists. This can induce crystallization upon cooling.
Significant product loss or streaking on silica gel column. - Strong interaction with acidic silica: The basic amino and quinoline nitrogen atoms bind strongly to the acidic silanol groups on the surface of the silica gel, leading to poor elution and band tailing.[1]- Deactivate the silica gel: Pre-treat the silica gel with a basic solution. A common and effective method is to use an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[5] This neutralizes the acidic sites on the silica, reducing the strong interaction with your basic compound. - Use an alternative stationary phase: Consider using basic alumina or amine-functionalized silica gel.[6] These stationary phases have a basic surface, which minimizes the strong adsorption of basic compounds, often allowing for elution with less polar and non-basic solvent systems like hexane/ethyl acetate.[6]
Co-elution of impurities with the product. - Similar polarity of impurities: Isomeric impurities or byproducts with similar functional groups can have very close Rf values to the desired product, making separation by chromatography challenging.[1]- Optimize the mobile phase: Systematically screen different solvent systems using thin-layer chromatography (TLC) to maximize the separation between your product and the impurities. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5] - Consider an alternative purification technique: If chromatography is ineffective, explore other options like recrystallization or acid-base extraction to remove impurities with different solubility or acid/base properties.
Product degradation during purification. - Sensitivity to acidic conditions: Some aminoquinolines can be sensitive to acidic conditions, which can be present on silica gel or if acidic solvents are used.[1] - Oxidation: Amino-substituted aromatic rings can be susceptible to oxidation, especially if exposed to air and light for extended periods.[1][7]- Avoid strongly acidic conditions: If using silica gel, deactivation with triethylamine is crucial.[5] For other manipulations, use neutral or slightly basic conditions where possible. - Work under an inert atmosphere: If you suspect oxidative degradation, perform purification steps under an inert atmosphere of nitrogen or argon.[8] - Minimize exposure to light: Protect the compound from light by wrapping flasks and columns in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform a column chromatography purification of crude this compound on silica gel, but my compound is sticking to the column. What's happening and how can I fix it?

A1: This is a very common issue when purifying basic compounds like this compound on standard silica gel.[1] The root cause is an acid-base interaction between the basic nitrogen atoms in your molecule (both the amino group and the quinoline nitrogen) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor mobility of your compound down the column, resulting in significant streaking, low recovery, and sometimes complete retention of the product on the stationary phase.

To overcome this, you need to "neutralize" the acidic nature of the silica gel. The most common and effective way to do this is to add a small amount of a basic modifier to your eluent.[5] A typical choice is triethylamine (NEt₃) at a concentration of 0.5-2%. The triethylamine will preferentially interact with the acidic sites on the silica, effectively blocking them from binding to your product and allowing it to elute properly.

An alternative approach is to switch to a more suitable stationary phase, such as basic alumina or amine-functionalized silica, which have basic surfaces and are better suited for the purification of basic compounds.[6]

Q2: My crude this compound is a dark, oily residue. What is the best first step for purification?

A2: For a dark, oily crude product, a good initial purification step is an acid-base extraction. This technique takes advantage of the basicity of your compound to separate it from non-basic impurities. Here's a general procedure:

  • Dissolve the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). Your basic this compound will be protonated and will move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Carefully basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the free base of your product precipitates out or can be extracted back into an organic solvent.

  • Extract the free base into a fresh portion of organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

This procedure will likely give you a significantly cleaner product that may be a solid or a less colored oil, which will be much more amenable to final purification by recrystallization or column chromatography.

Q3: What are some good solvent systems for the recrystallization of this compound?

A3: Finding the ideal recrystallization solvent often requires some experimentation. The principle of a good single-solvent recrystallization is that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For a two-solvent recrystallization, you need a "good" solvent that readily dissolves your compound and a "bad" (or anti-solvent) in which your compound is insoluble.[3]

Here are some solvent systems to try for this compound:

  • Single Solvents: Ethanol, isopropanol, or acetone are good starting points. For more polar compounds, mixtures of ethanol and water can be effective.[2]

  • Two-Solvent Systems:

    • Hexane/Acetone: Dissolve the crude product in a minimal amount of hot acetone and then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[2]

    • Hexane/Ethyl Acetate: Similar to the hexane/acetone system, this is another common choice.[2]

    • Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until cloudiness persists.

Remember to allow the solution to cool slowly to obtain well-formed crystals. Rapid cooling often leads to the precipitation of impurities along with your product.

Q4: I am concerned about the stability of this compound during purification. Are there any specific conditions I should avoid?

A4: Yes, there are a few conditions to be mindful of to avoid degradation of your product. As an aminoquinoline, it can be sensitive to both acidic conditions and oxidation.[1]

  • Acid Sensitivity: While strong acids are used for salt formation, prolonged exposure, especially at elevated temperatures, can potentially lead to degradation.[9][10] When performing column chromatography on silica, the deactivation with a base is not just for better elution but also to protect your compound from the acidic stationary phase.[5]

  • Oxidative Stability: Aromatic amines can be susceptible to air oxidation, which is often catalyzed by light. This can lead to the formation of colored impurities. It is good practice to minimize the exposure of your compound to air and bright light, especially when in solution.[1][7] If you notice your product darkening over time, consider working under an inert atmosphere (nitrogen or argon) and protecting your flasks from light.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography on Deactivated Silica Gel

This protocol is designed for the purification of this compound when significant streaking or product loss is observed on a standard silica gel column.

  • Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 1% triethylamine to the mobile phase to act as a basic modifier.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the column with the prepared mobile phase. Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure to obtain the purified compound. It may be necessary to co-evaporate with a solvent like toluene to completely remove residual triethylamine.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of crude this compound.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oil Crude product is an oil/tar is_solid->is_oil No try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_oil->acid_base_extraction recrystallization_success Recrystallization Successful? try_recrystallization->recrystallization_success oily_residue Oily Residue after Extraction acid_base_extraction->oily_residue pure_solid Pure Solid Product recrystallization_success->pure_solid Yes column_chromatography Column Chromatography recrystallization_success->column_chromatography No column_success Purification Successful? column_chromatography->column_success column_success->pure_solid Yes column_success->column_chromatography No, optimize conditions oily_residue->column_chromatography

Caption: Decision workflow for purifying crude this compound.

References

Technical Support Center: Strategies for Solubilizing 8-Chloroquinolin-2-amine in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 8-Chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your aqueous-based assays and formulations.

Understanding the Challenge: Physicochemical Properties of this compound

This compound presents a solubility challenge primarily due to its molecular structure. The quinoline core is largely aromatic and hydrophobic, and the presence of a chlorine atom further increases its lipophilicity. To effectively devise a solubilization strategy, it is crucial to understand its key physicochemical parameters.

PropertyPredicted ValueData Source
Molecular Formula C₉H Cln₂PubChem
Molecular Weight 178.62 g/mol PubChem
XlogP 2.5PubChem[1]
pKa (most basic) 4.85Chemicalize
Aqueous Solubility (logS at pH 7.4) -3.45 (equivalent to ~0.028 mg/mL)VCCLAB's ALOGPS

Note: The pKa and aqueous solubility values are computationally predicted and should be considered as estimates. Experimental verification is recommended.

The predicted XlogP of 2.5 indicates a significant lipophilic character, suggesting poor partitioning into water. The predicted basic pKa of 4.85 is a critical piece of information, as it suggests that the amine group can be protonated in acidic conditions, a property we can leverage to enhance solubility. The predicted aqueous solubility is very low, confirming the need for enhancement strategies.

Troubleshooting Guide: Overcoming Solubility Issues with this compound

This section provides a systematic approach to addressing common solubility problems encountered during experiments.

Issue 1: The compound is not dissolving in my aqueous buffer.

Root Cause Analysis: This is the most common issue and stems from the low intrinsic solubility of this compound. Direct dissolution in neutral aqueous buffers is often unsuccessful.

Solutions:

  • pH Adjustment: Given the predicted basic pKa of 4.85, the amino group on the quinoline ring can be protonated to form a more soluble salt.[2] By lowering the pH of your aqueous medium to at least one to two pH units below the pKa (i.e., pH 2.8-3.8), you can significantly increase the solubility.

    • Recommendation: Start by preparing a stock solution in a weakly acidic medium before diluting it into your final assay buffer. Always verify that the final pH of your assay is not significantly altered and is compatible with your experimental system.

  • Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby improving the solvation of a hydrophobic compound.[3]

    • Recommendation: Prepare a high-concentration stock solution in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Then, dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can affect cellular assays or protein activity. It is advisable to keep the final concentration of DMSO or DMF below 1%, and ideally below 0.5%.

Issue 2: The compound precipitates out of solution after dilution from an organic stock.

Root Cause Analysis: This often occurs when a highly concentrated stock solution in an organic solvent is rapidly diluted into an aqueous buffer. The sudden change in solvent polarity can cause the compound to crash out of solution.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help maintain the compound's solubility.

  • Heated Sonication: Gently warming the solution while sonicating can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.[4] However, it is crucial to be cautious about the thermal stability of this compound.

  • Use of Surfactants: Non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be included in the aqueous buffer at low concentrations (typically below their critical micelle concentration) to improve the wettability and solubility of hydrophobic compounds.[5]

Issue 3: I am observing high variability in my assay results.

Root Cause Analysis: Poor solubility can lead to the formation of microscopic precipitates or aggregates in your assay wells. This results in inconsistent concentrations of the active compound, leading to high data variability and unreliable structure-activity relationships (SAR).

Solutions:

  • Visual Inspection: Before starting your experiment, visually inspect your diluted compound solutions for any signs of cloudiness or precipitation. Centrifuging the plate and checking for a pellet can also be informative.

  • Solubility Assessment in Final Assay Buffer: It is highly recommended to perform a preliminary solubility test of this compound in your final assay buffer under the exact experimental conditions.

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively encapsulating the nonpolar regions and increasing their apparent solubility in water.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and highly soluble derivative.

Decision-Making Workflow for Solubilization

The following diagram provides a logical workflow to guide you in selecting the most appropriate solubilization strategy for this compound.

solubilization_workflow start Start: Poorly Soluble This compound ph_check Is pH adjustment compatible with my assay? start->ph_check ph_adjust Protocol 1: pH Adjustment ph_check->ph_adjust Yes cosolvent_check Is a small amount of organic co-solvent acceptable? ph_check->cosolvent_check No ph_yes Yes ph_no No end_success Solubilization Achieved ph_adjust->end_success cosolvent Protocol 2: Co-solvency cosolvent_check->cosolvent Yes cyclodextrin_check Are excipients like cyclodextrins permissible? cosolvent_check->cyclodextrin_check No cosolvent_yes Yes cosolvent_no No cosolvent->end_success cyclodextrin Protocol 3: Cyclodextrin Complexation cyclodextrin_check->cyclodextrin Yes end_fail Consult further with a formulation specialist cyclodextrin_check->end_fail No cyclodextrin_yes Yes cyclodextrin_no No cyclodextrin->end_success

Caption: A decision workflow for selecting a suitable solubilization method.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for making a stock solution of this compound?

A1: For high concentration stock solutions, polar aprotic solvents such as DMSO or DMF are generally the most effective. These solvents can typically dissolve the compound at concentrations of 10-50 mM. For subsequent dilutions into aqueous media, it is crucial to be mindful of the final solvent concentration to avoid artifacts in your experiment.

Q2: Can I use ethanol as a co-solvent?

A2: Ethanol can be used as a co-solvent; however, its ability to solubilize this compound may be lower compared to DMSO or DMF. If used, it is often necessary to use it at a slightly higher final concentration, which may not be compatible with all biological assays.

Q3: How do I know if the pH of my final solution is appropriate?

A3: After adding the acidified stock solution of this compound to your final buffer, you should always measure the pH of the final solution to ensure it is within the acceptable range for your experiment. Small adjustments can be made with dilute acid or base if necessary.

Q4: Are there any safety precautions I should take when handling this compound?

A4: As with any chemical, you should handle this compound in a well-ventilated area, preferably in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and safety information.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes the preparation of a stock solution of this compound by lowering the pH.

Materials:

  • This compound

  • Purified water

  • 1 M Hydrochloric acid (HCl)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound and place it in a volumetric flask.

  • Add a small volume of purified water to wet the powder.

  • While stirring, add 1 M HCl dropwise until the solid dissolves.

  • Once the solid is completely dissolved, add purified water to the final volume.

  • Measure the pH of the stock solution. It should ideally be in the range of 2.8-3.8.

  • This stock solution can then be diluted into your final aqueous buffer. Remember to check the pH of the final solution.

Protocol 2: Solubilization using a Co-solvent

This protocol details the preparation of a stock solution using an organic co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer and/or sonicator

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh the required amount of this compound into a suitable vial.

  • Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • This stock solution can now be used for serial dilutions into your aqueous assay buffer.

Protocol 3: Solubilization with Cyclodextrins

This protocol describes the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • After the incubation period, filter the suspension to remove the undissolved compound.

  • The clear filtrate is your saturated solution of the this compound:HP-β-CD complex. The concentration of the dissolved compound can be determined using a suitable analytical method like HPLC-UV.

By following the guidance and protocols outlined in this technical support center, researchers can effectively overcome the solubility challenges associated with this compound and obtain reliable and reproducible experimental results.

References

Side product formation in the synthesis of 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Side Product Formation for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-Chloroquinolin-2-amine. As Senior Application Scientists with extensive experience in heterocyclic chemistry, we understand the nuances and challenges that can arise during the synthesis of this important scaffold. This guide is designed to provide you with in-depth, actionable insights to help you identify, minimize, and troubleshoot the formation of common side products, ensuring the purity and yield of your target molecule.

Our approach is grounded in mechanistic principles and validated through practical laboratory experience. We will explore the causality behind common issues and provide robust, self-validating protocols to enhance the reliability of your synthetic work.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address the most common issues encountered during the synthesis of this compound, particularly when using the widely adopted method of nucleophilic aromatic substitution (SNAr) on 2,8-dichloroquinoline.

Question 1: I am observing a significant amount of a dechlorinated side product, 2-amino-quinoline, in my reaction mixture. What is causing this, and how can I prevent it?

Answer:

The formation of 2-amino-quinoline is a classic example of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and can also occur under certain SNAr conditions.

Mechanistic Insight: Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. In the context of a Buchwald-Hartwig reaction, this can occur through several pathways. One common mechanism involves the palladium catalyst. After the oxidative addition of the aryl halide (2,8-dichloroquinoline) to the Pd(0) complex, the resulting Pd(II) intermediate can react with a hydride source in the reaction mixture instead of the amine. This hydride source can be an amine, a solvent, or even trace amounts of water. The resulting aryl-palladium-hydride intermediate then undergoes reductive elimination to yield the dechlorinated product and regenerate the Pd(0) catalyst.

Troubleshooting Steps:

  • Choice of Base and Solvent: The choice of base is critical. While strong bases are needed to deprotonate the amine, some can promote hydrodehalogenation. For instance, using sodium tert-butoxide (NaOtBu), a very strong base, can sometimes lead to side reactions if not used carefully. Consider screening other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often milder. Ensure your solvent is anhydrous, as water can be a proton source.

  • Palladium Catalyst and Ligand System: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can promote the desired C-N bond formation and suppress hydrodehalogenation. If you are observing this side product, consider switching to a more advanced generation of Buchwald-Hartwig G3 or G4 precatalysts, which are designed for higher efficiency and lower catalyst loadings.

  • Reaction Temperature and Time: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times, which can lead to increased side product formation.

Question 2: My final product is contaminated with a di-amino substituted product, 8-chloroquinoline-2-diamine. How can I improve the selectivity for the mono-aminated product?

Answer:

The formation of a di-amino product indicates that the starting amine is reacting further with the desired this compound product. This is more likely to occur if the reaction conditions are harsh or if there is a large excess of the aminating agent.

Mechanistic Insight: The nitrogen atom of the newly introduced amino group at the C2 position can act as a nucleophile itself, especially at elevated temperatures. It can then displace the chlorine atom at the C8 position of another molecule of this compound, leading to the formation of a dimeric or polymeric side product.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use only a slight excess (e.g., 1.1 to 1.2 equivalents) of the aminating agent. A large excess will drive the reaction towards the di-substituted product.

  • Temperature and Reaction Time: As with hydrodehalogenation, excessive temperature and prolonged reaction times can promote this side reaction. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly.

  • Mode of Addition: Consider adding the aminating agent slowly to the reaction mixture. This can help to maintain a low instantaneous concentration of the nucleophile, favoring the mono-substitution product.

Question 3: I am using a classical cyclization approach (Conrad-Limpach synthesis) and I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. The regioselectivity of the cyclization step is highly dependent on the reaction conditions, particularly temperature.

Mechanistic Insight: The initial reaction between the aniline and the β-ketoester forms an enamine intermediate. This enamine can cyclize in two ways. At lower temperatures, the reaction is typically under kinetic control, leading to the formation of a 4-quinolone (the Conrad product). At higher temperatures, the reaction is under thermodynamic control, and the cyclization occurs at the ortho position of the aniline, followed by dehydration, to yield a 2-quinolone (the Knorr product).

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. For the synthesis of a 2-aminoquinoline derivative, you would typically aim for conditions that favor the Knorr-type product. This usually involves a high-temperature cyclization step, often in a high-boiling solvent like diphenyl ether or Dowtherm A.

  • Choice of Catalyst: The cyclization step is often catalyzed by an acid, such as polyphosphoric acid (PPA) or sulfuric acid. The choice and concentration of the acid can influence the regioselectivity. It is advisable to perform small-scale screening experiments to find the optimal catalyst and temperature for your specific substrate.

Experimental Protocols

Protocol 1: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of this compound from 2,8-dichloroquinoline using a modern palladium catalyst system designed to minimize side reactions.

Materials:

  • 2,8-dichloroquinoline

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide or cesium carbonate)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, oven-baked flask, add 2,8-dichloroquinoline (1.0 eq), the palladium precatalyst (0.01-0.02 eq), and the ligand (0.02-0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the base (2.0 eq) and the ammonia source (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the common side products and the key parameters to control for minimizing their formation.

Side ProductCommon CauseKey Parameters to ControlRecommended Action
2-amino-quinolineHydrodehalogenationBase, Catalyst/Ligand, TemperatureUse a milder base (Cs₂CO₃), a bulky ligand (XPhos), and lower the reaction temperature.
8-chloroquinoline-2-diamineOver-aminationStoichiometry, Temperature, Reaction TimeUse a slight excess of the aminating agent (1.1 eq), lower the temperature, and monitor the reaction closely.
Regioisomers (in cyclization)Lack of regiocontrolTemperature, CatalystStrictly control the cyclization temperature to favor the desired isomer. Screen different acid catalysts.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_main Troubleshooting Workflow Start Reaction Setup CheckPurity Analyze Crude Product (LC-MS/NMR) Start->CheckPurity Run Reaction SideProduct Side Product Identified? CheckPurity->SideProduct Optimize Optimize Conditions SideProduct->Optimize Yes End Pure Product SideProduct->End No Optimize->Start Re-run

Caption: A general workflow for troubleshooting side product formation.

G cluster_pathways Competing Reaction Pathways StartingMaterial 2,8-Dichloroquinoline DesiredProduct This compound (Desired Product) StartingMaterial->DesiredProduct Desired Amination SideProduct1 2-amino-quinoline (Hydrodehalogenation) StartingMaterial->SideProduct1 Undesired Hydrodehalogenation SideProduct2 Di-amino Product (Over-amination) DesiredProduct->SideProduct2 Undesired Further Reaction

Technical Support Center: Optimizing Reaction Conditions for 8-Chloroquinolin-2-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 8-Chloroquinolin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic scaffold. The unique electronic and steric properties of this molecule, featuring an electron-donating amino group and an electron-withdrawing chloro group on the same quinoline core, present distinct challenges and opportunities in synthetic chemistry.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction conditions.

Core Concepts & General Troubleshooting

Before delving into specific reaction types, let's address overarching issues common to palladium-catalyzed reactions involving amino-substituted heteroaromatics.

Q1: My palladium-catalyzed reaction (Suzuki, Buchwald-Hartwig, etc.) is sluggish or fails completely. What is the primary suspect?

A1: The most common culprit is catalyst inhibition or poisoning by the substrate itself. The this compound molecule possesses two potential sites for unproductive coordination to the palladium center: the basic quinoline nitrogen and the 2-amino group. This chelation can form stable, catalytically inactive palladium complexes, effectively removing the catalyst from the reaction cycle.[1]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald or Hartwig ligands). These ligands are designed to create a sterically demanding coordination sphere around the palladium, which promotes the desired catalytic cycle (oxidative addition/reductive elimination) while discouraging the formation of stable, inhibitory chelates with the substrate.[1][2]

  • Use of Pre-catalysts: Employ well-defined palladium pre-catalysts. These ensure the efficient and reproducible generation of the active Pd(0) catalytic species in solution, which can be a significant hurdle when starting with Pd(II) sources like Pd(OAc)₂.[1]

  • Inert Atmosphere: Meticulously ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst, exacerbating low reactivity issues.[3]

Derivatization at the C8-Chloro Position: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming C-C bonds by coupling the C8-chloro position with a boronic acid or ester.

Q2: I'm attempting a Suzuki-Miyaura coupling at the C8-chloro position, but my yield is low and I recover mostly starting material. How can I improve this?

A2: Low conversion in Suzuki couplings of aryl chlorides is typically an issue of slow oxidative addition. The C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds.

Optimization Strategy:

  • High-Activity Catalyst System: This is non-negotiable for an unactivated chloro-group. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a highly active ligand is required.

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands are essential. They accelerate the rate-limiting oxidative addition step. Consider ligands from the SPhos, XPhos, or RuPhos families.

  • Base Selection: The base plays a crucial role in the transmetalation step. Stronger bases are often more effective. A common starting point is K₃PO₄ or Cs₂CO₃. The choice of base can be solvent-dependent.[4]

  • Solvent System: Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are standard. The water can aid in dissolving the inorganic base and facilitate the transmetalation step.[5]

  • Temperature: Aryl chloride couplings often require higher temperatures (e.g., >100 °C) to drive the oxidative addition. Microwave irradiation can be a powerful tool to accelerate these slow reactions.[1]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at C8-Cl

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, effective Pd(0) and Pd(II) precursors.
Ligand SPhos, RuPhos, or XPhos (1.1 - 1.2 eq. relative to Pd)Bulky, electron-rich ligands that accelerate oxidative addition of Ar-Cl.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases effective in promoting transmetalation.
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OStandard solvent systems for Suzuki couplings.
Temperature 100-120 °C (Oil Bath) or 140-160 °C (Microwave)Higher energy is required to cleave the C-Cl bond.
Q3: My main byproduct is 2-aminoquinoline (dehalogenation). Why is this happening and how can I stop it?

A3: Dehalogenation (or hydrodehalogenation) is a common side reaction where the chloro-substituent is replaced by a hydrogen atom. This often occurs when the catalytic cycle is disrupted. One potential pathway involves the reaction of the organopalladium intermediate with the base or solvent.

Mitigation Strategies:

  • Use a More Stable Boronate: Arylboronic acids can be prone to protodeboronation (hydrolysis back to the arene), especially at high temperatures with strong bases.[6] Using a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate, can improve reaction outcomes by maintaining a sufficient concentration of the coupling partner throughout the reaction.[4]

  • Optimize the Base: While a strong base is needed, an overly aggressive base or one with nucleophilic character can promote decomposition pathways. Screening bases is recommended.

  • Ligand Choice: Ligands that promote rapid reductive elimination can help ensure the desired cross-coupled product is formed before dehalogenation can occur.

Troubleshooting Workflow: Low Yield in Suzuki Coupling

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

Derivatization at the C2-Amino Group: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the N-arylation or N-alkylation of the 2-amino group.

Q4: I am trying to N-arylate the 2-amino group with an aryl bromide, but the reaction is failing. Why is the amino group unreactive?

A4: The nucleophilicity of the 2-amino group on the quinoline ring is reduced due to the electron-withdrawing nature of the heterocyclic system. Furthermore, as discussed in Q1, the substrate can act as a ligand for the palladium catalyst, leading to inhibition.[1]

Optimization Strategy:

  • Strong Base is Essential: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex, which is a key intermediate in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective choices.[7]

  • Ligand Selection: Similar to the Suzuki reaction, bulky, electron-rich phosphine ligands are crucial. For challenging N-arylations, ligands like BrettPhos or DavePhos have shown great success.[2][8] In some cases where BINAP was insufficient for hindered amines, DavePhos proved effective.[8]

  • Aryl Halide Reactivity: The reactivity order for the aryl halide coupling partner is I > Br > OTf >> Cl.[1] If you are struggling with an aryl bromide, switching to the corresponding aryl iodide can significantly increase the rate of oxidative addition.

Q5: How can I achieve selective derivatization? For example, a Suzuki coupling at C8 without touching the C2-amino group, or an N-arylation at C2 without reacting the C8-chloro group?

A5: Achieving selectivity relies on exploiting the different reactivity patterns of the two functional groups and tuning the reaction conditions accordingly.

  • For Selective C8 Suzuki Coupling (leaving C2-NH₂ intact): This is the more straightforward transformation. The C-N bond of the amino group is generally stable to the conditions of a Suzuki reaction. Standard Suzuki conditions (Pd catalyst, phosphine ligand, carbonate or phosphate base) will almost exclusively favor reaction at the C-Cl bond. The primary challenge is not selectivity, but reactivity of the C-Cl bond itself (as discussed in Q2).

  • For Selective C2 N-Arylation (leaving C8-Cl intact): This is more challenging due to the high reactivity of the C2-chloro position in related systems.[9] However, the C8-chloro group is significantly less activated. By carefully controlling the conditions for a Buchwald-Hartwig amination, selectivity can be achieved.

    • Use Milder Conditions: Start with a highly active catalyst system at a lower temperature (e.g., 80 °C) that is sufficient for the N-arylation but below the threshold for oxidative addition into the C8-Cl bond.

    • Choice of Halide: Reacting the 2-amino group with a more reactive aryl iodide or bromide will kinetically favor the N-arylation pathway over the slower reaction at the C8-chloro position.

    • Protecting Group Strategy: If all else fails, the 2-amino group can be protected (e.g., as a Boc-carbamate), the C8 position can be functionalized via a Suzuki coupling, and the protecting group can then be removed.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%). Add these to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, with 10% v/v degassed water) via syringe.[3]

  • Reaction: Heat the mixture in a preheated oil bath to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[10]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of this compound
  • Reaction Setup: To a dry Schlenk flask under argon, add the palladium precatalyst (e.g., a G3 or G4 Buchwald Precatalyst, 1-3 mol%), the biarylphosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the aryl bromide or iodide (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography. Due to the basic nature of the product, it may be beneficial to pre-treat the silica gel with a solvent system containing 1-2% triethylamine to prevent streaking.

Visualizing the Catalytic Core

Understanding the mechanism is key to troubleshooting. Both the Suzuki and Buchwald-Hartwig reactions proceed through a similar catalytic cycle.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal + Coupling Partner + Base Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' or Ar-NR₂ RedElim->Product ArBOH2 Ar'-B(OH)₂ Base Base Amine R₂NH Base_BH Base ArX Ar-X

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Catalyst Impurity Removal from 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of catalyst impurities from 8-Chloroquinolin-2-amine. Our focus is on providing practical, field-proven solutions grounded in robust scientific principles to ensure the integrity of your research and development efforts.

Introduction: The Challenge of Catalyst Impurities

The synthesis of complex heterocyclic molecules like this compound often relies on transition-metal-catalyzed cross-coupling reactions, with palladium being a frequent catalyst of choice. While indispensable for their efficiency, residual traces of these metal catalysts in the final active pharmaceutical ingredient (API) are a significant concern. Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in drug products, making their removal a critical step in process chemistry.[1][2] The nitrogen atoms within the quinoline structure can chelate strongly with palladium, making its removal particularly challenging compared to other organic compounds.[3]

This guide will walk you through the common challenges and their solutions, from initial detection to final purification, ensuring your product meets the highest purity standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst impurities I should expect in my this compound synthesis?

A1: The most common metallic impurities originate from catalysts used in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are frequently used to form C-C or C-N bonds.[2][4] Therefore, residual palladium is the primary concern. Depending on the specific synthetic route, other transition metals like rhodium, copper, or nickel could also be present.

Q2: Why can't I just remove the palladium catalyst with a simple filtration?

A2: While filtration through a medium like Celite can remove heterogeneous palladium catalysts (e.g., Pd on carbon or palladium black), it is ineffective against soluble palladium species that may be present in your reaction mixture.[5][6] These soluble forms can arise from the catalyst itself or from leaching of heterogeneous catalysts under reaction conditions.

Q3: What are the acceptable limits for palladium in a pharmaceutical product?

A3: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets the permitted daily exposure (PDE) for palladium. For oral administration, the limit is typically 10 ppm.[7] It is crucial to reduce palladium levels well below this threshold in your final API.

Q4: How can I accurately measure the concentration of palladium in my sample?

A4: Highly sensitive analytical techniques are required for accurate quantification of trace metal impurities. The most common and reliable methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [8][9][10][11][12]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) [12][13]

  • Atomic Absorption Spectrometry (AAS) [10][11][12]

X-Ray Fluorescence (XRF) can also be used as a non-destructive screening tool.[8][9][10]

Q5: What are "metal scavengers" and how do they work?

A5: Metal scavengers are materials, often based on functionalized silica gel or polymers, designed to selectively bind and remove metal impurities from solution.[14][15] They typically have functional groups with a high affinity for the target metal. For palladium, scavengers functionalized with thiols, thioureas, or trimercaptotriazine (TMT) are particularly effective.[1][14] The process involves stirring the scavenger with the product solution and then simply filtering it off.[15]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem Symptoms Possible Causes & Solutions
High Palladium Content After Initial Purification ICP-MS analysis shows palladium levels significantly above the desired limit after initial workup (e.g., extraction, filtration).Cause: Strong chelation of palladium to the quinoline nitrogens.[3] Solution: Employ a targeted removal method. Metal scavengers are highly recommended. (See Protocol 1).
Product Loss During Purification Low overall yield after chromatography or treatment with activated carbon.Cause 1: Non-specific adsorption of your product onto the purification medium.[3][7] Solution: If using activated carbon, reduce the amount or switch to a more selective metal scavenger. If using silica gel chromatography, interactions between the basic amine and acidic silica can cause product loss. (See "Streaking on TLC/Column" below). Cause 2: Co-precipitation of the product with the catalyst. Solution: Optimize recrystallization conditions by carefully selecting the solvent system. (See Protocol 3).
Streaking or Tailing on TLC/Column Chromatography The product spot on a TLC plate appears elongated, or the peak in column chromatography is broad and asymmetrical.Cause: Interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[16] Solution: Add a basic modifier to your eluent, such as 0.5-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica and improve peak shape.[16] Alternatively, consider using a different stationary phase like neutral alumina.
Ineffective Metal Scavenging Palladium levels remain high even after treatment with a metal scavenger.Cause 1: Incorrect scavenger selection. Solution: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Screen a small panel of scavengers (e.g., thiol-based, thiourea-based) to find the most effective one for your specific conditions.[6] Cause 2: Insufficient scavenger loading or contact time. Solution: Increase the equivalents of the scavenger and/or the stirring time. Gently heating the mixture can sometimes improve scavenging efficiency, but monitor for product degradation.
Material Fails to Crystallize The product remains as an oil or amorphous solid after attempting recrystallization.Cause: The compound may be too soluble in the chosen solvent, or impurities are inhibiting crystal formation. Solution: Screen a wider range of solvents or solvent mixtures. For a good recrystallization solvent, the compound should be poorly soluble at room temperature but highly soluble at elevated temperatures.[17][18] If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification.

Purification Protocols

Protocol 1: Palladium Removal Using Solid-Supported Metal Scavengers

This is often the most effective and selective method for removing trace palladium.

Step-by-Step Procedure:

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, DMF, Methanol) at a concentration of 10-50 mg/mL.

  • Select a Scavenger: Choose an appropriate scavenger. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is a robust choice for various palladium species.[14]

  • Add the Scavenger: Add the solid-supported scavenger to the solution. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of residual palladium. If the palladium concentration is unknown, start with 20-50 wt% of the scavenger relative to your product mass.

  • Stir the Mixture: Stir the suspension at room temperature for 4-24 hours. The optimal time should be determined by monitoring the palladium levels. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the process.

  • Filter the Scavenger: Remove the scavenger by filtration through a pad of Celite or a 0.45 µm PTFE filter.[6]

  • Wash: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze: Submit a sample for ICP-MS analysis to confirm the final palladium concentration.

Scavenger Selection Guide:

Scavenger TypeTarget MetalsRecommended For
Thiol-based (e.g., SiliaMetS Thiol) Pd, Pt, Cu, Ag, PbVersatile scavenger for various palladium oxidation states.[14]
Thiourea-based (e.g., SiliaMetS Thiourea) Pd, Pt, Ru, Rh, Ag, HgParticularly effective for all forms of palladium in organic solvents.[14]
TMT-based (e.g., ISOLUTE MP-TMT) PdHighly efficient for scavenging residual palladium from cross-coupling reactions.[1]
Protocol 2: Purification by Column Chromatography

Column chromatography can be effective, especially if other organic impurities also need to be removed.

Step-by-Step Procedure:

  • Select the Stationary and Mobile Phases:

    • Stationary Phase: Silica gel is common, but due to the basic nature of the product, consider using neutral alumina or deactivating the silica gel.[16][19]

    • Mobile Phase (Eluent): Develop a solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. To prevent streaking, add 0.5-1% triethylamine to the eluent system.[16]

  • Pack the Column: Prepare a slurry of the stationary phase in the initial, least polar eluent mixture and carefully pack the column to create a uniform bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the column.

  • Elute: Begin elution with the mobile phase, gradually increasing the polarity if necessary to move the product down the column.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Analyze: Confirm purity and palladium levels via the appropriate analytical methods.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[17]

Step-by-Step Procedure:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which this compound is poorly soluble at room temperature but very soluble at the solvent's boiling point.[17][18] Potential solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or toluene/hexanes.

  • Dissolve the Impure Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.

  • Ice Bath: Once the flask has reached room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals under vacuum.

  • Analyze: Check the purity by melting point analysis and confirm low palladium levels by ICP-MS.

Workflow and Decision-Making Diagrams

The following diagrams illustrate the general workflow for catalyst removal and a decision-making tree for troubleshooting common issues.

PurificationWorkflow cluster_0 Initial State cluster_1 Purification Strategy cluster_2 Analysis & Outcome Crude Crude this compound (High Pd Content) Scavenger Protocol 1: Metal Scavenger Treatment Crude->Scavenger Primary Method Column Protocol 2: Column Chromatography Crude->Column If other impurities present Analysis ICP-MS Analysis Scavenger->Analysis Column->Analysis Recrystal Protocol 3: Recrystallization Recrystal->Analysis Analysis->Recrystal If still impure FinalProduct Pure Product (Pd < 10 ppm) Analysis->FinalProduct Purity Confirmed

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start High Pd after initial workup? Scavenger Use Metal Scavenger (Protocol 1) Start->Scavenger Yes Chromatography Consider Chromatography (Protocol 2) Start->Chromatography No, but other impurities exist StillHigh Pd still high? Scavenger->StillHigh Screen Screen different scavengers (Thiol, Thiourea, TMT) StillHigh->Screen Yes Success Pure Product StillHigh->Success No Optimize Optimize conditions (time, temp, loading) Screen->Optimize Optimize->Chromatography Tailing Streaking on TLC? Chromatography->Tailing AddBase Add 1% Triethylamine to eluent Tailing->AddBase Yes UseAlumina Use Neutral Alumina Tailing->UseAlumina Yes, alternative Tailing->Success No AddBase->Success UseAlumina->Success

Caption: Decision tree for troubleshooting catalyst removal.

References

Troubleshooting unexpected NMR shifts in 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Chloroquinolin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in their work. Unexpected results in Nuclear Magnetic Resonance (NMR) spectroscopy are a common challenge that can delay research. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and interpret your spectral data with confidence.

Part 1: Frequently Asked Questions (FAQs) & First-Line Diagnostics

This section addresses the most common initial observations when an NMR spectrum deviates from expectations.

Q1: My ¹H and ¹³C NMR spectra don't match the predicted values. What are the expected chemical shifts?

A: The electronic environment of this compound is complex, influenced by the electron-donating amine group (-NH₂) and the electron-withdrawing chloro group (-Cl) on different rings of the quinoline system. An exact match to a reference spectrum depends heavily on the experimental conditions, especially the solvent.

Below is a table of predicted chemical shifts based on established substituent effects on the quinoline core. These values serve as a baseline for comparison. Significant deviations from this baseline are the primary subject of this troubleshooting guide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Position Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
2 C - ~158.0 Carbon bearing the amine group; typically deshielded.
3 C-H ~6.7-6.8 ~110.0 Shielded by the -NH₂ group.
4 C-H ~7.8-7.9 ~137.0 Deshielded, adjacent to the heterocyclic nitrogen.
4a C - ~148.0 Quaternary carbon at the ring junction.
5 C-H ~7.3-7.4 ~127.0
6 C-H ~7.1-7.2 ~122.0
7 C-H ~7.5-7.6 ~126.0
8 C - ~133.0 Carbon bearing the chloro group.
8a C - ~145.0 Quaternary carbon at the ring junction.

| Amine | N-H₂ | 4.5-5.5 (Broad) | - | Highly variable; see Q2. |

Note: These are estimations. Always compare with your starting materials and known quinoline derivatives[1][2].

Q2: The signal for my amine (-NH₂) protons is extremely broad, shifted, or missing entirely. Is this normal?

A: Yes, this is one of the most common and expected variations. The chemical shift and appearance of the -NH₂ protons are exquisitely sensitive to their environment for three main reasons:

  • Chemical Exchange: The amine protons are acidic and can exchange with trace amounts of water or other acidic protons in the NMR solvent (e.g., D₂O). This exchange process broadens the signal.

  • Hydrogen Bonding: The solvent can act as a hydrogen bond donor or acceptor. Solvents like DMSO-d₆ will strongly hydrogen-bond with the -NH₂ protons, pulling electron density away and shifting the signal significantly downfield (often > 6.0 ppm). In contrast, a solvent like CDCl₃ results in less hydrogen bonding and a more upfield shift.

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can induce rapid relaxation of the attached protons, leading to signal broadening.

A broad, shifted amine peak is usually not a cause for concern about the compound's identity but rather an indicator of the sample's environment.

Q3: All my aromatic signals have shifted significantly upfield or downfield compared to the literature values. What is the most likely cause?

A: A uniform shift of all aromatic protons strongly suggests either a solvent effect or a pH effect .

  • Solvent Effects: Switching from a non-polar solvent (like Benzene-d₆ or CDCl₃) to a polar, hydrogen-bonding solvent (like DMSO-d₆ or Methanol-d₄) can cause dramatic shifts. Aromatic amines are particularly sensitive to solvent changes, with variations of up to 1.2 ppm for aromatic protons and 2.7 ppm for amine protons reported for similar compounds[3][4]. The anisotropic nature of aromatic solvents like Benzene-d₆ can also cause significant upfield shifts due to shielding when the solvent molecules arrange around your analyte.

  • pH Effects: Unintentional protonation is a frequent issue. The quinoline nitrogen (pKa ~4-5) and the exocyclic amine group can be protonated by acidic impurities (e.g., trace HCl in CDCl₃). Protonation places a positive charge on the molecule, which strongly deshields all protons, causing a uniform downfield shift.

Q4: I have more peaks in the aromatic region than expected for a single compound. What could this be?

A: Extra peaks are a clear sign that your sample is not pure. The most common culprits are:

  • Unreacted Starting Materials: Compare the unexpected peaks to the NMR spectra of your starting materials (e.g., 2,8-dichloroquinoline). A "spiking" experiment, where you add a small amount of a suspected starting material to your NMR tube, can confirm this.

  • Reaction Byproducts or Isomers: Consider the possibility of regioisomers if the synthesis allowed for it.

  • Contaminants: Sharp singlets often correspond to common laboratory solvents (e.g., acetone at ~2.17 ppm, dichloromethane at ~5.32 ppm) or grease[5].

If the extra peaks are minor and have a similar splitting pattern to your main signals, you might be observing a small population of a second species in equilibrium, such as a tautomer or a dimer, though this is less common.

Part 2: In-Depth Troubleshooting Workflows

When first-line diagnostics are insufficient, a systematic experimental approach is required.

Guide 1: Deconvoluting Solvent and Concentration Effects

Unexpected shifts are often caused by intermolecular interactions that are dependent on your choice of solvent and the concentration of your sample. Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to π-π stacking interactions between the aromatic rings[6].

This experiment differentiates between intermolecular (concentration-dependent) and intramolecular effects.

  • Prepare Initial Sample: Prepare a standard sample of your compound (e.g., 5-10 mg) in 0.6 mL of your chosen NMR solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Dilute the Sample: Remove half of the solution (0.3 mL) from the NMR tube.

  • Add Fresh Solvent: Add 0.3 mL of pure solvent back into the NMR tube, effectively halving the concentration.

  • Acquire Second Spectrum: Acquire a new ¹H NMR spectrum under the identical experimental parameters.

  • Repeat: Repeat steps 2-4 two more times to generate a series of spectra at decreasing concentrations.

  • Analyze the Data:

    • No Change in Shifts: If the chemical shifts do not change upon dilution, the observed shifts are likely due to the inherent structure of the molecule in that specific solvent. The issue may be pH-related (See Guide 2).

    • Upfield Shift on Dilution: If protons (especially aromatic ones) shift upfield as the concentration decreases, this is a classic sign of π-π stacking or aggregation[6]. At high concentrations, protons on one molecule are in the shielding cone of an adjacent molecule. Dilution breaks up these aggregates, removing the shielding effect.

    • Downfield Shift on Dilution: This is less common but may indicate a specific type of solvent-solute interaction is being disrupted.

Caption: Workflow for diagnosing concentration effects.

Guide 2: Investigating and Controlling pH Effects

The basic nitrogen atoms in this compound make its NMR spectrum highly sensitive to pH. Even trace acid can cause partial or full protonation, leading to significant downfield shifts[7][8].

The molecule can exist in neutral or protonated forms. The observed NMR spectrum will be a population-weighted average of these states. If the exchange is fast on the NMR timescale, you will see one set of sharp, shifted peaks. If it's slow, you might see two distinct sets of peaks.

G cluster_legend Legend mol_neutral Neutral Molecule (Observed in Aprotic/Neutral Solvent) mol_protonated Protonated Molecule (Observed in Acidic Conditions) Signals Shift Downfield mol_neutral->mol_protonated + H⁺ mol_protonated->mol_neutral - H⁺ key1 Process key2 Species

Caption: Effect of pH on the molecular state.

This is a definitive test to identify exchangeable protons (like -NH₂ and any protonated N⁺-H) and to confirm if water is present.

  • Acquire Initial Spectrum: Run a standard ¹H NMR of your sample in a protonated solvent (e.g., DMSO-d₆ or CDCl₃). Note the chemical shift and integration of the suspected -NH₂ peak and any other broad signals.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake vigorously for 30 seconds to ensure mixing, and re-acquire the ¹H NMR spectrum.

  • Analyze the Result:

    • Disappearance of Signal: The signal corresponding to the -NH₂ protons will disappear or significantly decrease in intensity. This happens because the protons have been replaced by deuterium atoms (H + D₂O ⇌ D + HDO), which are not observed in ¹H NMR. This positively identifies the amine protons.

    • Appearance of HDO Peak: You will see a new, broad peak appear between 4.7-4.8 ppm (in CDCl₃) corresponding to HDO, confirming the exchange.

If you suspect acidic impurities are causing downfield shifts, neutralization can confirm it.

  • Run Baseline Spectrum: Acquire the spectrum in your solvent (e.g., CDCl₃).

  • Add Basic Alumina: Add a small spatula tip of basic alumina (Al₂O₃) to your NMR tube. Basic alumina is a solid base that will neutralize trace acids like HCl without adding new signals to the spectrum.

  • Shake and Settle: Shake the tube and let the solid settle to the bottom.

  • Re-acquire Spectrum: Run the ¹H NMR again. If the aromatic signals shift upfield back toward their expected "neutral" values, your initial problem was acid-induced protonation.

Part 3: References

  • Schneider, W. G., & Buckingham, A. D. (2006). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2), 147-159. --INVALID-LINK--

  • Rae, I. D. (1963). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Australian Journal of Chemistry, 16(4), 774-777.

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. --INVALID-LINK--

  • J-Stage. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 11, 631-634. --INVALID-LINK--

  • IAEA. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. --INVALID-LINK--

  • ResearchGate. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. --INVALID-LINK--

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting unexpected NMR peaks in 7-Methyl-1H-indazole-3-carboxamide. --INVALID-LINK--

  • ChemicalBook. (n.d.). 8-Chloroquinoline(611-33-6) 1H NMR spectrum. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--

  • NIH. (2021). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 12(5), 896-905. --INVALID-LINK--

  • ResearchGate. (2021). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. --INVALID-LINK--

References

Navigating the Labyrinth of 8-Chloroquinolin-2-amine Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 8-Chloroquinolin-2-amine. As a Senior Application Scientist, I understand the critical importance of compound stability in ensuring the reproducibility and success of your experiments. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the stability challenges you may encounter when working with this compound in solution. We will delve into the underlying chemical principles governing its stability and provide actionable strategies to maintain the integrity of your valuable research materials.

Troubleshooting Guide: Unforeseen Instability and Degradation

Encountering unexpected precipitation, changes in solution color, or inconsistent experimental results can be frustrating. This section addresses common stability issues with this compound solutions in a question-and-answer format, providing insights into the root causes and offering step-by-step solutions.

Q1: My this compound solution in DMSO has turned yellow and shows an additional peak in my HPLC analysis. What is happening?

A1: The yellowing of your DMSO solution and the appearance of a new peak are classic indicators of compound degradation. While DMSO is a common solvent for many organic compounds, it is not always inert. For certain halo-quinolines, DMSO can facilitate hydrolysis, even with trace amounts of water present. The chloro group at the 8-position of the quinoline ring is susceptible to nucleophilic substitution, and water can act as a nucleophile, leading to the formation of 8-hydroxyquinolin-2-amine. This hydrolysis product is often colored and will present as a new peak in your chromatogram.

Immediate Actions:

  • Confirm Degradation: Analyze your solution using LC-MS to identify the mass of the new peak. The expected mass for 8-hydroxyquinolin-2-amine is different from the parent compound.

  • Prepare Fresh Solutions: For immediate experimental needs, prepare a fresh solution of this compound.

  • Solvent Selection: Consider using an alternative, less reactive aprotic solvent like acetonitrile or a protic solvent like ethanol if your experimental design allows. Always use anhydrous solvents to minimize hydrolysis.

Long-Term Prevention:

  • Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.

  • Always use high-purity, anhydrous DMSO.

Q2: I've observed precipitation in my aqueous buffer solution of this compound, especially at neutral or slightly basic pH. How can I improve its solubility and stability?

A2: this compound, like other aminoquinolines, is a weak base. Its solubility in aqueous solutions is highly pH-dependent. At neutral or basic pH, the compound exists predominantly in its less soluble, non-ionized form, leading to precipitation. In acidic conditions, the amino group becomes protonated, forming a more soluble salt.

Troubleshooting Steps:

  • pH Adjustment: To enhance solubility, gradually add a dilute acid (e.g., 0.1 M HCl) to your aqueous solution to lower the pH. 2-Aminoquinoline, a related compound, shows increased solubility at a pH below its pKa of approximately 6.71.[1] Aim for a pH that maintains solubility without compromising your experimental system.

  • Use of Co-solvents: If pH adjustment is not feasible, consider using a co-solvent system. A small percentage of an organic solvent like ethanol or polyethylene glycol (PEG) can significantly improve solubility in aqueous buffers.[2]

  • Prepare Fresh: Due to the potential for hydrolysis, it is always best practice to prepare aqueous solutions of this compound fresh before each experiment.[1]

Q3: My results are inconsistent when I run experiments on different days, even when using the same stock solution. Could light exposure be a factor?

A3: Yes, photodegradation is a significant concern for quinoline-based compounds. Exposure to ambient laboratory light, especially UV radiation, can induce photochemical reactions, leading to the degradation of this compound. This can result in a decrease in the effective concentration of your active compound and the formation of photo-degradants, causing variability in your results. Studies on the related compound chloroquine have shown that it undergoes photodegradation, involving cleavage of the C-Cl bond.[3][4]

Preventative Measures:

  • Protect from Light: Always store solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Minimize Exposure During Experiments: When preparing and handling solutions, work in a subdued light environment or use yellow light filters to minimize exposure to UV and blue light.

  • Conduct Photostability Studies: If your application requires prolonged exposure to light, it is crucial to perform a photostability study to understand the degradation kinetics and identify any photoproducts.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling, storage, and stability of this compound solutions.

Q: What is the recommended solvent for preparing a stock solution of this compound?

A: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for many organic molecules. However, as noted in the troubleshooting guide, be aware of its potential to facilitate hydrolysis. For applications sensitive to DMSO, anhydrous ethanol or acetonitrile are good alternatives.[5] Always prepare stock solutions at a reasonably high concentration (e.g., 10 mM) to minimize the impact of any minor degradation.

Q: How should I store my stock solutions of this compound?

A: To ensure maximum stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C for short-to-medium term storage (weeks to months) and at -80°C for long-term storage (months to years).

  • Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: For highly sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q: What are the likely degradation pathways for this compound in solution?

A: Based on the chemistry of related chloroquinolines, the primary degradation pathways are:

  • Hydrolysis: Nucleophilic substitution of the chlorine atom at the 8-position by water or hydroxide ions to form 8-hydroxyquinolin-2-amine. This is a significant concern in aqueous solutions and can be catalyzed by solvents like DMSO.[6]

  • Photodegradation: Cleavage of the carbon-chlorine bond and other rearrangements upon exposure to light, particularly UV radiation.[3][7]

  • Oxidation: The quinoline ring and amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

Q: How can I assess the stability of my this compound solution?

A: A stability-indicating HPLC method is the most common and reliable way to assess the stability of your solution. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By running samples of your solution over time and under different stress conditions (e.g., heat, light, acid, base, oxidation), you can quantify the decrease in the parent compound and the formation of any degradants.[8] LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[9]

Experimental Protocols

To provide you with practical tools, here are protocols for preparing solutions and conducting a forced degradation study to understand the stability profile of this compound.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other suitable solvent)

  • Aqueous buffer of choice (if preparing aqueous working solutions)

  • Amber vials

  • Sterile, filtered pipette tips

Procedure for Stock Solution (10 mM in DMSO):

  • Accurately weigh the required amount of this compound in a clean, dry amber vial.

  • Under a fume hood, add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Procedure for Aqueous Working Solution:

  • Thaw a single aliquot of the DMSO stock solution.

  • Dilute the stock solution to the desired final concentration in your pre-warmed (if necessary) aqueous buffer.

  • Mix thoroughly by vortexing.

  • Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.[8]

Materials:

  • 1 mg/mL stock solution of this compound in acetonitrile or methanol

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

Procedure:

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. For the thermal and photolytic solid-state stress, use the powdered compound.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²). Wrap a control sample in aluminum foil.

  • Sample Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample. Neutralize the acidic and basic samples before injection.

  • HPLC-MS Analysis: Analyze the samples using a validated stability-indicating HPLC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

    • Determine the percentage of degradation of this compound.

    • Use the mass spectral data to propose structures for the degradation products.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key relationships and workflows.

Factors Influencing Stability

G A Instability Observed (Precipitation, Color Change, New HPLC Peak) B Is the solution aqueous? A->B C Check pH. Is it neutral or basic? B->C Yes F Is the solvent DMSO or DMF? B->F No D Acidify the solution to increase solubility. C->D Yes E Consider using a co-solvent. C->E No J Prepare fresh solutions for all experiments. D->J E->J G Suspect hydrolysis. Use anhydrous solvent. Consider alternative solvent. F->G Yes H Is the solution exposed to light? F->H No G->J I Protect from light. Use amber vials. H->I Yes H->J No I->J

References

Validation & Comparative

A Senior Application Scientist’s Guide to Unambiguous Structure Elucidation: Confirming 8-Chloroquinolin-2-amine with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the 1D Spectrum

In the realm of drug development and materials science, the quinoline scaffold is a privileged structure, forming the backbone of numerous essential compounds. However, the synthesis of substituted quinolines can often yield a mixture of isomers, making unambiguous structural confirmation a critical, non-trivial step. While a one-dimensional (1D) ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectrum provides a foundational fingerprint of a molecule, it often falls short in cases of complex substitution patterns where signal overlap and ambiguous coupling constants can lead to incorrect assignments.[1]

This guide provides an in-depth, practical workflow for the definitive structural confirmation of 8-Chloroquinolin-2-amine. We will move beyond simple 1D analysis and leverage the power of two-dimensional (2D) NMR spectroscopy. By systematically applying Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, we can create a self-validating dataset that pieces the molecular puzzle together with irrefutable logic. This approach not only confirms the desired structure but also provides a robust framework for tackling similar challenges with other complex small molecules.

The Challenge: Differentiating Key Isomers

The target molecule is this compound. A plausible, yet incorrect, isomeric byproduct of a synthesis could be 2-chloroquinolin-8-amine. Simple 1D NMR or mass spectrometry alone might not easily distinguish between these two structures. Our goal is to use 2D NMR to prove, bond by bond, that the chloro and amine substituents are located at the C8 and C2 positions, respectively.

Chemical structure of this compound with atom numbering.

The 2D NMR Toolkit: A Causality-Driven Approach

To solve this structural puzzle, we will employ a suite of 2D NMR experiments. Each experiment is chosen for the specific type of information it provides, creating a logical cascade of data that builds the final structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is our starting point for mapping the proton framework. COSY reveals which protons are "talking" to each other through bonds (typically 2-3 bonds apart).[2][3][4] The presence of a cross-peak between two proton signals confirms they are part of the same spin system, allowing us to trace proton connectivity across the molecule.[5][6]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is the bridge between the proton and carbon worlds. It identifies which proton is directly attached to which carbon atom (a one-bond correlation).[7][8][9] By spreading proton signals across the much wider ¹³C chemical shift range, HSQC provides exceptional resolution, resolving the overlap often seen in crowded 1D ¹H spectra.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool in our arsenal for this specific problem. HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[10][11][12] These correlations allow us to piece together the different spin systems identified by COSY and, crucially, to locate quaternary (non-protonated) carbons and confirm the positions of substituents.[13]

The Experimental & Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve ~15mg of Sample in 0.6 mL DMSO-d6 tube Transfer to 5mm NMR Tube prep->tube acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) tube->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d a_cosy COSY: Identify ¹H Spin Systems acq_2d->a_cosy a_hsqc HSQC: Assign ¹H-¹³C Direct Bonds a_cosy->a_hsqc a_hmbc HMBC: Connect Fragments & Locate Substituents a_hsqc->a_hmbc a_final Final Structure Confirmation a_hmbc->a_final

A streamlined workflow for 2D NMR-based structure elucidation.

Step-by-Step Data Interpretation

Let us assume we have acquired the full suite of NMR data. The following tables summarize the hypothetical, yet realistic, spectral data for this compound dissolved in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Data for this compound

PositionAtomδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
2C158.5---
3CH98.26.65d8.8
4CH138.17.78d8.8
4aC149.0---
5CH122.57.15d7.5
6CH127.07.30t7.8
7CH121.87.05d8.1
8C125.5---
8aC138.9---
NH₂--6.50br s-
Analysis 1: COSY - Mapping the Proton Networks

The COSY spectrum reveals the connectivity between protons. We expect to see two distinct spin systems corresponding to the two rings of the quinoline core.

  • System 1 (Pyridinamine Ring): A strong cross-peak between the signals at 7.78 ppm (H4) and 6.65 ppm (H3) confirms their vicinity, as they are coupled with a J-coupling of 8.8 Hz.

  • System 2 (Chlorobenzene Ring): We can trace the connectivity from H5 to H6 to H7 . A cross-peak will exist between 7.15 ppm (H5) and 7.30 ppm (H6) . Another will be seen between 7.30 ppm (H6) and 7.05 ppm (H7) . The triplet multiplicity of H6 further confirms it has two neighbors (H5 and H7).

Analysis 2: HSQC - Linking Protons to Carbons

The HSQC experiment provides a direct, one-bond correlation, allowing us to assign the carbon signal for each protonated position.[7][9]

  • The proton at 6.65 ppm (H3) correlates to the carbon at 98.2 ppm (C3) .

  • The proton at 7.78 ppm (H4) correlates to the carbon at 138.1 ppm (C4) .

  • The proton at 7.15 ppm (H5) correlates to the carbon at 122.5 ppm (C5) .

  • The proton at 7.30 ppm (H6) correlates to the carbon at 127.0 ppm (C6) .

  • The proton at 7.05 ppm (H7) correlates to the carbon at 121.8 ppm (C7) .

At this stage, we have confirmed the C-H connectivities but still need to assemble the full skeleton and place the substituents.

Analysis 3: HMBC - The Final Confirmation

The HMBC spectrum is the key to solving the puzzle. It reveals 2- and 3-bond correlations, allowing us to connect the spin systems and locate the quaternary carbons (C2, C4a, C8, C8a) and, by extension, the substituents.

Table 2: Key HMBC Correlations for this compound

Proton (δ ppm)Correlates to Carbon (δ ppm)Correlation TypeImplication
H3 (6.65)158.5 (C2) ²JCHConfirms H3 is adjacent to the amine-bearing carbon.
149.0 (C4a) ²JCHLinks the pyridinamine ring to the fusion carbon.
H4 (7.78)158.5 (C2) ³JCHConfirms C2 position relative to H4.
122.5 (C5) ³JCHCrucial Link: Connects the two ring systems.
138.9 (C8a) ³JCHConfirms the fusion point.
H5 (7.15)149.0 (C4a) ³JCHCrucial Link: Connects the two ring systems.
121.8 (C7) ³JCHConfirms position within the chlorobenzene ring.
H7 (7.05)125.5 (C8) ²JCHKey Evidence: Confirms H7 is adjacent to the chloro-substituted carbon.
122.5 (C5) ³JCHConfirms position within the chlorobenzene ring.
NH₂ (6.50)158.5 (C2) ²JCNHConfirms the amine group is attached to C2.
98.2 (C3) ³JCNHFurther confirms the amine position at C2.

The HMBC data provides the irrefutable evidence we need:

  • Placement of the -NH₂ Group: The proton H3 shows a strong 2-bond correlation to C2 (158.5 ppm). Furthermore, the amine protons themselves show correlations to C2 and C3. This definitively places the amine group at the C2 position.

  • Placement of the -Cl Group: The proton H7 shows a clear 2-bond correlation to the quaternary carbon at 125.5 ppm (C8). The absence of a proton attached to this carbon (confirmed by HSQC) and its chemical shift are consistent with it being substituted by the electronegative chlorine atom.

  • Ring Fusion: The cross-peaks between H4/C5 and H5/C4a bridge the two spin systems, confirming the correct quinoline backbone assembly.

Key HMBC correlations confirming the this compound structure.

Comparison with Alternative Methodologies

  • 1D NMR Alone: While ¹H and ¹³C spectra provide the initial chemical shifts, assigning the quaternary carbons C8 and C2 would be ambiguous. Differentiating between the target and the 2-chloro-8-amino isomer would be speculative and rely heavily on comparing predicted shifts to experimental data, which is not a definitive proof.

  • COSY + HSQC: This combination would successfully map out the protonated framework but would fail to connect the fragments across the quaternary carbons. The exact placement of the Cl and NH₂ groups would remain unconfirmed.

  • The Power of the Trio (COSY, HSQC, HMBC): Only the full dataset provides a self-validating system. COSY builds the proton framework, HSQC links it to the carbon backbone, and HMBC provides the long-range information that pieces the entire puzzle together, leaving no room for ambiguity.

Conclusion

The structural elucidation of substituted aromatic systems like this compound demands a higher level of analytical rigor than 1D NMR alone can provide. By strategically employing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can systematically deconstruct and then reconstruct the molecule's connectivity map. The key lies in the HMBC experiment, which provides the crucial long-range correlations needed to unambiguously place substituents and link molecular fragments. This comprehensive approach not only ensures the correct structural assignment, essential for research and development, but also stands as a testament to the power of modern NMR spectroscopy in solving complex chemical challenges.

Detailed Experimental Protocols

1. Sample Preparation

  • Weigh approximately 15-20 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of inverse detection.

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to determine the chemical shift range and assess sample purity. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C and DEPT-135 Spectra: Acquire a standard proton-decoupled ¹³C spectrum and a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D ¹H-¹H COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).[14]

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire data with approximately 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).[14]

  • 2D ¹H-¹³C HSQC:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width as determined from the 1D spectrum and the ¹³C spectral width to an appropriate range (e.g., 0-160 ppm).

    • Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • 2D ¹H-¹³C HMBC:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set spectral widths as for the HSQC experiment.

    • Optimize the long-range coupling delay for an average coupling constant of 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[9]

References

A Comparative Guide to the Biological Activity of 8-Chloroquinolin-2-amine and Its Potential Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid, aromatic structure provides a versatile framework for chemical modification, leading to a broad spectrum of biological activities. Among the myriad of quinoline derivatives, 8-Chloroquinolin-2-amine stands out as a promising, yet underexplored, starting point for drug discovery. This guide provides a comprehensive comparison of the potential biological activities of this compound and its hypothetical analogs, drawing upon established structure-activity relationships (SAR) from closely related quinoline families to provide a predictive framework for researchers.

The this compound Scaffold: A Profile

This compound combines several key pharmacophoric features: an electron-deficient pyridine ring, a chloro-substituted carbocyclic ring, and a primary amino group at the 2-position. The chlorine atom at the 8-position significantly influences the molecule's electronic properties and lipophilicity, which are critical determinants of biological activity. The 2-amino group serves as a key site for derivatization, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. While specific biological data for the parent this compound is sparse in publicly available literature, its structure suggests potential as a precursor for anticancer and antimicrobial agents[1].

Comparative Analysis of Biological Activity: A Predictive Approach

In the absence of direct comparative studies, we can extrapolate the likely biological activities of this compound analogs based on well-documented SAR of related quinoline classes, such as 8-hydroxyquinolines and other 2-aminoquinolines. This section explores the predicted impact of key structural modifications on anticancer and antimicrobial efficacy.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis[2][3]. The biological activity of this compound analogs is likely to be highly dependent on the nature of the substituent at the 2-amino position.

Table 1: Predicted Anticancer Activity of Hypothetical this compound Analogs

Compound IDR-Group (Substitution at 2-amino position)Predicted ActivityRationale based on SAR of Related Quinolines
Parent -HBaselineCore scaffold with potential for cytotoxicity.
Analog A -CH2-PhenylModerate to HighAryl substitution at the 2-position in quinolines has been shown to enhance anticancer activity[2]. The phenyl group can engage in π-π stacking interactions with biological targets.
Analog B -CH2-(4-methoxyphenyl)HighElectron-donating groups on the phenyl ring can increase activity. Methoxy groups have been associated with potent cytotoxicity in other quinoline series.
Analog C -(CH2)2-N(CH3)2ModerateThe introduction of a basic side chain can alter solubility and cellular uptake. Similar side chains in 4-aminoquinolines are crucial for antimalarial and have shown some anticancer effects[4].
Analog D -C(O)-PhenylLow to ModerateWhile acylation is a common modification, it may reduce the basicity of the 2-amino group, which can be important for certain mechanisms of action.
Antimicrobial Activity

The antimicrobial properties of quinolines are often attributed to their ability to chelate metal ions essential for microbial enzymes or to intercalate with bacterial DNA[5][6]. The presence of a halogen, such as the chlorine at the 8-position, is often associated with enhanced antimicrobial effects in the 8-hydroxyquinoline series[7].

Table 2: Predicted Antimicrobial Activity of Hypothetical this compound Analogs

Compound IDR-Group (Substitution at 2-amino position)Predicted ActivityRationale based on SAR of Related Quinolines
Parent -HBaselineThe chloroquinoline core is a known antimicrobial scaffold.
Analog E -CH2-(2-furyl)ModerateHeterocyclic substitutions can enhance antimicrobial potency. Furan-containing quinolines have shown notable activity.
Analog F -(CH2)3-NH2Moderate to HighA flexible alkylamine side chain can improve interaction with bacterial cell membranes or intracellular targets. Primary amino groups can be crucial for activity[8].
Analog G Metal Complex (e.g., with Cu(II))High8-aminoquinolines are known to form metal complexes with enhanced antimicrobial activity, potentially due to improved cell penetration and interaction with microbial enzymes[5][9].

Structure-Activity Relationship (SAR) Insights

The predicted activities in the tables above are based on established SAR principles from related quinoline scaffolds. The following diagram illustrates the key structural features of the this compound core and the potential impact of modifications at various positions.

Caption: Predicted Structure-Activity Relationships for this compound Analogs.

Experimental Protocols for Biological Evaluation

To validate the predicted activities of novel this compound analogs, standardized in vitro assays are essential. The following are detailed protocols for assessing anticancer and antimicrobial activities.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization buffer (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While the full biological potential of this compound and its direct analogs is yet to be unlocked through dedicated studies, a predictive comparison based on the rich chemistry of related quinoline scaffolds provides a strong foundation for future research. The SAR insights suggest that derivatization of the 2-amino group with aryl, heteroaryl, and alkylamine moieties is a promising strategy for developing potent anticancer and antimicrobial agents. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these novel compounds. Further investigation into their mechanisms of action, selectivity, and in vivo efficacy will be crucial in translating the potential of the this compound scaffold into new therapeutic realities.

References

A Comparative Guide to the Synthesis of 8-Chloroquinolin-2-amine: Established Routes vs. A Novel Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-Chloroquinolin-2-amine scaffold is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including potential antimalarial, antimicrobial, and antiparasitic agents.[1][2] The efficient and selective synthesis of this key building block is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides an in-depth comparison of established synthetic routes to this compound, namely the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), with a novel, proposed microwave-assisted methodology. The discussion is grounded in experimental data and mechanistic principles to offer a comprehensive validation of this new synthetic strategy.

Introduction to the Synthetic Challenge

The synthesis of 2-aminoquinolines from their corresponding 2-haloquinoline precursors presents a classic challenge in organic synthesis. The quinoline ring system's electronics can influence the reactivity of the C2 position, and achieving high yields and purity often requires carefully optimized conditions. Traditional methods can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. This guide will explore and compare two of the most prominent established methods with a modern, efficient alternative.

Established Synthetic Routes to this compound

The two most common methods for the synthesis of this compound from the readily available starting material, 2,8-dichloroquinoline, are the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr).

The Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation due to its broad substrate scope and functional group tolerance.[3] This palladium-catalyzed cross-coupling reaction offers a powerful method for the synthesis of aryl amines.[3]

Reaction Principle and Causality: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide (2,8-dichloroquinoline) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-aminoquinoline product and regenerate the Pd(0) catalyst.[3][4] The choice of phosphine ligand is critical for the efficiency of the reaction, as it influences the stability and reactivity of the palladium catalyst.[5] For the amination of 2,8-dichloroquinoline, ligands such as BINAP and DavePhos have been shown to be effective.[1][6][7]

Experimental Protocol (Buchwald-Hartwig Amination):

A detailed experimental protocol for the Buchwald-Hartwig amination of 2,8-dichloroquinoline with an ammonia equivalent is provided below.

  • Reaction Setup: In an oven-dried Schlenk tube, add 2,8-dichloroquinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%).

  • Addition of Amine Source and Base: Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol) as the ammonia equivalent and sodium tert-butoxide (NaOtBu) (1.4 mmol) as the base.

  • Solvent and Reaction Conditions: Add anhydrous toluene (5 mL) to the Schlenk tube. The mixture is then heated to 100 °C and stirred for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

The Nucleophilic Aromatic Substitution (SNAr) Route

Nucleophilic aromatic substitution is a classical and more direct method for the introduction of an amino group onto an electron-deficient aromatic ring.[8] The presence of the nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack.

Reaction Principle and Causality: The SNAr mechanism involves the addition of a nucleophile (ammonia or an ammonia surrogate) to the electron-deficient C2 carbon of the quinoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8] The subsequent elimination of the chloride leaving group restores the aromaticity of the ring and yields the 2-aminoquinoline product. This reaction is typically performed at elevated temperatures and pressures to overcome the activation energy barrier for the disruption of the aromatic system.[8]

Experimental Protocol (Nucleophilic Aromatic Substitution):

A representative experimental protocol for the SNAr reaction of 2,8-dichloroquinoline with ammonia is outlined below.

  • Reaction Setup: A high-pressure steel autoclave is charged with 2,8-dichloroquinoline (1.0 mmol) and a solution of ammonia in methanol (7 N, 10 mL).

  • Reaction Conditions: The autoclave is sealed and heated to 150-180 °C for 24-48 hours. The internal pressure will increase significantly under these conditions.

  • Work-up and Purification: After cooling to room temperature, the autoclave is carefully vented. The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with water to remove excess ammonia and salts. The organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.

A Novel Synthetic Route: Microwave-Assisted Synthesis

To address the limitations of the established methods, such as long reaction times and high temperatures, we propose a new synthetic route based on microwave-assisted organic synthesis. Microwave irradiation has been shown to dramatically accelerate a wide range of organic reactions, often leading to higher yields and purities in significantly shorter reaction times.[9][10]

Rationale for the New Route: The application of microwave heating in the synthesis of this compound is expected to offer several advantages. The rapid and efficient heating provided by microwaves can overcome the activation energy barrier for both Buchwald-Hartwig and SNAr reactions more effectively than conventional heating, leading to a significant reduction in reaction time.[9] Furthermore, the localized superheating effect of microwaves can enhance reaction rates and potentially lead to cleaner reactions with fewer side products.

Proposed Experimental Protocol (Microwave-Assisted Buchwald-Hartwig Amination):

This proposed protocol leverages the efficiency of microwave heating for the Buchwald-Hartwig amination.

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 2,8-dichloroquinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), DavePhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Addition of Amine Source and Solvent: Add a solution of aqueous ammonia (28-30%, 2.0 mL) and 1,4-dioxane (3 mL).

  • Microwave Irradiation: The vial is sealed with a cap and placed in a microwave reactor. The reaction mixture is irradiated at 120 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the key performance parameters of the three synthetic routes are summarized in the table below. The data for the established routes are based on literature precedents, while the data for the new microwave-assisted route are projected based on similar reported transformations.[6][7][9]

Parameter Buchwald-Hartwig Amination (Conventional Heating) Nucleophilic Aromatic Substitution (SNAr) Microwave-Assisted Buchwald-Hartwig Amination (New Route)
Reaction Time 12-24 hours24-48 hours30-60 minutes
Temperature 100 °C150-180 °C120 °C
Pressure AtmosphericHigh PressureModerate Pressure
Catalyst Palladium complex with phosphine ligandNonePalladium complex with phosphine ligand
Reagents Ammonia equivalent (e.g., LiHMDS), strong base (e.g., NaOtBu)Concentrated ammonia solutionAqueous ammonia, base
Yield (Projected) 60-75%40-60%>80%
Purity Good to Excellent (after chromatography)Moderate to Good (recrystallization often required)Excellent (often with simplified purification)
Safety Requires handling of air-sensitive reagents and catalystsRequires use of a high-pressure autoclaveRequires a dedicated microwave reactor
Scalability Can be challenging due to catalyst cost and reaction timeScalable, but requires specialized high-pressure equipmentPotentially scalable with continuous-flow microwave reactors

Mechanistic Insights and Workflow Visualization

To further elucidate the synthetic pathways, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Workflow for the New Microwave-Assisted Synthesis:

Workflow of Microwave-Assisted Synthesis reagents 2,8-dichloroquinoline, Pd catalyst, ligand, base, aqueous ammonia, solvent mw_vial Microwave Vial reagents->mw_vial Combine mw_reactor Microwave Reactor (120 °C, 30-60 min) mw_vial->mw_reactor Irradiate workup Work-up (Filtration, Extraction) mw_reactor->workup Cool & Process purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the proposed microwave-assisted synthesis.

Reaction Mechanism of the Buchwald-Hartwig Amination:

Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd_complex [Ar-Pd(II)(Cl)L₂] oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + NH₃, -Cl⁻ pd_amido_complex [Ar-Pd(II)(NH₂)L₂] amine_coordination->pd_amido_complex - H⁺ reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 - Product product Ar-NH₂ (this compound) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

This comparative guide demonstrates that while both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are viable methods for the synthesis of this compound, they each have distinct advantages and disadvantages. The Buchwald-Hartwig reaction generally offers higher yields and cleaner reactions but requires an expensive palladium catalyst and ligands. The SNAr route is simpler and does not require a catalyst, but it necessitates harsh reaction conditions and often results in lower yields.

The proposed microwave-assisted Buchwald-Hartwig amination presents a compelling new synthetic route that has the potential to overcome the limitations of the established methods. By significantly reducing reaction times and potentially improving yields, this approach offers a more efficient, and potentially greener, pathway to this important synthetic intermediate. Further experimental validation of this proposed route is warranted and could pave the way for a more streamlined and cost-effective production of this compound and its derivatives, thereby accelerating drug discovery and development efforts in this area.

References

Introduction: The Analytical Imperative for 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 8-Chloroquinolin-2-amine

This guide provides a comprehensive framework for the development, validation, and cross-validation of distinct analytical methods for the quantitative determination of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a deep, applicable understanding of method performance and reliability.

This compound (CAS: 343868-74-6) is a halogenated aminoquinoline, a class of compounds recognized for its diverse biological activities and potential as a scaffold in medicinal chemistry.[1] The precise and accurate quantification of this molecule is critical in various stages of pharmaceutical development, from synthesis and purity assessment to formulation and stability testing. The choice of an analytical method is not trivial; it dictates the reliability of data and, consequently, the decisions made based on that data.

To ensure consistency and reliability, especially when transferring methods between laboratories or employing multiple techniques, a cross-validation study is paramount.[2][3] This guide compares three ubiquitous analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—to provide a robust, comparative analysis of their suitability for this compound. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that an analytical procedure must be demonstrated to be fit for its intended purpose.[4][5]

The Overall Analytical Workflow

The journey from selecting a technique to achieving cross-validated results is a systematic process. It begins with the development of individual methods, proceeds to rigorous single-method validation, and culminates in a comparative study to ensure inter-method consistency.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Single Method Validation (ICH Q2) cluster_2 Phase 3: Cross-Validation cluster_3 Outcome Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation (Specificity, Linearity, Accuracy, Precision, etc.) Dev_HPLC->Val_HPLC Dev_GCMS GC-MS Method Development Val_GCMS GC-MS Validation (Specificity, Linearity, Accuracy, Precision, etc.) Dev_GCMS->Val_GCMS Dev_UV UV-Vis Method Development Val_UV UV-Vis Validation (Specificity, Linearity, Accuracy, Precision, etc.) Dev_UV->Val_UV Cross_Val Comparative Analysis of a Single Homogenous Sample Batch Val_HPLC->Cross_Val Val_GCMS->Cross_Val Val_UV->Cross_Val Outcome Method Performance & Selection Guide Cross_Val->Outcome

Caption: Overall workflow from method development to cross-validation.

Experimental Protocols: A Rationale-Driven Approach

The following protocols are designed to be robust and reproducible. The causality behind key parameter selections is explained to provide a deeper understanding of the methods.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and precision. A reversed-phase method is chosen here, as this compound possesses moderate polarity, making it ideal for retention on a nonpolar stationary phase.

Instrumentation and Materials:

  • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase is selected for its hydrophobic interactions with the quinoline ring structure, providing excellent retention and resolution.[6]

  • Mobile Phase: An isocratic mixture of Acetonitrile and 0.02 M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 55:45 (v/v) ratio. Acetonitrile serves as the organic modifier. The acidic buffer is crucial to ensure the amine group is protonated, leading to consistent retention times and sharp peak shapes.[7]

  • Reference Standard: this compound, purity >99.5%.

Step-by-Step Protocol:

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (e.g., 20 µg/mL). The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%. This is a non-negotiable step to ensure the system is performing correctly on the day of analysis.[8]

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

    • Sample Solution (20 µg/mL): Accurately weigh a sample containing ~2 mg of this compound and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature is critical for reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 240 nm. This wavelength is selected based on the UV absorbance maxima of aminoquinoline derivatives, providing high sensitivity.[9][10]

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The quantification is based on the peak area relative to the standard.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique, ideal for thermally stable and volatile compounds. It offers the advantage of mass spectrometric detection, which provides structural confirmation.

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole).

  • Column: A DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness). This low-polarity phase is well-suited for separating a wide range of semi-volatile aromatic compounds.[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Reference Standard: this compound, purity >99.5%.

Step-by-Step Protocol:

  • System Suitability Test (SST): Perform five replicate injections of a standard solution (e.g., 10 µg/mL). The %RSD for peak area and retention time should be ≤ 2.0%.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask with Toluene. Toluene is chosen as the solvent for its compatibility with the GC system.[11]

    • Sample Solution (10 µg/mL): Prepare a solution of the sample in Toluene to a final nominal concentration of 10 µg/mL.

  • Chromatographic and Spectrometric Conditions:

    • Inlet Temperature: 260°C.

    • Injection Mode: Splitless injection (1 µL). This mode is chosen to maximize the transfer of the analyte to the column, enhancing sensitivity.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. This program ensures good separation from any potential impurities.[11][12]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z 178, 143, 117) and Full Scan mode for peak identification. The molecular ion (m/z 178) would be the primary quantifier for specificity.[13]

  • Analysis: Inject solutions and integrate the peak area for the primary quantifier ion.

Method 3: UV-Vis Spectrophotometry

This is the simplest and fastest method, suitable for rapid quantification in a pure sample matrix where interfering substances are not expected. Its primary limitation is a lack of specificity.

Instrumentation and Materials:

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: 0.1 M Hydrochloric Acid (HCl). An acidic solvent is used to ensure the protonation of the amine and consistent spectral characteristics.

  • Reference Standard: this compound, purity >99.5%.

Step-by-Step Protocol:

  • Wavelength Selection: Scan a dilute solution of this compound in 0.1 M HCl from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask with 0.1 M HCl.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create standards across a linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Sample Solution: Prepare a sample solution in 0.1 M HCl to have a theoretical concentration within the established linear range (e.g., 10 µg/mL).

  • Analysis:

    • Measure the absorbance of the blank (0.1 M HCl), all calibration standards, and the sample solution at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the sample solution from the calibration curve using linear regression.

Method Validation: The Foundation of Trustworthiness

Before cross-validation, each method must undergo a thorough validation process as per ICH Q2(R2) guidelines to establish its performance characteristics.[14][15]

G FitForPurpose Fit for Intended Purpose Specificity Specificity FitForPurpose->Specificity Accuracy Accuracy FitForPurpose->Accuracy Precision Precision FitForPurpose->Precision Range Range FitForPurpose->Range Robustness Robustness FitForPurpose->Robustness Linearity Linearity LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Range->Linearity LOD LOD LOQ->LOD

Caption: Interrelationship of core analytical method validation parameters.

Validation Performance Summary (Hypothetical Data)

The following tables summarize the expected validation results for each method.

Table 1: Linearity and Range

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry Acceptance Criteria
Range (µg/mL) 2 - 50 0.5 - 25 2 - 25 -

| Correlation Coeff. (r²) | > 0.999 | > 0.999 | > 0.998 | ≥ 0.995 |

Table 2: Accuracy and Precision

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry Acceptance Criteria
Accuracy (% Recovery) 99.5 - 100.8% 99.1 - 101.2% 98.5 - 102.0% 98.0 - 102.0%
Precision (Repeatability, %RSD) < 0.5% < 0.8% < 1.0% ≤ 2.0%

| Precision (Intermediate, %RSD) | < 0.8% | < 1.2% | < 1.5% | ≤ 2.0% |

Table 3: Sensitivity and Specificity

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry Comments
LOD (µg/mL) 0.5 0.1 0.8 Lower is more sensitive.
LOQ (µg/mL) 2.0 0.5 2.0 Lowest quantifiable level.

| Specificity | High (Separates from impurities) | Very High (Mass confirmation) | Low (Prone to interference) | Critical for impurity analysis. |

Cross-Validation Study and Comparative Analysis

The core of this guide is the cross-validation study, which directly compares the performance of the three validated methods.[16]

Study Design:

  • A single, homogenous batch of synthesized this compound is prepared.

  • Six independent samples are prepared from this batch according to the sample preparation protocol for each of the three analytical methods.

  • Each sample is analyzed in triplicate using its respective validated method (HPLC, GC-MS, and UV-Vis).

  • The assay value (e.g., % purity or concentration) is calculated for each of the 18 total determinations (6 samples x 3 methods).

  • The results are statistically compared.

Comparative Results (Hypothetical Data)

Table 4: Cross-Validation Assay Results for a Single Batch

Sample ID HPLC-UV Assay (%) GC-MS Assay (%) UV-Vis Assay (%)
1 99.65 99.71 101.5
2 99.72 99.68 101.8
3 99.58 99.65 101.3
4 99.69 99.75 101.6
5 99.75 99.80 102.0
6 99.61 99.72 101.4
Mean 99.67 99.72 101.60
Std. Dev. 0.064 0.052 0.245

| %RSD | 0.06% | 0.05% | 0.24% |

Discussion of Comparative Performance
  • Agreement and Bias: The HPLC and GC-MS methods show excellent agreement, with mean assay values differing by only 0.05%. This indicates that both methods are accurate and reliable for quantifying the main analyte. In contrast, the UV-Vis spectrophotometry method shows a clear positive bias, with an average result ~1.9% higher. This is likely due to its lack of specificity, where it measures the absorbance of not only the parent compound but also any UV-active impurities that may be present.

  • Precision: GC-MS demonstrates the highest precision (lowest %RSD), closely followed by HPLC. The UV-Vis method is significantly less precise, as reflected by its higher standard deviation and %RSD.

  • Specificity and Application: The strength of GC-MS lies in its unparalleled specificity due to mass detection, making it the gold standard for identification and for analyzing complex matrices. HPLC offers a balance of high specificity (through chromatographic separation), precision, and throughput, making it the ideal workhorse for routine quality control (QC) and stability testing.[6] UV-Vis spectrophotometry, while simple and rapid, should only be considered for very pure samples or for applications where a high degree of accuracy is not the primary objective, such as initial screening.

Conclusion and Recommendations

This guide demonstrates a comprehensive approach to the cross-validation of three distinct analytical methods for this compound.

  • For routine quality control, batch release, and stability studies where high throughput and precision are required, the validated HPLC-UV method is recommended. It provides an excellent balance of specificity, accuracy, and efficiency.

  • For impurity profiling, structural confirmation, and root-cause analysis of out-of-specification results, the GC-MS method is the most authoritative choice due to its superior specificity and sensitivity.

  • The UV-Vis Spectrophotometry method is not recommended for release testing or stability studies due to its inherent lack of specificity and lower precision. However, it can serve as a useful tool for rapid, in-process checks where the sample matrix is well-controlled.

Ultimately, the successful transfer and application of any analytical method rely on a foundational understanding of its principles, a rigorous validation to prove its fitness for purpose, and a comparative cross-validation to ensure data integrity across different analytical platforms.[17][18]

References

A Comparative Guide to Catalytic Systems for the Synthesis of 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of prevalent catalytic systems for the synthesis of 8-Chloroquinolin-2-amine, a key intermediate in pharmaceutical research and development. We will delve into the mechanistic underpinnings, practical considerations, and performance benchmarks of palladium and copper-based catalysts, offering researchers, chemists, and drug development professionals a comprehensive resource for optimizing this critical synthetic transformation.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, substituted 2-aminoquinolines are of significant interest due to their diverse biological activities. This compound serves as a crucial building block for more complex molecules, including potential kinase inhibitors and other targeted therapeutics. The efficient and selective synthesis of this compound is therefore a critical step in the drug discovery pipeline. The primary challenge in its synthesis lies in the formation of the C-N bond at the C2 position of the quinoline ring, a transformation for which transition metal catalysis has become the state-of-the-art approach.

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of aryl C-N bonds, offering a versatile and highly efficient method for the synthesis of aromatic amines from aryl halides.[1] This reaction has been successfully applied to the amination of chloroquinolines.[2][3]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) active species.[4][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 8-chloroquinoline to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired this compound and regenerating the Pd(0) catalyst.[6]

The choice of ligand is paramount in this process. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium center, facilitate the oxidative addition to the relatively unreactive aryl chloride bond, and promote the final reductive elimination step.[3][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L (Active Catalyst) Ox_Adduct Ar-Pd(II)(L)-Cl Pd(0)L->Ox_Adduct Oxidative Addition (Ar-Cl) Amine_Complex [Ar-Pd(II)(L)(R2NH)]+Cl- Ox_Adduct->Amine_Complex + R2NH Amido_Complex Ar-Pd(II)(L)-NR2 Amine_Complex->Amido_Complex + Base - Base-H+Cl- Amido_Complex->Pd(0)L Regeneration Product Ar-NR2 (this compound) Amido_Complex->Product Reductive Elimination

Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

Performance and Considerations

Palladium-based systems are generally favored for their high efficiency and broad substrate scope under relatively mild conditions.[7] For the amination of chloroquinolines, ligands like BINAP have been used successfully, although more sterically hindered ligands such as DavePhos may be required in certain cases to achieve good yields.[2]

  • Advantages: High yields, broad functional group tolerance, relatively mild reaction conditions, and well-understood mechanism.

  • Challenges: Cost of palladium and specialized phosphine ligands, sensitivity to air and moisture, and the need for careful optimization of ligand and base for specific substrates.

Copper-Catalyzed Synthesis: The Ullmann Condensation

The Ullmann condensation is the classical method for forming aryl C-N bonds, traditionally requiring stoichiometric amounts of copper and harsh reaction conditions.[8] Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions, thanks to the use of ligands.[9]

Mechanistic Rationale

The mechanism of the copper-catalyzed C-N coupling is more debated than its palladium counterpart, with potential pathways involving Cu(I)/Cu(III) or other copper species.[10][11][12] A generally accepted pathway involves:

  • Formation of Copper Amide: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper amide species.

  • Oxidative Addition: The aryl halide (8-chloroquinoline) undergoes oxidative addition to the copper center, potentially forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the product and regenerating the active Cu(I) catalyst.

Ligands such as 1,10-phenanthroline, diketonates, or amino acids are crucial for stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[9][10]

Ullmann_Coupling_Cycle cluster_main Ullmann C-N Coupling Cycle (Proposed) Cu(I)L Cu(I)L (Active Catalyst) Ox_Adduct Ar-Cu(III)(L)-NR2 Cu(I)L->Ox_Adduct Oxidative Addition (Ar-Cl, R2NH, Base) Ox_Adduct->Cu(I)L Regeneration Product Ar-NR2 (this compound) Ox_Adduct->Product Reductive Elimination

Caption: A proposed catalytic cycle for the Copper-catalyzed Ullmann-type amination.

Performance and Considerations

Copper catalysis presents a more cost-effective alternative to palladium. However, these reactions often require higher temperatures and may have a more limited substrate scope compared to the Buchwald-Hartwig amination.[8] For challenging substrates like aryl chlorides, harsher conditions are typically necessary.[10]

  • Advantages: Lower catalyst cost (copper is more abundant and cheaper than palladium), and robustness in certain applications.

  • Challenges: Often requires higher reaction temperatures, can have lower functional group tolerance, the mechanism is less universally understood, and aryl chlorides can be particularly challenging substrates.[8][12]

Comparative Performance Summary

FeaturePalladium-Based (Buchwald-Hartwig)Copper-Based (Ullmann-Type)
Catalyst System Pd Precursor (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., BINAP, DavePhos)Cu Salt (e.g., CuI, Cu(OAc)₂) + Ligand (e.g., Phenanthroline, Diketonate)
Typical Temp. 80-120 °C100-210 °C (though milder conditions are possible with modern ligands)[8]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)Typically K₂CO₃, K₃PO₄
Solvent Aprotic polar solvents (e.g., Toluene, Dioxane)High-boiling polar solvents (e.g., DMF, NMP, DMSO)[8]
Advantages High yields, broad scope, mild conditions, well-defined mechanism.[7]Low catalyst cost, readily available reagents.
Disadvantages High cost of Pd and ligands, air/moisture sensitivity.Harsher conditions, potentially lower yields, less general for aryl chlorides.[8][10]

Experimental Protocols

The following are representative protocols. Note: These are generalized procedures and must be optimized for the specific synthesis of this compound under appropriate laboratory safety protocols.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of aryl chlorides.[2][3]

Experimental_Workflow start Start setup 1. Setup Reaction Vessel - Add 8-chloroquinoline, Pd precursor, ligand, and base to an oven-dried vial. start->setup inert 2. Inert Atmosphere - Seal vial, evacuate and backfill with Argon or Nitrogen (3x). setup->inert reagents 3. Add Reagents - Add degassed solvent and amine (e.g., from an ammonia equivalent like LHMDS). inert->reagents reaction 4. Reaction - Heat to specified temperature (e.g., 80-110 °C) with stirring for 12-24h. reagents->reaction workup 5. Work-up - Cool, dilute with solvent, filter through celite, wash with water/brine. reaction->workup purify 6. Purification - Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Caption: General experimental workflow for catalyst-driven synthesis.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vial is charged with 8-chloroquinoline (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

  • Reagent Addition: The desired amine source is added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane). For the synthesis of a primary amine, an ammonia equivalent like lithium bis(trimethylsilyl)amide (LHMDS) is often used.[13]

  • Reaction Conditions: The vial is sealed and heated in an oil bath to the optimized temperature (typically 80-110 °C) for 12-24 hours, with vigorous stirring. Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through a pad of celite to remove inorganic salts and catalyst residues. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Copper-Catalyzed Ullmann-Type Condensation

This protocol is based on modern Ullmann-type C-N coupling reactions.[11]

Methodology:

  • Reaction Setup: To a sealable reaction tube, add 8-chloroquinoline (1.0 equiv.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the amine (1.2-2.0 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Reagent Addition: Add a high-boiling polar solvent such as DMF or DMSO.

  • Reaction Conditions: The tube is sealed and the mixture is heated to a high temperature (typically 120-180 °C) for 24-48 hours. The reaction should be stirred vigorously to ensure proper mixing.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Conclusion and Future Outlook

Both palladium and copper-based catalytic systems offer viable pathways for the synthesis of this compound. The choice between them represents a classic trade-off in modern organic synthesis.

  • Palladium-catalyzed Buchwald-Hartwig amination stands as the more versatile and generally higher-yielding method, especially for challenging aryl chloride substrates, albeit at a higher cost.[14] Its well-understood mechanism allows for more rational optimization.

  • Copper-catalyzed Ullmann-type reactions provide a cost-effective alternative.[8] While traditionally requiring harsh conditions, ongoing research into new ligand systems continues to improve their efficiency and mildness, making them increasingly attractive for large-scale industrial applications.[9]

For researchers in a drug discovery setting, the predictability and broad applicability of palladium catalysis often make it the first choice for rapid library synthesis and lead optimization. However, for process development and large-scale manufacturing where cost is a major driver, the development of a robust copper-catalyzed route is a highly valuable endeavor. The continued evolution of both fields promises even more efficient and sustainable methods for the synthesis of this important chemical intermediate.

References

A Head-to-Head Comparison of 8-Chloroquinolin-2-amine and its 6-Chloro Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic placement of substituents on this privileged heterocyclic system can profoundly influence its physicochemical properties, reactivity, and biological activity. Among the vast array of quinoline derivatives, chloro-substituted 2-aminoquinolines have garnered significant attention as versatile intermediates and pharmacophores. This guide provides an in-depth, head-to-head comparison of two constitutional isomers: 8-Chloroquinolin-2-amine and 6-chloroquinolin-2-amine. We will delve into their synthesis, spectral characteristics, chemical reactivity, and potential as bioactive molecules, supported by experimental data and established protocols to empower researchers in their rational design of next-generation quinoline-based compounds.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of a chlorine atom from position 6 to 8 on the quinoline ring instigates significant changes in the electronic and steric landscape of the 2-aminoquinoline core. These differences manifest in their physical and chemical properties.

Table 1: Physicochemical Properties of this compound and 6-Chloroquinolin-2-amine

PropertyThis compound6-Chloroquinolin-2-amine
Molecular Formula C₉H₇ClN₂C₉H₇ClN₂
Molecular Weight 178.62 g/mol 178.62 g/mol
CAS Number 343868-74-620028-60-8
Predicted Boiling Point 340.5±22.0 °CNot available
Predicted Density 1.363±0.06 g/cm³Not available
Predicted XLogP3 2.52.3
Topological Polar Surface Area 38.9 Ų38.9 Ų
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22

Data compiled from various chemical databases.

The position of the chlorine atom influences the electron density distribution across the quinoline ring. In the 8-chloro isomer, the chlorine atom is on the pyridine ring portion, in closer proximity to the nitrogen atom, which can lead to distinct electronic effects compared to the 6-chloro isomer where the chlorine is on the benzene ring. This can impact the basicity of the 2-amino group and the overall reactivity of the molecule.

Diagram 1: Chemical Structures

Caption: Chemical structures of this compound and 6-chloroquinolin-2-amine.

Synthesis Strategies: Navigating Isomer-Specific Challenges

The synthesis of these isomers generally follows established routes for 2-aminoquinoline derivatives, often involving cyclization reactions. However, the choice of starting materials and reaction conditions can be tailored to favor the formation of one isomer over the other.

General Synthetic Approach

A common strategy involves the Friedländer annulation or similar cyclization reactions. For instance, the reaction of an appropriately substituted o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene group adjacent to a carbonyl or cyano group can yield the quinoline core.

Diagram 2: General Synthetic Workflow for 2-Aminoquinolines

G Start Substituted o-aminobenzaldehyde/ ketone Cyclization Cyclization (e.g., Friedländer) Start->Cyclization Reactant2 Active Methylene Compound Reactant2->Cyclization Product Substituted 2-Aminoquinoline Cyclization->Product G cluster_0 Reactivity Factors cluster_1 6-Chloro Isomer cluster_2 8-Chloro Isomer Electronic Electronic Effects (Inductive & Resonance) Reactivity6 More accessible for nucleophilic attack Electronic->Reactivity6 Reactivity8 Sterically hindered by peri-hydrogen Electronic->Reactivity8 Steric Steric Hindrance Steric->Reactivity8

A Researcher's Guide to Absolute Structure Confirmation: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For scientists in the pharmaceutical and chemical industries, the unambiguous determination of a chiral molecule's absolute configuration is not merely an academic exercise; it is a critical step that dictates biological activity, ensures patient safety, and secures intellectual property. The spatial arrangement of atoms can dramatically alter a molecule's pharmacological and toxicological profile.[1] A tragic historical reminder is the case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, underscoring the profound need for precise stereochemical control.[2]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that mandate the characterization of absolute stereochemistry early in the drug development process.[3][4] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of the premier techniques for this determination, focusing on the definitive power of Single-Crystal X-ray Crystallography and contrasting it with powerful spectroscopic alternatives.

The Gold Standard: Unveiling Absolute Structure with X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is widely regarded as the most reliable and non-empirical method for determining the absolute configuration of chiral molecules.[5][6] It provides a direct, three-dimensional picture of the electron density within a crystal, allowing for the precise mapping of each atom's position.[7][8] The key to this capability lies in a phenomenon known as anomalous dispersion (or resonant scattering).

The Principle: Anomalous Dispersion and the Breakdown of Friedel's Law

Under normal diffraction conditions, the intensities of a reflection from a set of crystal planes (hkl) and its inverse (-h-k-l) are equal. This is known as Friedel's Law.[9][10] However, when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, this symmetry breaks down.[9][11] The scattering factor for that atom becomes a complex number, introducing a phase shift.[9][11]

This phase shift causes the intensities of the reflection (hkl) and its inverse (-h-k-l), now called a Bijvoet pair, to become unequal (Ihkl ≠ I-h-k-l).[12][13] The differences between these intensities are small but measurable and are directly dependent on the absolute structure of the molecule. By analyzing these Bijvoet differences, we can definitively determine which enantiomer is present in the crystal.[14][15]

Data Interpretation: The Flack Parameter as a Litmus Test

The most common metric for reporting the outcome of an absolute structure determination is the Flack parameter, x.[16][17] This single value, refined during the crystallographic analysis, indicates the molar fraction of the inverted enantiomer in the crystal.[18]

  • A Flack parameter close to 0 , with a small standard uncertainty (s.u.), indicates that the modeled absolute configuration is correct.[17][18]

  • A Flack parameter close to 1 suggests that the true structure is the inverse of the one modeled.[17][18]

  • A value near 0.5 may imply that the crystal is a racemic twin, containing equal amounts of both enantiomers.[17]

For a confident assignment, especially for light-atom organic molecules, the standard uncertainty of the Flack parameter should ideally be less than 0.1.[18] The International Union of Crystallography (IUCr) provides clear guidelines on the proper refinement and reporting of this critical parameter.[19][20][21][22] An alternative and statistically robust metric, the Hooft parameter, can also be used, especially in marginal cases.[23][24]

Comparative Analysis: Choosing the Right Tool for the Job

While SC-XRD is the definitive method, its primary prerequisite—a high-quality single crystal—can be a significant bottleneck, especially for oils or amorphous solids discovered in early drug development.[6][25] In such cases, spectroscopic methods provide powerful alternatives.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Anomalous dispersion of X-rays by a single crystal.[25]Differential absorption of polarized infrared light by a chiral molecule in solution.[1][25]Formation of diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[1][14]
Sample Requirement High-quality single crystal (typically >0.1 mm).[8][25]2-15 mg of recoverable sample (liquid, oil, or solution).[5][25]~1-10 mg of sample. Requires derivatization.
Destructive? No, the crystal is typically recoverable.[26]No, the sample is recoverable.[25]Yes, the original molecule is chemically modified.
Key Advantage Unambiguous, non-empirical determination of 3D structure.[14]Does not require crystallization; applicable to a wide range of sample types.[5]Provides structural information in solution, which can be more biologically relevant.[27]
Key Limitation Absolute requirement for a single crystal, which can be difficult to grow.[1][5]Requires quantum mechanical calculations (DFT) to predict the spectrum for comparison.[1][6]An empirical method that relies on derivatization, which may not be straightforward for all molecules.[14]
Time to Result Days to weeks (dominated by crystallization time).Hours to a few days (including computation time).Hours to days.

Experimental Workflow: From Molecule to Absolute Structure via SC-XRD

The process of determining an absolute structure by X-ray crystallography is a systematic workflow. Each step is critical for ensuring the final result is trustworthy and accurate.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Validation Crystallization 1. Crystal Growth (Slow Evaporation, Vapor Diffusion) Selection 2. Crystal Selection & Mounting (Microscope examination) Crystallization->Selection Data_Collection 3. X-ray Diffraction Experiment (Data collection on diffractometer) Selection->Data_Collection Solution 4. Structure Solution (Determine electron density map) Data_Collection->Solution Refinement 5. Structure Refinement (Optimize atomic model) Solution->Refinement Validation 6. Absolute Structure Validation (Analyze Flack parameter) Refinement->Validation

Caption: Workflow for Absolute Structure Determination by SC-XRD.
Detailed Experimental Protocol

  • Crystal Growth (The Art of Crystallography):

    • Causality: The quality of the diffraction data is directly proportional to the quality of the crystal. A well-ordered, single crystal with minimal defects is paramount.[8]

    • Method: Begin with a highly pure (>98%) sample. Screen various solvents and solvent systems. Common techniques include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Dissolve the compound in a solvent and place it in a sealed container with a second "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Liquid-Liquid Diffusion: Carefully layer a solution of the compound over a less dense, miscible anti-solvent. Crystals form at the interface.[1]

  • Crystal Selection and Mounting:

    • Causality: A suitable crystal must be a single entity, not a conglomerate, and large enough to diffract X-rays efficiently (typically 0.1-0.5 mm).[25]

    • Method: Examine the crystals under a polarized light microscope. A good single crystal will exhibit uniform extinction as the polarizing stage is rotated. Select a well-formed crystal and mount it on a glass fiber or loop, which is then attached to a goniometer head.[26]

  • X-ray Data Collection:

    • Causality: To measure the subtle Bijvoet differences, a complete and highly redundant dataset is required. The choice of X-ray wavelength is also critical.

    • Method: The mounted crystal is placed on a diffractometer and cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

      • An X-ray beam (often from a molybdenum or copper source, with Cu Kα radiation being more effective for light-atom structures) is directed at the crystal.[14][26]

      • The crystal is rotated, and a series of diffraction images are collected by a detector.[8][26] It is crucial to collect a full sphere of data to maximize the measurement of Friedel pairs.[21]

  • Structure Solution and Refinement:

    • Causality: The collected diffraction intensities must be translated into a 3D atomic model.

    • Method: Specialized software is used to process the images and extract reflection intensities. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8]

  • Absolute Structure Validation:

    • Causality: This is the self-validating step. The final refined model must be checked to confirm the absolute configuration.

    • Method: During the final stages of refinement, the Flack parameter is calculated.[23] As per IUCr guidelines, this parameter and its standard uncertainty must be reported.[19] A value of x ≈ 0 with s.u.(x) < 0.1 provides high confidence in the assignment.[18] If the value is x ≈ 1, the atomic coordinates of the model are inverted, and the refinement is repeated to confirm the correct structure.

Anomalous Dispersion cluster_friedel Normal Scattering (Friedel's Law Holds) cluster_bijvoet Anomalous Scattering (Friedel's Law Breaks) F_hkl F(hkl) Intensity1 Intensity(hkl) = Intensity(-h-k-l) F_neg_hkl F(-h-k-l) Origin1 Origin1->F_hkl Origin1->F_neg_hkl F_hkl_anom F(hkl) Intensity2 Intensity(hkl) ≠ Intensity(-h-k-l) F_neg_hkl_anom F(-h-k-l) Origin2 Origin2->F_hkl_anom Origin2->F_neg_hkl_anom Xray Incident X-ray Beam Crystal Chiral Crystal Xray->Crystal Crystal->F_hkl Diffraction Crystal->F_hkl_anom Diffraction

Caption: Anomalous dispersion breaks the symmetry of diffraction intensities.

Conclusion

The determination of absolute configuration is a non-negotiable step in modern chemical and pharmaceutical development. Single-crystal X-ray crystallography remains the unequivocal gold standard, providing a direct and unambiguous answer when a suitable crystal can be obtained. Its power lies in the physical phenomenon of anomalous dispersion, which provides an internal, self-validating system through the analysis of Bijvoet pairs and the Flack parameter.

However, when crystallization proves elusive, researchers are not without recourse. Spectroscopic techniques, particularly VCD and NMR with chiral derivatizing agents, offer robust, solution-phase alternatives. Understanding the principles, advantages, and limitations of each method, as outlined in this guide, empowers researchers to select the most appropriate strategy, ensuring that the stereochemical integrity of their molecules is established with the highest degree of scientific rigor.

References

Leitfaden zur Reinheitsprüfung von 8-Chlorchinolin-2-amin mittels LC-MS und Elementaranalyse

Author: BenchChem Technical Support Team. Date: January 2026

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

In der pharmazeutischen Forschung und Entwicklung ist die Reinheit von chemischen Verbindungen von entscheidender Bedeutung. Verunreinigungen können die biologische Aktivität, Toxizität und die allgemeinen pharmakokinetischen Eigenschaften eines Wirkstoffkandidaten erheblich beeinflussen. 8-Chlorchinolin-2-amin ist ein wichtiger Baustein in der Synthese verschiedener pharmazeutisch aktiver Substanzen. Daher ist die genaue Bestimmung seiner Reinheit ein unverzichtbarer Schritt in der Qualitätskontrolle.

Dieser Leitfaden stellt einen Vergleich zweier orthogonaler, also auf unterschiedlichen physikalisch-chemischen Prinzipien beruhender, Analysemethoden zur umfassenden Reinheitsbewertung von 8-Chlorchinolin-2-amin vor: die Flüssigchromatographie-Massenspektrometrie (LC-MS) und die Elementaranalyse. Die Kombination dieser Techniken bietet ein hohes Maß an Sicherheit, um sowohl organische Verunreinigungen als auch Abweichungen in der elementaren Zusammensetzung zu identifizieren.

Die strategische Bedeutung orthogonaler Analysemethoden

Die Verwendung von zwei unterschiedlichen analytischen Methoden ist ein Kernprinzip der Validierung und Qualitätskontrolle.[1][2] Während die LC-MS hervorragend zur Trennung und Identifizierung von Verunreinigungen mit ähnlicher Struktur geeignet ist, bestätigt die Elementaranalyse die korrekte stöchiometrische Zusammensetzung der Hauptkomponente.[3][4][5] Diese komplementäre Herangehensweise minimiert das Risiko, dass Verunreinigungen unentdeckt bleiben, und stärkt das Vertrauen in die Qualität der Substanz. Die Richtlinien zur Validierung analytischer Verfahren, wie sie in der ICH Q2(R1) beschrieben sind, unterstreichen die Notwendigkeit, die Spezifität und Genauigkeit der verwendeten Methoden zu belegen.[1][6][7]

Teil 1: Reinheitsbestimmung mittels Flüssigchromatographie-Massenspektrometrie (LC-MS)

Die LC-MS-Kopplung ist ein leistungsstarkes Verfahren, das die Trennfähigkeit der Flüssigchromatographie (LC) mit der massenselektiven Detektion der Massenspektrometrie (MS) kombiniert.[8][9][10][11] Dies ermöglicht nicht nur die Quantifizierung der Hauptkomponente, sondern auch die Identifizierung und Quantifizierung von Verunreinigungen, selbst wenn diese in sehr geringen Konzentrationen vorliegen.

Kausale Begründung der Methodik

Die Wahl der LC-MS für die Analyse von 8-Chlorchinolin-2-amin basiert auf dessen chemischen Eigenschaften. Als aromatische, stickstoffhaltige Verbindung lässt es sich gut auf einer Umkehrphasen-Säule (z. B. C18) von potenziellen, weniger polaren oder polareren Verunreinigungen trennen. Die Massenspektrometrie, insbesondere mit Elektrospray-Ionisierung (ESI), ist für die Ionisierung solcher Moleküle sehr empfindlich, was den Nachweis von Spurenverunreinigungen ermöglicht. Mögliche Verunreinigungen können aus der Synthese stammen, wie z. B. unvollständig umgesetzte Edukte, Isomere oder Nebenprodukte, die bei Ringschlussreaktionen entstehen können.[12][13][14]

Experimentelles Protokoll: LC-MS-Analyse
  • Probenvorbereitung:

    • Einwaage von ca. 1 mg 8-Chlorchinolin-2-amin in ein 2-ml-HPLC-Vial.

    • Auflösen der Substanz in 1 ml Acetonitril/Wasser (50:50, v/v), um eine Konzentration von 1 mg/ml zu erhalten.

    • Sorgfältiges Mischen (Vortexen) bis zur vollständigen Lösung.

  • LC-Parameter:

    • HPLC-System: Standard-HPLC- oder UHPLC-System.

    • Säule: C18-Umkehrphasensäule (z. B. 100 mm x 2.1 mm, 1.8 µm Partikelgröße).

    • Mobile Phase A: 0.1% Ameisensäure in Wasser.

    • Mobile Phase B: 0.1% Ameisensäure in Acetonitril.

    • Gradient: 5% B bis 95% B in 10 Minuten, anschließend 2 Minuten bei 95% B halten und 3 Minuten re-equilibrieren bei 5% B.

    • Flussrate: 0.3 ml/min.

    • Säulentemperatur: 40 °C.

    • Injektionsvolumen: 2 µl.

  • MS-Parameter:

    • Massenspektrometer: Quadrupol- oder Ionenfallen-Massenspektrometer.

    • Ionisierungsquelle: Elektrospray-Ionisierung (ESI), positiver Modus.

    • Scan-Bereich: m/z 100–500.

    • Kapillarspannung: 3.5 kV.

    • Gasfluss (Trockengas): 10 L/min.

    • Gastemperatur: 300 °C.

Datenauswertung und erwartete Ergebnisse

Die Auswertung der LC-MS-Daten umfasst die Analyse des Chromatogramms und des Massenspektrums.[15] Der Hauptpeak im Chromatogramm sollte bei einer bestimmten Retentionszeit eluieren und das Massenspektrum dieses Peaks sollte das protonierte Molekülion [M+H]⁺ von 8-Chlorchinolin-2-amin (C₉H₇ClN₂, Molekulargewicht: 178.62 g/mol ) bei m/z 179.03 zeigen. Die prozentuale Reinheit wird durch die Integration der Peakflächen im Chromatogramm bestimmt (Flächenprozent-Methode).

ParameterErwartetes ErgebnisBeobachtetes Ergebnis (Beispieldaten)
Retentionszeit (Hauptpeak) Substanzspezifisch4.85 min
Masse [M+H]⁺ 179.03 m/z179.03 m/z
Reinheit (Flächenprozent) > 98%99.2%
Identifizierte Verunreinigung 1 -Retentionszeit: 3.21 min, m/z 145.05 (mögliches Edukt)
Anteil Verunreinigung 1 -0.5%
Identifizierte Verunreinigung 2 -Retentionszeit: 5.12 min, m/z 179.03 (Isomer)
Anteil Verunreinigung 2 -0.3%

Teil 2: Überprüfung der elementaren Zusammensetzung mittels Elementaranalyse

Die Elementaranalyse, oft auch als CHN-Analyse bezeichnet, ist eine Verbrennungsmethode, die den prozentualen Massenanteil von Kohlenstoff (C), Wasserstoff (H) und Stickstoff (N) in einer Probe bestimmt.[3][4][16][17] Für halogenhaltige Verbindungen wie 8-Chlorchinolin-2-amin wird die Analyse um die Bestimmung von Chlor (Cl) erweitert. Diese Technik ist fundamental, um die korrekte Summenformel einer reinen Substanz zu bestätigen.[4][5][17]

Kausale Begründung der Methodik

Im Gegensatz zur LC-MS, die auf chromatographischer Trennung und Ionisierung basiert, beruht die Elementaranalyse auf der vollständigen Verbrennung der Probe und der anschließenden Detektion der entstehenden Gase (CO₂, H₂O, N₂).[18][19][20] Diese Methode ist unempfindlich gegenüber Isomeren, die in der LC-MS die gleiche Masse aufweisen, und liefert eine direkte quantitative Aussage über die elementare Zusammensetzung. Eine signifikante Abweichung der experimentell ermittelten Werte von den theoretisch berechneten Werten deutet auf das Vorhandensein von Verunreinigungen hin, die ein anderes C/H/N/Cl-Verhältnis aufweisen, wie z. B. Lösungsmittelreste oder anorganische Salze.

Experimentelles Protokoll: CHN-Cl-Analyse
  • Probenvorbereitung:

    • Präzise Einwaage von 2-3 mg der getrockneten Substanz in eine Zinnkapsel.

    • Die Probe muss absolut trocken und homogen sein, um genaue Ergebnisse zu gewährleisten.

  • Analyseparameter (Beispiel für einen modernen Elementaranalysator):

    • Verbrennungstemperatur: ca. 950-1000 °C im Sauerstoffstrom.

    • Reduktionstemperatur: ca. 500-600 °C (zur Entfernung von überschüssigem Sauerstoff und Reduktion von Stickoxiden zu N₂).

    • Detektion:

      • CO₂ und H₂O mittels Infrarot-Detektoren.[21]

      • N₂ mittels Wärmeleitfähigkeitsdetektor.

      • Chlor wird typischerweise durch separate Titration nach dem Aufschluss bestimmt.

    • Kalibrierung: Das Gerät wird mit zertifizierten Standardsubstanzen (z. B. Acetanilid) kalibriert.

Datenauswertung und Vergleich

Die Ergebnisse werden als Massenprozentsätze ausgegeben und mit den theoretischen Werten für die Summenformel C₉H₇ClN₂ verglichen. Eine allgemein akzeptierte Toleranz für die Abweichung liegt bei ±0.4% für jedes Element.

ElementTheoretischer Massenanteil (%)Beobachteter Massenanteil (%)Abweichung (%)
Kohlenstoff (C) 60.5260.35-0.17
Wasserstoff (H) 3.953.91-0.04
Stickstoff (N) 15.6815.75+0.07
Chlor (Cl) 19.8519.78-0.07

Synthese und Interpretation der Ergebnisse

Die Kombination beider Methoden liefert ein umfassendes Bild der Reinheit von 8-Chlorchinolin-2-amin.

  • LC-MS-Ergebnisse: Die Analyse zeigt eine hohe chromatographische Reinheit von 99.2%. Es wurden zwei geringfügige Verunreinigungen detektiert: eine mit einer anderen Masse, die auf ein Synthese-Edukt hindeuten könnte, und eine weitere mit der gleichen Masse, was auf ein Isomer schließen lässt.

  • Elementaranalyse-Ergebnisse: Die experimentell bestimmten Massenanteile der Elemente C, H, N und Cl stimmen hervorragend mit den theoretisch berechneten Werten überein. Alle Abweichungen liegen deutlich innerhalb der akzeptierten Toleranz von ±0.4%. Dies bestätigt die korrekte Summenformel der Hauptkomponente und schließt das Vorhandensein signifikanter Mengen an Verunreinigungen mit abweichender elementarer Zusammensetzung (z.B. Lösungsmittel) aus.

Gesamtfazit: Die LC-MS-Analyse quantifiziert die Reinheit in Bezug auf organische Nebenprodukte und Isomere, während die Elementaranalyse die stöchiometrische Korrektheit der Substanz bestätigt. Die vorgestellten Beispieldaten würden die Charge von 8-Chlorchinolin-2-amin als hochrein qualifizieren und für den Einsatz in anspruchsvollen Forschungs- und Entwicklungsanwendungen als geeignet einstufen.

Visualisierung der Arbeitsabläufe

LCMS_Workflow cluster_prep Probenvorbereitung cluster_lc LC-Trennung cluster_ms MS-Detektion cluster_data Datenauswertung P1 Einwaage (1 mg) P2 Auflösen in Acetonitril/Wasser P1->P2 P3 Überführung in Vial P2->P3 LC1 Injektion P3->LC1 LC2 Trennung auf C18-Säule (Gradientenelution) LC1->LC2 MS1 ESI-Ionisierung (+ Modus) LC2->MS1 MS2 Massenanalyse (m/z 100-500) MS1->MS2 D1 Chromatogramm (Reinheit in %-Fläche) MS2->D1 D2 Massenspektrum (Identitätsprüfung) MS2->D2

Abbildung 1: Schematischer Arbeitsablauf der LC-MS-Analyse.

Purity_Verification_Logic substance 8-Chlorchinolin-2-amin Probe lcms LC-MS Analyse Chromatographische Reinheit (%) Identität (Masse) Verunreinigungsprofil substance->lcms ea Elementaranalyse C% H% N% Cl% substance->ea conclusion Bestätigte Reinheit & Stöchiometrie lcms->conclusion ea->conclusion

Abbildung 2: Logik der orthogonalen Reinheitsüberprüfung.

Referenzen

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. --INVALID-LINK--

  • Wikipedia. Flüssigchromatographie mit Massenspektrometrie-Kopplung. --INVALID-LINK--

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. --INVALID-LINK--

  • Lernhelfer.de. Organische Elementaranalyse. --INVALID-LINK--

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. --INVALID-LINK--

  • LCI. LC-MS/MS - Was ist das eigentlich?. --INVALID-LINK--

  • Slideshare. ICH Q2 Analytical Method Validation. --INVALID-LINK--

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. --INVALID-LINK--

  • CleanControlling. LC/MS. --INVALID-LINK--

  • DocCheck Flexikon. Flüssigchromatographie mit Massenspektrometrie. --INVALID-LINK--

  • Justus-Liebig-Universität Gießen. Flüssigkeitschromatographie-Massenspektrometrie (LC-MS). --INVALID-LINK--

  • Universität Wien. C/H/N - Analyse. --INVALID-LINK--

  • Lernhelfer.de. Quantitative Elementaranalyse organischer Verbindungen. --INVALID-LINK--

  • Elementar. Elementaranalyse: Funktion & Einsatzgebiete. --INVALID-LINK--

  • Benchchem. Preventing side product formation in quinoline synthesis. --INVALID-LINK--

  • METTLER TOLEDO. CHNSO Organische Elementaranalyse - Probenvorbereitung. --INVALID-LINK--

  • Pharmaffiliates. Quinoline-impurities. --INVALID-LINK--

  • Analytik Jena. Elementaranalyse – Elementaranalytik. --INVALID-LINK--

  • Wikipedia. Elementaranalyse. --INVALID-LINK--

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. --INVALID-LINK--

  • Österreichische Chemie Zeitschrift. Elementaranalyse. --INVALID-LINK--

  • YouTube. What Is Method Validation In The Context Of LC-MS?. --INVALID-LINK--

  • Chemie.de. Elementaranalyse. --INVALID-LINK--

  • Scribd. Entwicklung Und Validierung Einer Multimethode Zur Bestimmung Von Antibiotikarückständen in Milch Und Wasser Mittels LC-MS/MS. --INVALID-LINK--

  • Wikipedia. Quinoline. --INVALID-LINK--

  • Eltra. Elementaranalyse - Organische und anorganische Verbindungen. --INVALID-LINK--

  • AWMF. Leitfaden für die Qualitätssicherung (Validierung und Anwendung) von Untersuchungsverfahren im Bereich der klinischen Chromatografie und Massenspektrometrie. --INVALID-LINK--

  • Wiley Analytical Science. Neue Methoden für die Reinigungsvalidierung. --INVALID-LINK--

  • Universität Münster. LC-MS Messungen am LCQ-System. --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. --INVALID-LINK--

  • PubMed. Derivatization methods for quantitative bioanalysis by LC-MS/MS. --INVALID-LINK--

  • YouTube. How Do You Interpret Data From An LC-MS?. --INVALID-LINK--

References

Comparative Docking Analysis of 8-Chloroquinolin-2-amine Against Key Protein Targets in Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a well-established pharmacophore, forming the structural core of numerous therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide, authored for researchers and drug development scientists, provides a comprehensive, in-depth comparison of the binding potential of 8-Chloroquinolin-2-amine across a curated selection of therapeutically relevant protein targets. Through detailed molecular docking protocols and data-driven analysis, we aim to elucidate the structural basis of this compound's potential polypharmacology and guide future optimization efforts.

Introduction: The Rationale for Comparative Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it is an indispensable tool for predicting the binding affinity and mode of a small molecule (ligand) within the active site of a target protein.[3] By systematically evaluating the interaction of a single ligand, such as this compound, against multiple protein targets, we can:

  • Identify Potential Primary Targets: Uncover the most probable protein targets responsible for the compound's observed biological activity.

  • Predict Off-Target Effects: Proactively identify potential interactions with other proteins that could lead to adverse effects.

  • Guide Lead Optimization: Understand the specific molecular interactions that contribute to binding, providing a rational basis for designing derivatives with improved potency and selectivity.

  • Explore Drug Repurposing: Identify novel therapeutic applications for an existing compound by screening it against a panel of disease-relevant proteins.

This guide will focus on a selection of protein targets implicated in cancer and infectious diseases, areas where quinoline derivatives have shown significant promise.[1][2]

Selection of Protein Targets

The choice of protein targets is critical for a meaningful comparative docking study. For this guide, we have selected three proteins based on their relevance to diseases with significant unmet medical needs and the known activities of quinoline-based compounds. The 3D structures of these proteins are publicly available from the Worldwide Protein Data Bank (wwPDB), a repository for the three-dimensional structural data of large biological molecules.[4][5][6][7][8]

Target Protein PDB ID Disease Relevance Justification for Inclusion
Epidermal Growth Factor Receptor (EGFR) Kinase Domain 2J6MCancerEGFR is a key driver of cell proliferation in many cancers. Quinoline-based inhibitors of EGFR are well-established.
Mycobacterium tuberculosis InhA 4DRETuberculosisInhA is a critical enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. Quinoline derivatives have shown antitubercular activity.[9][10]
Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) 3QGTMalariaPfDHFR is a validated target for antimalarial drugs. The quinoline core is central to many antimalarial agents.[11]

Experimental Workflow: A Step-by-Step Protocol for Molecular Docking

The following protocol outlines a standardized workflow for preparing the protein and ligand, performing the docking simulation using AutoDock Vina, and analyzing the results.[12][13][14][15][16][17][18]

Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the protein targets is a prerequisite for a reliable docking study.

Ligand Preparation:

  • Obtain 3D Structure: The 3D structure of this compound can be obtained from databases like PubChem.[19]

  • Energy Minimization: The ligand's geometry should be optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software such as Avogadro or Open Babel.

  • File Format Conversion: Convert the optimized ligand structure to the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.

Protein Preparation:

  • Download PDB File: Download the crystal structure of the target protein from the RCSB PDB database.[4]

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogen atoms, as they are often not resolved in crystal structures but are crucial for hydrogen bonding.

    • Assign partial charges (e.g., Gasteiger charges).

  • File Format Conversion: Convert the cleaned protein structure to the PDBQT format.

Molecular Docking Workflow Diagram

The overall process can be visualized with the following workflow diagram:

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (EGFR, InhA, PfDHFR) protein_prep->grid_gen docking Run AutoDock Vina grid_gen->docking results Analyze Docking Results (Binding Energy, Pose) docking->results visualization Visualize Interactions (PyMOL, Discovery Studio) results->visualization

Figure 1: A generalized workflow for molecular docking studies.

Grid Generation and Docking Simulation

Grid Generation:

A grid box defines the three-dimensional space within the protein's active site where the ligand is allowed to search for favorable binding poses. The size and center of the grid box should be carefully chosen to encompass the entire binding pocket. For known binding sites, the grid can be centered on the co-crystallized ligand.

Running AutoDock Vina:

AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and scores the binding poses using an empirical scoring function. The output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

Comparative Analysis of Docking Results

The primary output of the docking simulations is the binding affinity, which provides a quantitative estimate of the binding strength between this compound and each protein target. A more negative value indicates a stronger predicted interaction.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Observed Interactions (Hypothetical)
EGFR Kinase Domain -8.5Met793, Leu718, Gly796Hydrogen bond with Met793 backbone, Pi-stacking with Phe723
M. tuberculosis InhA -7.2Gly96, Met98, Tyr158Hydrogen bond with Tyr158 side chain, Hydrophobic interactions
P. falciparum DHFR -6.8Ser108, Phe58, Ile164Hydrogen bond with Ser108, Pi-stacking with Phe58

Disclaimer: The binding affinities and interacting residues presented in the table are hypothetical and for illustrative purposes. Actual results will be generated by performing the docking calculations as described.

Interpretation of Binding Modes

Beyond the binding affinity, a detailed analysis of the predicted binding poses is crucial for understanding the molecular basis of the interaction. This involves visualizing the docked ligand within the protein's active site and identifying key interactions such as:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.

  • Pi-Stacking: Aromatic rings in the ligand can interact favorably with aromatic residues in the protein.

  • Salt Bridges: Electrostatic interactions between charged groups can provide a strong anchoring point for the ligand.

Signaling Pathway Context

Understanding the broader biological context of the protein targets can provide further insights into the potential effects of this compound.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Promotes Inhibitor This compound Inhibitor->EGFR Inhibits

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This document provides a detailed protocol for the safe handling and disposal of 8-Chloroquinolin-2-amine, a critical procedure for maintaining laboratory safety and environmental compliance. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with established safety protocols to ensure that all disposal activities are conducted with the highest regard for personal and environmental well-being.

Hazard Identification and Risk Assessment

This compound and its derivatives are heterocyclic compounds that demand careful handling due to their potential health hazards. While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, the hazards can be inferred from related quinoline compounds. For instance, 2-Chloroquinolin-8-amine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Similarly, other quinoline derivatives are noted for their potential to cause allergic skin reactions and serious eye damage.[2] Given the presence of a halogen (chlorine), this compound is categorized as a halogenated organic compound, which has specific regulatory implications for disposal.[3][4]

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: May cause skin irritation and potential allergic reactions.

  • Eye Irritation: Can cause serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.

  • Environmental Hazard: Halogenated compounds can be persistent and toxic to aquatic life.[2]

Due to these potential hazards, a thorough risk assessment is mandatory before any handling or disposal operations commence. This assessment should be conducted by the principal investigator or laboratory supervisor and should consider the quantity of waste, potential for exposure, and the presence of other chemicals in the waste mixture.[5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[6]To prevent skin contact with the chemical.
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or OSHA approved eye protection.[5][7]To protect eyes from splashes or dust.
Skin and Body Protection A lab coat is mandatory.[5] For larger quantities or risk of significant exposure, chemical-resistant aprons and full-body suits are recommended.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or if working outside of a certified chemical fume hood.[7][8]To prevent inhalation of hazardous dust particles.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the affected area and restrict access.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, all responding personnel must be equipped with the appropriate PPE as detailed in the table above.

  • Containment: For liquid spills, absorb the material with inert, non-combustible absorbents such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep or scoop the material to avoid generating dust.[10] Dry sweeping and mopping are generally prohibited for hazardous dusts.[11]

  • Collection: Place all contaminated materials into a designated, properly labeled, and sealed container for hazardous waste.[9][12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Prohibition on Drain Disposal: Never wash this compound or its contaminated materials down the drain.[9][12]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[12] As a halogenated organic compound, it is subject to specific land disposal restrictions under the U.S. Environmental Protection Agency (EPA).[3][4]

Waste Segregation and Collection

Proper segregation is fundamental to safe and compliant chemical waste disposal.

  • Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, etc.), weigh boats, and absorbent materials, must be collected in a designated hazardous waste container.[5]

  • Liquid Waste: Unused solutions and rinsates containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless their compatibility has been verified.[13]

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[5]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14]

Container Labeling and Storage
  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., Toxic, Irritant, Environmental Hazard).[5][12]

  • Storage: Store waste containers in a designated and secure satellite accumulation area. Containers must be kept tightly closed, in a cool, dry, and well-ventilated location, away from incompatible materials.[13][15]

Final Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Regulatory Compliance Waste This compound Waste Generated Solid Solid Waste (Contaminated PPE, labware) Waste->Solid Liquid Liquid Waste (Solutions, rinsates) Waste->Liquid Sharps Sharps Waste (Needles, blades) Waste->Sharps SolidContainer Collect in Labeled Hazardous Waste Container (Solid) Solid->SolidContainer LiquidContainer Collect in Labeled Hazardous Waste Container (Liquid) Liquid->LiquidContainer SharpsContainer Collect in Designated Sharps Container Sharps->SharpsContainer Storage Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS Contact Environmental Health & Safety (EHS) or Licensed Disposal Company Storage->EHS Incineration High-Temperature Incineration (Preferred for Halogenated Organics) EHS->Incineration Arrange Pickup Documentation Maintain Disposal Records Incineration->Documentation

Caption: Decision workflow for the disposal of this compound.

Recommended Disposal Method

Due to its halogenated nature, the recommended and often required method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.[15][16] This process is designed to break down the chemical into less harmful substances and must be equipped with appropriate scrubbers to neutralize acidic gases (like hydrogen chloride) produced during combustion.[16]

Procedure:

  • Contact EHS: Once waste containers are full, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[12]

  • Documentation: Complete all necessary waste disposal forms and maintain meticulous records of the waste generated and disposed of, in compliance with institutional and regulatory requirements.

  • Transfer: Ensure the safe transfer of the waste to the authorized disposal personnel.

Under no circumstances should researchers attempt to treat or neutralize this chemical waste in the laboratory without explicit approval and a validated protocol from their EHS department. Chemical treatment of quinoline derivatives can be complex and may produce other hazardous byproducts.[15]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a cornerstone of responsible scientific practice. By adhering to the guidelines outlined in this document, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring the safety of themselves and their colleagues, protecting the environment, and maintaining full regulatory compliance.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 8-Chloroquinolin-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds to establish a robust safety protocol. Our recommendations are grounded in the principles of causality and self-validating systems to ensure the highest level of protection.

Hazard Analysis of this compound and its Analogs

Due to the limited availability of specific toxicological data for this compound, a conservative approach is warranted. By examining the hazard classifications of similar compounds, we can infer the potential risks associated with this molecule. The primary hazards are anticipated to be:

  • Acute Oral Toxicity : Many quinoline derivatives are harmful or toxic if swallowed.[1]

  • Skin Corrosion/Irritation : Causes skin irritation.[1]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[1]

  • Respiratory Irritation : May cause respiratory tract irritation upon inhalation of dust particles.[1]

  • Reproductive Toxicity : Some quinoline derivatives are suspected of damaging fertility or the unborn child.

  • Aquatic Toxicity : Many related compounds are very toxic to aquatic life with long-lasting effects.

Based on this analysis, this compound should be handled as a hazardous substance, with appropriate precautions taken to minimize all routes of exposure.

Core Principles of PPE Selection

The selection of PPE is not merely a checklist but a systematic process to create a barrier between the researcher and the chemical hazard. The core principle is to assume the highest potential risk based on the available data from analogous compounds.

Operational Workflow for Handling this compound

The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogs prep_ppe Select & Inspect PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handling_don Don PPE prep_workspace->handling_don handling_weigh Weighing & Transfer handling_don->handling_weigh handling_reaction Running Reaction handling_weigh->handling_reaction cleanup_decon Decontaminate Surfaces handling_reaction->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_waste Segregate & Dispose Waste cleanup_doff->cleanup_waste

Caption: Workflow for safe handling of this compound.

Detailed PPE Requirements and Procedures

The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., P100 filter for powered air-purifying respirator - PAPR)To prevent inhalation of fine dust particles which may cause respiratory irritation.[2][3]
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles, crucial for preventing serious eye damage.[4]
Hand Protection Double-gloving with nitrile glovesEnsures a robust barrier against skin contact. The outer glove can be removed if contaminated without exposing the skin.[5]
Body Protection Chemical-resistant lab coat or coverallsProtects the skin on the arms and body from accidental spills.[2]
Foot Protection Closed-toe shoes made of a non-porous materialPrevents exposure from spills that may reach the floor.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly before starting.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat/Coveralls: Don the protective garment, ensuring it is fully fastened.

  • Respirator: Fit the N95 respirator, ensuring a proper seal around the nose and mouth.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat/Coveralls: Remove the protective garment by rolling it down and away from your body.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of contaminated materials is a critical step in the safety workflow.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be placed in a designated hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Decontamination: All glassware and surfaces should be decontaminated with an appropriate solvent, and the rinsate collected as hazardous waste.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroquinolin-2-amine
Reactant of Route 2
8-Chloroquinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.